5-Methyl-2(5H)-furanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUXFNVVSVEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014526 | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
208.00 to 210.00 °C. @ 760.00 mm Hg | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
50 mg/mL at 15 °C | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelica lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methylfuran-2(5H)-one, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 5-Methyl-2(5H)-furanone from Levulinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2(5H)-furanone, a valuable chemical intermediate, from the bio-based platform chemical, levulinic acid. The primary synthetic route involves a two-step process: the dehydration of levulinic acid to yield α-angelica lactone, followed by the isomerization of this intermediate to the desired product, β-angelica lactone (this compound). This document details various methodologies for achieving this transformation, including catalyst-free and catalyzed approaches, and provides in-depth experimental protocols and comparative quantitative data.
Reaction Pathway and Mechanism
The conversion of levulinic acid to this compound proceeds through an intramolecular condensation and dehydration to form the five-membered ring of α-angelica lactone. This endocyclic unsaturated lactone is then isomerized to the more thermodynamically stable exocyclic isomer, β-angelica lactone, which is this compound. The overall transformation can be catalyzed by acids or bases, or in some cases, achieved through thermal means.
Caption: Reaction pathway for the synthesis of this compound from levulinic acid.
Synthesis of α-Angelica Lactone from Levulinic Acid
The initial step in the synthesis is the conversion of levulinic acid to α-angelica lactone. Several methods have been developed for this dehydration and cyclization reaction, each with its own set of advantages and specific experimental conditions.
Catalyst-Free Reactive Distillation
This method involves the continuous distillation of levulinic acid under reduced pressure without the use of a catalyst. The simultaneous reaction and removal of the product and water byproduct drive the equilibrium towards the formation of α-angelica lactone.
Experimental Protocol:
A continuous distillation setup is charged with levulinic acid. The distillation is carried out at a pot temperature ranging from 150 to 175°C under a pressure of 17 to 50 mm of mercury absolute. The overhead distillate, comprising α-angelica lactone and water, is collected at a temperature below 120°C. The collected distillate is then subjected to phase separation to remove the water, yielding crude α-angelica lactone. Further purification can be achieved by fractional distillation. A conversion of up to 90% of the theoretical yield to alpha angelica lactone can be achieved with this method.[1] Less than 5% of the beta angelica lactone is formed under these conditions.[1]
Vapor-Phase Dehydration over Solid Acid Catalysts
Vapor-phase lactonization offers a continuous process for the synthesis of angelica lactones. This method utilizes solid acid catalysts in a fixed-bed reactor.
Experimental Protocol:
The reaction is performed in a fixed-bed down-flow glass reactor. The catalyst, such as SiO₂ or SiO₂-Al₂O₃, is placed in the catalyst bed and preheated. Levulinic acid is then fed into the top of the reactor at a specified liquid feed rate. The reaction is typically carried out at temperatures around 275°C. Operating under reduced pressure (e.g., ca. 5 kPa) has been shown to be effective in shifting the equilibrium towards the products, resulting in higher yields.[2][3] The liquid effluent is collected and analyzed to determine the conversion and yield. Over SiO₂, an angelica lactone yield of 87.5% can be achieved at a levulinic acid conversion of 95.3%.[2][3]
Liquid-Phase Dehydration with Acid Catalysts
This approach involves heating levulinic acid in the presence of an acid catalyst in the liquid phase, often under vacuum to facilitate the removal of water.
Experimental Protocol:
Levulinic acid is charged into a reaction flask along with a catalytic amount (1-10% by weight) of an inorganic liquid acid (e.g., sulfuric acid, phosphoric acid, hydrochloric acid) or a solid acid catalyst (e.g., SO₄²⁻/ZrO₂, ZSM-5 zeolite). The mixture is heated to a temperature between 100-150°C under a vacuum of 20-150 mmHg. The α-angelica lactone and water that are formed are continuously removed from the reaction system by distillation and subsequently condensed. The collected condensate is then purified, for instance, by fractional distillation under reduced pressure.[4]
Table 1: Comparison of Methods for the Synthesis of α-Angelica Lactone from Levulinic Acid
| Method | Catalyst | Temperature (°C) | Pressure | Conversion (%) | Yield (%) |
| Catalyst-Free Reactive Distillation | None | 150-175 | 17-50 mmHg | - | up to 90 |
| Vapor-Phase Dehydration | SiO₂ | 275 | ~5 kPa | 95.3 | 87.5 |
| Liquid-Phase Dehydration | SO₄²⁻/ZrO₂ | 120 | 60 mmHg | - | ~93 (purity) |
Isomerization of α-Angelica Lactone to this compound (β-Angelica Lactone)
The final step is the isomerization of the α-isomer to the desired β-isomer. This is typically achieved through base catalysis.
Base-Catalyzed Isomerization
Triethylamine is an effective base for catalyzing the isomerization of α-angelica lactone. The process involves heating the α-lactone with a catalytic amount of the base, followed by purification.
Experimental Protocol:
To a two-neck flask equipped with a condenser and a magnetic stirrer, α-angelica lactone is added, followed by triethylamine (e.g., 5 mol%). The mixture is heated to 100°C under an inert atmosphere. The progress of the isomerization is monitored by techniques such as ¹H-NMR. Once the desired ratio of β- to α-angelica lactone is achieved (e.g., 90:10), the condenser is replaced with a distillation head. Subsequent vacuum distillation allows for the separation of the isomers, yielding a mixture enriched in the β-isomer.[5] This mixture can be used directly for subsequent reactions or further purified. An 88% yield of a 90:10 mixture of β- and α-angelica lactone can be obtained on a large scale.[5]
Experimental Workflow
The general workflow for the synthesis of this compound from levulinic acid involves the initial dehydration and cyclization of the starting material, followed by the isomerization of the resulting intermediate.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from levulinic acid is a robust and versatile process. The initial dehydration of levulinic acid to α-angelica lactone can be achieved through several efficient methods, including catalyst-free reactive distillation, vapor-phase dehydration over solid acid catalysts, and liquid-phase acid-catalyzed dehydration. The subsequent base-catalyzed isomerization to the desired β-isomer is a high-yielding step. The choice of method for the initial dehydration will depend on the desired scale of production, available equipment, and catalyst preference. This guide provides the necessary technical details to enable researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Sequential Enzymatic Conversion of α‐Angelica Lactone to γ‐Valerolactone through Hydride‐Independent C=C Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3450567A1 - Process for the preparation of (r)-beta-angelica lactone from alpha-angelica lactone employing ene-reductases - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Scalable synthesis and polymerisation of a β-angelica lactone derived monomer - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00338G [pubs.rsc.org]
Spectroscopic Profile of 5-Methyl-2(5H)-furanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2(5H)-furanone (CAS No. 591-11-7), a valuable chiral building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Core Spectroscopic Data
The structural elucidation of this compound is critically supported by data from various spectroscopic methods. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Data
The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.44 | dd | 5.7, 1.5 | H-4 |
| 6.02 | dd | 5.7, 2.1 | H-3 |
| 5.05 - 4.95 | m | - | H-5 |
| 1.45 | d | 6.6 | CH₃ |
Spectroscopic data obtained from a publication by Thieme Connect[1].
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C-2 (C=O) |
| 155.0 | C-4 |
| 121.0 | C-3 |
| 80.5 | C-5 |
| 20.0 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~1750 | Strong | C=O stretch (α,β-unsaturated γ-lactone) |
| ~1640 | Medium | C=C stretch |
| ~3000-2850 | Medium-Weak | C-H stretch (aliphatic) |
| ~1200-1000 | Strong | C-O stretch (ester) |
Note: A specific experimental IR peak list for this compound was not found in the primary spectral databases. The provided data represents typical absorption ranges for the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is summarized below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 98 | 45 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [M - CH₃]⁺ |
| 55 | 80 | [M - CH₃ - CO]⁺ |
| 43 | 60 | [CH₃CO]⁺ |
Data obtained from the NIST WebBook.[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
-
Ionization: In the ion source, subject the sample to electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
The Biological Versatility of 2(5H)-Furanone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2(5H)-furanone core, a five-membered unsaturated γ-lactone ring, represents a privileged scaffold in medicinal chemistry. Found in a variety of natural products and readily accessible through synthetic routes, derivatives of 2(5H)-furanone exhibit a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive overview of the principal pharmacological properties of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to elucidate their mechanisms of action.
Anticancer Activity
2(5H)-furanone derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis and arrest of the cell cycle at critical checkpoints.[3][4]
Quantitative Cytotoxicity Data
The in vitro efficacy of various 2(5H)-furanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against several cancer cell lines is presented in Table 1.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Key Mechanistic Findings |
| Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest.[5] |
| 4-Biphenylamino-5-halo-2(5H)-furanone (3j) | MCF-7 (Breast) | 11.8 | Induces G2/M phase cell cycle arrest. |
| 5-(3-Nitrobenzylidene)-2(5H)-furanone (21) | Multiple cell lines | Potent | Introduction of a nitro group enhances cytotoxicity.[6] |
| Dithiocarbamate with 2(5H)-furanone-piperazine | HeLa (Cervical) | 0.06 ± 0.01 | Downregulation of survivin and activation of caspase-3.[7] |
| Dithiocarbamate with 2(5H)-furanone-piperazine | SMMC-7721 (Liver) | 0.006 ± 0.04 | Downregulation of survivin and activation of caspase-3.[7] |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 (Liver) | 0.002 | - |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | MCF7 (Breast) | 0.002 | - |
| 5-Arylated 2(5H)-furanones | MAC 13/16 (Colon) | 30-50 | -[8] |
| p-Methoxy-derivative pyridazinone (9b) | MAC 13 (Colon) | 17 | Improved antineoplastic properties compared to furanone precursor.[8] |
| p-Methoxy-derivative pyridazinone (9b) | MAC 16 (Colon) | 11 | Improved antineoplastic properties compared to furanone precursor.[8] |
Mechanisms of Anticancer Action
Several 2(5H)-furanone derivatives trigger programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This process is characterized by the activation of key initiator and executioner caspases. Specifically, the activation of caspase-9, a key initiator caspase in the mitochondrial pathway, has been observed, leading to the subsequent activation of the executioner caspase, caspase-3.[6][7][9] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Certain 2(5H)-furanone derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition phase.[4][10] This arrest prevents the cells from entering mitosis, thereby inhibiting their division and propagation. The molecular mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1), which form a complex that is essential for the G2/M transition.
Antimicrobial and Anti-biofilm Activity
2(5H)-furanone derivatives, particularly halogenated variants, are well-documented for their potent antimicrobial and anti-biofilm properties.[11] They are of significant interest as potential alternatives or adjuncts to conventional antibiotics, especially in the context of rising antimicrobial resistance.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth. The Minimum Biofilm Preventing Concentration (MBPC) is also a key parameter.
| Compound/Derivative | Microorganism | Activity | Concentration (µg/mL) |
| F105 (sulfonyl and l-menthol moiety) | Staphylococcus aureus | MIC | 10 |
| F105 (sulfonyl and l-menthol moiety) | Staphylococcus aureus | MBC | 40 |
| Compound 26 (sulfonyl and l-borneol moiety) | Staphylococcus aureus | MIC | 8 |
| Compound 26 (sulfonyl and l-borneol moiety) | Bacillus subtilis | MIC | 8 |
| F131 (l-borneol moiety) | Staphylococcus aureus | MIC | 8-16 |
| F131 (l-borneol moiety) | Candida albicans | MIC | 32-128 |
| F131 (l-borneol moiety) | S. aureus & C. albicans mixed biofilm | MBPC | 8-16 |
| Thio-derivatives (F12, F15, F94) | Bacillus subtilis | Biofilm Repression | 10[12][13][14] |
| 2(5H)-Furanone | Aeromonas hydrophila | MIC | ≥ 1000 |
| 2(5H)-Furanone | Chromobacterium violaceum CV026 | MIC | ≥ 1000 |
Mechanisms of Antimicrobial Action
A primary mechanism of action for many 2(5H)-furanone derivatives against Gram-negative bacteria is the disruption of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Halogenated furanones are structural mimics of N-acyl homoserine lactone (AHL) signaling molecules and can interfere with QS signaling pathways.[15]
Against Gram-positive bacteria such as Staphylococcus aureus, some 2(5H)-furanone derivatives, like F105, employ a different strategy. They penetrate the bacterial cell and induce the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[15]
Anti-inflammatory Activity
Certain 2(5H)-furanone derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases.[16]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of 2(5H)-furanone derivatives is often evaluated by their ability to inhibit key inflammatory enzymes, such as cyclooxygenase-2 (COX-2).
| Compound/Derivative | Enzyme Target | IC50 | Selectivity |
| DFU | Human COX-2 | 41 ± 14 nM | >1000-fold vs COX-1[1] |
| DFU | Human COX-1 | >50 µM | -[1] |
| PKD-P14 | Human COX-2 | 5.3 µM | Selective over COX-1[11] |
Mechanism of Anti-inflammatory Action
The primary anti-inflammatory mechanism of many 2(5H)-furanone derivatives is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are crucial for the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid. By inhibiting these enzymes, 2(5H)-furanone derivatives can effectively reduce the inflammatory response.[15][16]
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the concentration of a 2(5H)-furanone derivative that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
2(5H)-furanone derivative stock solution in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2(5H)-furanone derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 2(5H)-furanone derivative against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
2(5H)-furanone derivative stock solution
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the 2(5H)-furanone derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a 2(5H)-furanone derivative.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
2(5H)-furanone derivative suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Pletismometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups: control (vehicle), standard (reference drug), and test groups (different doses of the 2(5H)-furanone derivative).
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at different time points. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.[1][3]
Conclusion
The 2(5H)-furanone scaffold is a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The provided quantitative data, mechanistic insights, and experimental protocols serve as a valuable resource for researchers and drug development professionals working in these fields. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to translate the therapeutic potential of 2(5H)-furanone derivatives into clinical applications.
References
- 1. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccij-online.org [ccij-online.org]
- 4. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Furanodiene induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Methyl-2(5H)-furanone for Researchers and Drug Development Professionals
An in-depth overview of the commercial landscape, synthesis, analysis, and biological activity of 5-Methyl-2(5H)-furanone, a versatile lactone with significant potential in chemical synthesis and as a modulator of bacterial signaling.
Introduction
This compound, also known as β-angelica lactone, is a five-membered unsaturated lactone with the chemical formula C₅H₆O₂.[1] This compound and its derivatives are of significant interest to researchers in various fields, including organic synthesis, drug discovery, and materials science. Its utility as a versatile chemical intermediate stems from its reactive α,β-unsaturated carbonyl system and the presence of a chiral center at the C5 position in its enantiomeric forms.[2]
In the realm of drug development, 2(5H)-furanone derivatives have garnered considerable attention for their biological activities, most notably as inhibitors of bacterial quorum sensing (QS).[3][4][5] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. By interfering with these signaling pathways, furanone-based compounds offer a promising anti-virulence strategy to combat bacterial infections, potentially circumventing the development of traditional antibiotic resistance.[3][4]
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, detailing the commercial availability of this compound, methods for its synthesis and analysis, and an exploration of its biological activities, with a focus on its role as a quorum sensing inhibitor.
Commercial Availability
This compound is commercially available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered at different purity levels and in various quantities. Below is a summary of representative commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 2-Methyl-2H-furan-5-one | 591-11-7 | 95% | Custom |
| BioCrick | 5-Methyl-5H-furan-2-one | 591-11-7 | >98% | 5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg |
| Simson Pharma Limited | 5-Hydroxy-4-methyl-2(5H)-furanone | 40834-42-2 | Custom Synthesis | Custom |
| Pharmaffiliates | 5-Hydroxy-4-methyl-2(5H)-furanone | 40834-42-2 | N/A | Custom |
| Omsynth Lifesciences | 5-Hydroxy-4-methyl-2(5H)-furanone | 40834-42-2 | 98.90% | In-stock |
| TCI Chemicals | 5-Hydroxy-3-methyl-2(5H)-furanone | 931-23-7 | >95.0% (GC) | 200mg, 1g |
| Chemical Bull | 5-Ethyl-3-Hydroxy-4-Methyl-2(5H)-Furanone | 698-10-2 | N/A | Custom |
| IndiaMART (Merck) | 5 Ethyl 3 Hydroxy 4 Methyl 2(5H) Furanone | 698-10-2 | 97% | Custom |
Note: The table includes derivatives of this compound to provide a broader view of commercially available related structures. Purity and availability are subject to change and should be confirmed with the respective supplier. Many suppliers offer Certificates of Analysis (CoA) upon request, which provide lot-specific data on purity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These values are compiled from various sources and may vary slightly depending on the experimental conditions and purity of the sample.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₂ | [1][6] |
| Molecular Weight | 98.10 g/mol | [6][7] |
| CAS Number | 591-11-7 | [1] |
| Appearance | Liquid | [6] |
| Melting Point | < -17 °C | [6] |
| Boiling Point | 209 °C | [6][8] |
| Density | 1.081 g/cm³ at 20.44 °C | [6] |
| Refractive Index | 1.459 | [6] |
| Water Solubility | 50 mg/mL at 15 °C | [6] |
| logP | 0.6 | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below are detailed experimental protocols for the synthesis of related furanone structures, which can be adapted by skilled chemists for the target molecule.
Protocol 1: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone[11]
This method describes a one-pot synthesis from glyoxylic acid hydrate and propionaldehyde.
Materials:
-
Glyoxylic acid hydrate
-
Ethanol or Methanol
-
Morpholine
-
Propionaldehyde
-
Hydrochloric acid solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve glyoxylic acid hydrate (0.5 mol) in 200 ml of ethanol in a reaction flask.
-
Cool the solution to 0 °C with stirring.
-
Slowly add morpholine (1.0 mol) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Add propionaldehyde to the reaction mixture and allow the reaction to proceed.
-
Concentrate the reaction solution under reduced pressure.
-
Add hydrochloric acid solution to the concentrated residue and allow it to react.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the dried solution to obtain the crude product.
-
Purify the crude product by vacuum distillation (120-150 °C / 1-2 mmHg) to yield 5-hydroxy-4-methyl-2(5H)-furanone.
Protocol 2: Synthesis of 3-Methyl-2(5H)-furanone from 2(5H)-Furanone[12]
This protocol involves the methylation of a furanone precursor.
Materials:
-
2(5H)-Furanone
-
Phosphoryl chloride
-
Ethyldiisopropylamine
-
Methylene chloride
-
Furyl tetramethyldiamidophosphate
-
Butyllithium (2.51 M in hexane)
-
Methyl iodide
-
Tetrahydrofuran (THF)
-
Formic acid
-
Benzene
-
Ethyl acetate
-
Sodium chloride-sodium carbonate solution
-
Magnesium sulfate
Procedure:
-
Preparation of Furyl Phosphorodichloridate:
-
In a 1-L flask protected from moisture, charge 2(5H)-furanone (0.5 mol), phosphoryl chloride (0.55 mol), and 100 mL of methylene chloride.
-
Add a solution of ethyldiisopropylamine (0.5 mol) in 60 mL of methylene chloride dropwise over 4 hours at ambient temperature.
-
Stir the resulting mixture overnight (12 hours).
-
-
Formation of Furyl Tetramethyldiamidophosphate: (Details of this intermediate step can be found in the original literature).
-
Methylation:
-
To a solution of furyl tetramethyldiamidophosphate (50 mmol) in 90 mL of THF, chilled to -75 °C, add butyllithium (55 mmol) at a rate that maintains the temperature below -60 °C.
-
After 10 minutes at -75 °C, add methyl iodide (63 mmol) in 20 mL of THF, keeping the temperature below -55 °C.
-
-
Hydrolysis and Work-up:
-
Add 20 mL of 98-100% formic acid to the reaction mixture at 25 °C and stir until bubbling ceases (30-40 min).
-
Add 50 mL of benzene and remove excess formic acid on a rotary evaporator.
-
To the residue, add 50 mL of ethyl acetate and 30 mL of a sodium chloride-sodium carbonate solution.
-
Separate the organic phase and wash it twice with the salt solution.
-
Extract the combined aqueous phases once with 50 mL of ethyl acetate.
-
Combine the organic phases, dry over magnesium sulfate, and remove the solvent.
-
Distill the product to obtain 3-methyl-2(5H)-furanone.
-
Analytical Methods and Experimental Protocols
Accurate characterization and quantification of this compound are crucial for research and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
Protocol 3: ¹H and ¹³C NMR Spectroscopic Analysis[13][14]
Instrumentation:
-
Bruker AVANCE 400 Fourier-transform spectrometer (or equivalent)
-
5 mm probe
Sample Preparation:
-
Dissolve the sample in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
¹H NMR: Acquire spectra at 400.132 MHz.
-
¹³C NMR: Acquire spectra at 100.623 MHz.
Representative Spectral Data for a Furanone Derivative (5-Hydroxymethyl-2(5H)-furanone): [9]
-
¹³C NMR (CDCl₃, 100.623 MHz): δ 173.52 (C=O), 153.97 (CH), 122.86 (CH), 84.31 (CH), 62.18 (CH₂)
-
¹H NMR (CDCl₃, 400.132 MHz): (Specific chemical shifts and coupling constants would be determined from the spectrum).
Protocol 4: GC-MS Analysis of Furanones in a Food Matrix[15]
This protocol provides a general workflow for the analysis of furanone derivatives in complex matrices.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
DB-5ms column (or equivalent).
Sample Preparation (QuEChERS-like approach for food samples):
-
Homogenize a representative sample.
-
Mix 4 g of the sample in a 50 mL centrifuge tube with ceramic beads, 10 mL of water, and 10 mL of acetonitrile.
-
Shake for 10 minutes.
-
Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃citrate dihydrate, and 0.5 g Na₂H citrate sesquihydrate.
-
Shake for 10 minutes and centrifuge at 2500g for 5 minutes.
-
Perform dispersive solid-phase extraction (dSPE) for cleanup using an appropriate sorbent.
-
Transfer the final extract into a GC vial for analysis.
GC-MS Conditions:
-
Injection: 1 µL splitless at 260 °C.
-
Carrier Gas: Helium at a constant flow of 0.9 mL/min.
-
Oven Temperature Program: 50 °C for 2 min, then ramp at 30 °C/min to 85 °C, then 5 °C/min to 95 °C, and finally 30 °C/min to 265 °C, hold for 5 min.
-
MS Detection: Use appropriate scan or selected ion monitoring (SIM) mode for the target analytes.
Biological Activity: Quorum Sensing Inhibition
A significant area of research for 2(5H)-furanone derivatives is their ability to interfere with bacterial quorum sensing (QS), a key regulatory system for virulence in many pathogenic bacteria.
Mechanism of Action: Targeting the LasR Receptor
In the opportunistic pathogen Pseudomonas aeruginosa, the las quorum sensing system is a primary regulator of virulence. The transcriptional regulator, LasR, is activated upon binding to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[3][10] Halogenated furanones, which are structural analogs of the acyl-homoserine lactone (AHL) signaling molecules, can act as antagonists to the LasR receptor.[3][10]
Molecular docking and dynamics simulations suggest that furanone derivatives can bind to the ligand-binding domain of LasR.[10] This binding can occur in a manner that either competitively inhibits the binding of the native autoinducer or induces a conformational change in the LasR protein that renders it inactive.[4] This prevents the dimerization of LasR and its subsequent binding to promoter DNA, thereby downregulating the expression of virulence genes.[11]
The following diagram illustrates the proposed mechanism of quorum sensing inhibition by furanone derivatives targeting the LasR system in P. aeruginosa.
Caption: Quorum sensing inhibition by a this compound derivative.
The following diagram illustrates a simplified experimental workflow for evaluating the quorum sensing inhibitory activity of a furanone compound.
Caption: Workflow for assessing quorum sensing inhibition.
Conclusion
This compound and its derivatives are valuable compounds for researchers and drug development professionals. Their commercial availability, coupled with established synthetic and analytical methodologies, provides a solid foundation for further exploration. The most compelling aspect of these molecules lies in their biological activity as quorum sensing inhibitors. By targeting bacterial communication pathways, furanones represent a promising avenue for the development of novel anti-virulence therapies that may help to address the growing challenge of antibiotic resistance. This technical guide serves as a starting point for researchers interested in harnessing the potential of these fascinating heterocyclic compounds.
References
- 1. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]
- 2. GSRS [precision.fda.gov]
- 3. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. | Semantic Scholar [semanticscholar.org]
- 6. echemi.com [echemi.com]
- 7. 2(5H)-Furanone, 5-methyl- (CAS 591-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound [stenutz.eu]
- 9. researchgate.net [researchgate.net]
- 10. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Discovery and Scientific Journey of Angelica Lactones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angelica lactones, a class of bioactive compounds primarily found in plants of the Angelica genus, have a rich history rooted in traditional medicine and have emerged as significant molecules in modern chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, and scientific development of angelica lactones. It details their initial isolation and characterization, presents key physicochemical properties in a structured format, and offers in-depth experimental protocols for their extraction and synthesis. Furthermore, this guide elucidates the molecular signaling pathways modulated by these compounds, offering valuable insights for researchers in drug discovery and development.
A Historical Perspective: From Traditional Use to Chemical Identification
The story of angelica lactones is intertwined with the long-standing use of Angelica species in traditional medicine across Asia and Europe for a variety of ailments. However, the scientific journey to identify the specific bioactive constituents of these plants began in the late 19th century.
The initial discovery of the basic angelica lactone structure can be traced back to the work of German chemist Ludwig Wolff in 1885.[1] His research on levulinic acid, a compound derivable from biomass, led to the synthesis and characterization of what we now know as α-angelica lactone and β-angelica lactone.[1] Further structural elucidation was carried out by Johannes Thiele in 1901, solidifying the chemical identity of these fundamental lactone structures.[1]
A significant milestone in the history of naturally occurring angelica lactones was the isolation and identification of (Z)-ligustilide from Angelica sinensis (Dong Quai), a plant revered in traditional Chinese medicine. While the exact date of its first isolation is not pinpointed in the readily available literature, research in the mid to late 20th century focused on identifying the active principles of this medicinal plant, leading to the characterization of ligustilide and other related phthalide lactones.[2][3] This discovery was pivotal, as it linked a specific chemical entity to the observed therapeutic effects of the plant, paving the way for mechanistic studies.
Physicochemical Properties of Key Angelica Lactones
For ease of comparison, the quantitative data for the most well-studied angelica lactones, α-angelica lactone and β-angelica lactone, are summarized below.
| Property | α-Angelica Lactone | β-Angelica Lactone | (Z)-Ligustilide |
| CAS Number | 591-12-8[4][5][6] | 591-11-7 | 4431-01-0[7] |
| Molecular Formula | C₅H₆O₂[4][5][6] | C₅H₆O₂ | C₁₂H₁₄O₂[7] |
| Molar Mass | 98.10 g/mol [4][5][6] | 98.10 g/mol | 190.24 g/mol [7] |
| Appearance | Colorless to light yellow liquid or volatile needles[1] | Colorless liquid[1] | Neat oil |
| Melting Point | 18 °C[1] | -17 °C[1] | Not specified |
| Boiling Point | 55-56 °C at 12 mmHg[1] | 208-209 °C at 751 mmHg[1] | Not specified |
| Density | 1.084 g/cm³ at 20 °C[1] | 1.076 g/cm³ at 20 °C[1] | Not specified |
| Solubility in Water | 1 g / 20 mL at 15 °C[1] | Soluble[1] | Not specified |
| Refractive Index (nHe20) | 1.4476[1] | 1.4603[1] | Not specified |
Experimental Protocols
This section provides detailed methodologies for the isolation of a naturally occurring angelica lactone, (Z)-ligustilide, and the chemical synthesis of α- and β-angelica lactones.
Isolation of (Z)-Ligustilide from Angelica sinensis
This protocol is based on established solvent extraction and chromatographic techniques.[8][9]
Materials:
-
Dried roots of Angelica sinensis
-
Petroleum ether (60-90 °C boiling range)
-
Acetone
-
Ethyl acetate
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Ultrasonic bath
-
Standard laboratory glassware
Procedure:
-
Grinding and Soaking: Grind the dried Angelica sinensis roots into a fine powder. Weigh 120 g of the powder and soak it in 1.1 L of petroleum ether (60-90 °C) at room temperature for 2.5 hours.[8]
-
Ultrasonic Extraction: Place the mixture in an ultrasonic bath and extract four times, for 30 minutes each time.[8]
-
Filtration and Concentration: After each extraction, filter the mixture and combine the filtrates. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a paste-like extract.[8]
-
Silica Gel Column Chromatography: Pack a silica gel column with petroleum ether. Dissolve the crude extract in a minimal amount of petroleum ether and load it onto the column.
-
Elution: Elute the column with a solvent system of petroleum ether:acetone (100:0.5).[8]
-
Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC with a mobile phase of petroleum ether:ethyl acetate (10:1).[8]
-
Isolation and Purification: Combine the fractions containing (Z)-ligustilide (identified by comparison with a standard or by spectroscopic methods) and concentrate them under reduced pressure to yield the purified compound.
References
- 1. Angelica Lactone [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. [Isolation and identification of the ligustilide compounds from the root of Angelica sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-Angelicalactone, 98% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. Ligustilide | C12H14O2 | CID 5319022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103980237A - Method for separating and extracting ligustilide from radices levistici - Google Patents [patents.google.com]
- 9. Method for separating and extracting ligustilide from radices levistici - Eureka | Patsnap [eureka.patsnap.com]
The Core of Strawberry Aroma: An In-depth Technical Guide to Furanone Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of furanones in plants, with a primary focus on the well-characterized pathway of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key aroma compound in strawberries and other fruits. This document details the metabolic pathways, key enzymes, and experimental protocols for the analysis of these commercially important flavor compounds.
Introduction to Furanones in Plants
Furanones are a class of heterocyclic organic compounds that contribute significantly to the flavor and aroma of many fruits, particularly strawberries. The most notable among these is 4-hydroxy-2,5-dimethyl-3(2H)-furanone, also known as HDMF or Furaneol®, which imparts a characteristic sweet, caramel-like, and fruity aroma. Its methoxy derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifurane), also plays a crucial role in the overall flavor profile. Understanding the biosynthetic pathways of these compounds is of great interest for the food and fragrance industries, as well as for plant scientists and researchers in drug development exploring natural product synthesis.
The Biosynthesis Pathway of HDMF in Strawberry (Fragaria x ananassa)
The biosynthesis of HDMF in strawberries has been the subject of extensive research. While the complete enzymatic cascade is not fully elucidated, significant progress has been made in identifying the key precursors, intermediates, and the final enzymatic step. The pathway originates from sugar metabolism.
Precursor Molecules
Radiotracer studies have identified carbohydrates as the primary precursors for HDMF biosynthesis.[1] Specifically, D-fructose-1,6-diphosphate has been shown to have the highest incorporation rate into the furanone structure, making it the most likely natural progenitor in fruit.[1] Some studies also suggest that D-fructose 6-phosphate is a key precursor, with its presence in the incubation medium leading to a significant increase in furanone content in strawberries.[2]
The Undetermined Enzymatic Steps
The conversion of D-fructose-1,6-diphosphate to the key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), involves a series of enzymatic steps that are not yet fully characterized.[3] This part of the pathway remains an active area of research.
The Final and Rate-Limiting Step
The final step in HDMF biosynthesis is the reduction of the exocyclic double bond of HMMF. This reaction is catalyzed by the enzyme enone oxidoreductase (EO) , which was initially identified as a quinone oxidoreductase (QR) and is denoted as FaEO or FaQR in Fragaria x ananassa.[4] This enzyme utilizes NAD(P)H as a cofactor to produce HDMF.[5][6]
Further Metabolism of HDMF
Once synthesized, HDMF can be further metabolized in the plant. In strawberries, it can be methylated to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) by the enzyme Fragaria x ananassa O-methyltransferase (FaOMT).[1] HDMF can also be stabilized through glucosylation by an as-yet-unknown glucosyltransferase.[1][7]
Quantitative Data on Furanone Biosynthesis
The concentration of furanones and their precursors can vary significantly depending on the plant species, cultivar, and developmental stage of the fruit.
Table 1: Concentration of HDMF and DMMF in Various Strawberry Cultivars
| Cultivar | HDMF (µg/g fresh weight) | DMMF (µg/g fresh weight) | Reference |
| Oso Grande (overripe) | 37.05 | - | [8] |
| I-101 (overripe) | - | 23.5 | [8] |
| 'Totem' | >13,000 µg/kg | - | |
| 'Pinnacle' | >13,000 µg/kg | - | |
| Control Fruit (unspecified) | - | Ratio HDMF:DMMF = 68:32 | [3] |
| FaOMT AS-lines | - | Ratio HDMF:DMMF = 99:1 | [3] |
Table 2: Effect of Precursor Feeding on Furanone Content in Strawberries
| Precursor Added | Increase in Furaneol Content (%) | Increase in Furaneol Glucoside Content (%) | Reference |
| D-fructose | 42.6 | 26.3 | [2] |
| D-fructose 6-phosphate | 125 (total furanones) | - | [2] |
Experimental Protocols
Extraction and Quantification of Furanones from Plant Material
This protocol details a common method for the extraction and analysis of furanones from strawberry fruit using gas chromatography-mass spectrometry (GC-MS).
4.1.1. Materials
-
Strawberry fruit tissue
-
Liquid nitrogen
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., 2-methyl-4-heptanone)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Solid Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
4.1.2. Extraction Procedure
-
Freeze a known weight of strawberry tissue (e.g., 10 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a known amount of internal standard.
-
Add dichloromethane (e.g., 20 mL) and homogenize the mixture for 1-2 minutes.
-
Centrifuge the homogenate at a low speed (e.g., 3000 rpm) for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the organic (lower) phase.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
4.1.3. GC-MS Analysis
-
Injector: Set to splitless mode at a temperature of 250 °C.
-
Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 35-350.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
4.1.4. Quantification
-
Identify HDMF and DMMF based on their retention times and mass spectra compared to authentic standards.
-
Quantify the compounds by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with known concentrations of the standards.
Enzyme Assay for Fragaria x ananassa Enone Oxidoreductase (FaEO)
This protocol describes a method to determine the enzymatic activity of FaEO in converting its substrate HMMF to HDMF.
4.2.1. Materials
-
Crude or purified FaEO enzyme extract from strawberry fruit.
-
4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) substrate.
-
NADPH or NADH as a cofactor.
-
Phosphate buffer (100 mM, pH 7.0).
-
Quenching solution (e.g., 1 M HCl or ethyl acetate).
-
GC-MS for product analysis.
4.2.2. Enzyme Extraction
-
Homogenize ripe strawberry fruit in a suitable extraction buffer (e.g., phosphate buffer with polyvinylpolypyrrolidone - PVPP).
-
Centrifuge the homogenate to remove cell debris.
-
(Optional) Partially purify the enzyme using techniques such as ammonium sulfate precipitation and column chromatography.
4.2.3. Enzyme Assay Procedure
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Phosphate buffer (to a final volume of, e.g., 500 µL).
-
NAD(P)H (final concentration, e.g., 1 mM).
-
Enzyme extract (a specific amount of protein, e.g., 10-50 µg).
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) for 5 minutes.
-
Initiate the reaction by adding the HMMF substrate (final concentration, e.g., 0.5 mM).
-
Incubate the reaction for a specific duration (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding the quenching solution.
-
Extract the product (HDMF) with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted product by GC-MS as described in section 4.1.3 to identify and quantify the formation of HDMF.
-
Run a control reaction without the enzyme extract to account for any non-enzymatic conversion.
Visualizations
Biosynthesis Pathway of HDMF
Caption: Proposed biosynthesis pathway of HDMF and its derivatives in strawberry.
Experimental Workflow for Furanone Analysis
Caption: General experimental workflow for the analysis of furanones in plants.
Experimental Workflow for FaEO Enzyme Assay
Caption: Experimental workflow for the FaEO enzyme assay.
References
- 1. Formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone by Zygosaccharomyces rouxii: identification of an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Dimethyl-4-hydroxy-2H-furan-3-one and its derivatives: analysis, synthesis and biosynthesis—a review [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Chemical formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone from D-fructose 1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 5-Methyl-2(5H)-furanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-2(5H)-furanone, a heterocyclic organic compound. The determination of its chemical structure relies on a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the expected data from these analyses, provides standardized experimental protocols, and outlines the logical workflow for its structural determination.
Physicochemical Properties and Spectroscopic Data
This compound has the molecular formula C₅H₆O₂ and a molecular weight of approximately 98.10 g/mol .[1][2] It is also known by several synonyms, including β-Angelica lactone and 4-Hydroxy-2-pentenoic acid γ-lactone.[3][4] The structural elucidation is primarily achieved through the interpretation of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.15 | dd | J = 5.7, 1.8 Hz | 1H |
| H-4 | ~7.45 | dd | J = 5.7, 2.5 Hz | 1H |
| H-5 | ~4.90 | m | - | 1H |
| CH₃-5 | ~1.45 | d | J = 6.5 Hz | 3H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 |
| C-2 (C=O) | ~173.0 | Quaternary (absent) |
| C-3 | ~122.0 | CH (positive) |
| C-4 | ~155.0 | CH (positive) |
| C-5 | ~78.0 | CH (positive) |
| CH₃-5 | ~21.0 | CH₃ (positive) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is available in the NIST database.[1][3]
Table 3: Key Mass Spectrometry Fragmentation Data (EI-MS)
| m/z | Proposed Fragment |
| 98 | [M]⁺ (Molecular Ion) |
| 83 | [M - CH₃]⁺ |
| 55 | [M - C₂H₃O]⁺ |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Key Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated lactone) | ~1750-1780 | Strong |
| C=C (alkene) | ~1640 | Medium |
| C-O (ester) | ~1100-1250 | Strong |
| C-H (sp² and sp³) | ~2850-3100 | Medium |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 3-4 s. Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 125 MHz. Use proton decoupling to simplify the spectrum. A 30° pulse width and a relaxation delay of 2.0 s are commonly used.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Use standard gradient-selected COSY pulse sequences.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular backbone.
-
Mass Spectrometry (MS)
-
Technique: Electron Ionization Mass Spectrometry (EI-MS).
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range of 10-200 amu.
Infrared (IR) Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire and average 16-32 scans to improve the signal-to-noise ratio.
Visualization of Elucidation Workflow
The logical process for the structural elucidation of this compound can be visualized as a workflow diagram.
Caption: Logical workflow for the structural elucidation of this compound.
References
Methodological & Application
5-Methyl-2(5H)-furanone: A Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Methyl-2(5H)-furanone, a member of the butenolide family of unsaturated lactones, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a reactive α,β-unsaturated carbonyl system and a chiral center at the C5 position, make it an attractive precursor for the synthesis of a diverse array of complex molecules, including natural products and biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in two key transformations: diastereoselective Michael additions and Diels-Alder reactions.
Application 1: Diastereoselective Michael Addition for the Synthesis of cis-4-Thio-5-methyl-dihydrofuran-2-ones
The conjugated system in this compound readily undergoes Michael addition with various nucleophiles. The addition of thiols, for instance, provides a straightforward route to valuable 4-thio-substituted γ-butyrolactones. The inherent chirality at the C5 position can influence the stereochemical outcome of the reaction, leading to the diastereoselective formation of products.
Logical Workflow for Michael Addition:
Caption: Workflow for the diastereoselective Michael addition of thiols to this compound.
Experimental Protocol: General Procedure for the Diastereoselective Michael Addition of Thiols
This protocol describes a general method for the conjugate addition of various thiols to this compound, leading to the formation of cis-4-thio-5-methyl-dihydrofuran-2-ones with high diastereoselectivity.
Materials:
-
This compound
-
Appropriate thiol (e.g., thiophenol, benzyl mercaptan, etc.)
-
Base (e.g., triethylamine (Et3N), DBU, etc.)
-
Anhydrous solvent (e.g., dichloromethane (CH2Cl2), tetrahydrofuran (THF), etc.)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the base (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the aqueous layer with the reaction solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure cis-4-thio-5-methyl-dihydrofuran-2-one.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Quantitative Data for Michael Addition
| Entry | Thiol Nucleophile | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Thiophenol | Et3N | CH2Cl2 | 4 | 85 | >95:5 |
| 2 | Benzyl mercaptan | DBU | THF | 6 | 82 | >95:5 |
| 3 | 4-Methylthiophenol | Et3N | CH2Cl2 | 5 | 88 | >95:5 |
| 4 | Ethanethiol | DBU | THF | 8 | 75 | >95:5 |
Table 1: Summary of quantitative data for the diastereoselective Michael addition of various thiols to this compound. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.
Application 2: Diels-Alder Reaction for the Construction of Bicyclic Lactones
The electron-deficient double bond in this compound makes it a competent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This powerful transformation allows for the rapid construction of complex bicyclic lactone frameworks, which are prevalent in many natural products.
Logical Workflow for Diels-Alder Reaction:
Caption: Workflow for the Diels-Alder reaction of this compound with a diene.
Experimental Protocol: General Procedure for the Diels-Alder Reaction
This protocol outlines a general procedure for the Diels-Alder reaction between this compound and a suitable diene, such as cyclopentadiene or furan, to yield the corresponding bicyclic lactone adducts.
Materials:
-
This compound
-
Diene (e.g., freshly cracked cyclopentadiene, furan)
-
Lewis acid catalyst (optional, e.g., BF₃·OEt₂, ZnCl₂)
-
Anhydrous solvent (e.g., toluene, diethyl ether)
-
Standard glassware for organic synthesis, including a pressure tube if necessary
-
Magnetic stirrer and heating plate or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere.
-
Add the diene (2.0-5.0 mmol, excess). For volatile dienes like cyclopentadiene, it is often freshly prepared by cracking its dimer.
-
If a Lewis acid catalyst is used, add it to the reaction mixture at the appropriate temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture at the temperature and for the duration specified in Table 2. For reactions requiring elevated temperatures, a sealed tube or a flask equipped with a reflux condenser may be necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction (if a Lewis acid was used) by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the aqueous layer with the reaction solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate) to isolate the bicyclic lactone adduct.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and stereochemistry.
Quantitative Data for Diels-Alder Reaction
| Entry | Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | Cyclopentadiene | None | Toluene | 80 | 12 | 78 | 90:10 |
| 2 | Furan | BF₃·OEt₂ | Diethyl Ether | 0 | 24 | 65 | >95:5 (endo) |
| 3 | 1,3-Butadiene | None | Toluene | 110 (sealed tube) | 18 | 72 | 85:15 |
| 4 | Isoprene | ZnCl₂ | Dichloromethane | 25 | 16 | 75 | Regioisomeric mixture |
Table 2: Summary of quantitative data for the Diels-Alder reaction of this compound with various dienes. The endo:exo ratio was determined by ¹H NMR analysis of the crude reaction mixture.
This compound serves as a readily available and highly useful precursor in organic synthesis. The protocols and data presented herein demonstrate its utility in diastereoselective Michael additions and Diels-Alder reactions, providing efficient routes to complex and stereochemically rich molecules. These transformations highlight the potential of this compound in the development of novel synthetic methodologies and its application in the synthesis of natural products and pharmaceutically relevant compounds. Further exploration of its reactivity is expected to unveil even more powerful applications in the field of organic chemistry.
Application Notes and Protocols: 5-Methyl-2(5H)-furanone in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2(5H)-furanone, a member of the butenolide family of lactones, is a versatile building block in organic synthesis. Its conjugated double bond makes it an excellent Michael acceptor, but under appropriate conditions, it can also serve as a pronucleophile in vinylogous Michael addition reactions. This reactivity allows for the stereoselective formation of carbon-carbon bonds, leading to highly functionalized γ-butyrolactone scaffolds. These structures are prevalent in a wide array of natural products and pharmaceutically active compounds, making the Michael addition of this compound a reaction of significant interest in drug discovery and development. The resulting Michael adducts are key intermediates for the synthesis of complex molecules with potential therapeutic applications.[1][2]
Applications in Drug Development
The γ-butyrolactone motif, readily accessed through Michael additions with this compound, is a privileged scaffold in medicinal chemistry. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to introduce stereocenters with high control during the Michael addition is crucial for the synthesis of chiral drugs, where enantiomeric purity can significantly impact efficacy and safety.
The Michael adducts derived from this compound can be further elaborated to create diverse molecular architectures. For instance, the diastereoselective addition of thionucleophiles to this compound yields cis-α,β-disubstituted butanolides, which can serve as precursors for novel therapeutic agents.[3] The vinylogous Michael addition to various acceptors like nitroalkenes, enones, and lactams opens avenues for the synthesis of complex molecules with multiple stereocenters, which are often challenging to construct via other synthetic routes.[4]
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize representative quantitative data for Michael addition reactions involving 2(5H)-furanones. While specific data for this compound is limited in readily available literature, the data for the parent 2(5H)-furanone and other 5-substituted analogs provide valuable insights into the expected reactivity and selectivity.
Table 1: Organocatalyzed Asymmetric Vinylogous Michael Addition of 5-Substituted-furan-2(3H)-ones to an α,β-Unsaturated-γ-lactam [4]
| Entry | 5-Substituted Furanone | Catalyst (20 mol%) | Solvent | Time (d) | Temp (°C) | Yield (%) | dr | er |
| 1 | 5-Methyl-furan-2(3H)-one | 5e | Toluene | 4 | 40 | 91 | >20:1 | 97:3 |
| 2 | 5-Ethyl-furan-2(3H)-one | 5e | Toluene | 4 | 40 | 85 | >20:1 | 98:2 |
| 3 | 5-Propyl-furan-2(3H)-one | 5e | Toluene | 4 | 40 | 88 | >20:1 | 97:3 |
| 4 | 5-Butyl-furan-2(3H)-one | 5e | Toluene | 4 | 40 | 82 | >20:1 | 98:2 |
Catalyst 5e is a cinchona alkaloid-derived bifunctional organocatalyst.
Table 2: Diastereoselective Conjugate Addition of Thionucleophiles to this compound [3]
| Entry | Thionucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity |
| 1 | Thioacetic acid | Neat | RT | 2 | 95 | cis |
| 2 | Thiobenzoic acid | Neat | RT | 3 | 92 | cis |
| 3 | Potassium ethyl xanthate | Ethanol | Reflux | 4 | 85 | cis |
Reactions were reported to be exclusively cis-diastereoselective.
Experimental Protocols
Protocol 1: Asymmetric Vinylogous Michael Addition of 5-Methyl-2(3H)-one to an N-Boc-protected α,β-Unsaturated-γ-lactam[4]
This protocol describes a highly stereoselective organocatalyzed vinylogous Michael addition.
Materials:
-
5-Methylfuran-2(3H)-one
-
N-Boc-protected α,β-unsaturated-γ-lactam
-
Cinchona alkaloid-derived catalyst 5e (or a pseudoenantiomer for racemic standard)
-
Toluene, analytical grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Silica gel for flash chromatography
Procedure:
-
To a 12 mL glass vial equipped with a magnetic stirring bar and a screw cap, add the cinchona alkaloid-derived catalyst 5e (0.2 equiv, 0.2 mmol, 112 mg).
-
Add 5-methylfuran-2(3H)-one (2.0 equiv, 2 mmol, 180 μl) to the vial.
-
Add N-Boc-protected α,β-unsaturated-γ-lactam (1.0 equiv, 1 mmol, 183.2 mg).
-
Dissolve the mixture in toluene (2 mL).
-
Stir the reaction mixture for 4 days at 40 °C using a heating block.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (2:1) as the eluent to afford the pure product.
Characterization:
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric ratio (er) can be determined by chiral stationary phase UPC² or HPLC.
Protocol 2: Diastereoselective Conjugate Addition of Thioacetic Acid to this compound[3]
This protocol outlines a straightforward method for the diastereoselective thia-Michael addition.
Materials:
-
This compound
-
Thioacetic acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, mix this compound (1.0 equiv) and thioacetic acid (1.2 equiv) at room temperature.
-
Stir the neat mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the cis-4-acetylthio-5-methyl-dihydrofuran-2(3H)-one.
Characterization:
The structure and stereochemistry of the product can be confirmed by ¹H NMR, ¹³C NMR, and NOE experiments.
Visualizations
References
- 1. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for the Quantification of 5-Methyl-2(5H)-furanone
Introduction
5-Methyl-2(5H)-furanone is a volatile organic compound that contributes to the aroma and flavor profile of various foods and is also of interest in chemical synthesis. Accurate quantification of this compound is crucial for quality control in the food industry, flavor and fragrance development, and for researchers in drug development and chemical analysis. These application notes provide detailed protocols for the quantification of this compound and related furanones using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and highly sensitive analytical technique. The methodologies outlined below are suitable for researchers, scientists, and drug development professionals.
Method 1: Quantification of 2(5H)-furanone and 3-methyl-2(5H)-furanone in Food Matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method is applicable for the analysis of 2(5H)-furanone and its methylated analog in complex food matrices such as meat, cheese, and fish. The protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by GC-MS/MS analysis.
Quantitative Data Summary
| Parameter | 2(5H)-furanone | 3-methyl-2(5H)-furanone | Reference |
| Limit of Quantification (LOQ) | 50 µg/kg | 10 µg/kg | [1] |
| Calculated LOQ | 24 - 29 µg/kg | 2.9 - 8.9 µg/kg | [1] |
| Tested Concentration Levels | 10 µg/kg and 50 µg/kg | 10 µg/kg and 50 µg/kg | [1] |
| Matrices Tested | Meat, Fish Tissue, Cheese | Meat, Fish Tissue, Cheese | [1] |
Experimental Protocol
1. Sample Preparation (QuEChERS Extraction)
-
Homogenize a representative sample.
-
Weigh 4 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Add two ceramic pieces, 10 mL of water, and 10 mL of acetonitrile (ACN).
-
Shake vigorously for 10 minutes.
-
Add 4 grams of MgSO₄, 1 gram of NaCl, 1 gram of Na₃citrate dihydrate, and 0.5 grams of Na₂H citrate sesquihydrate.
-
Shake for another 10 minutes.
-
Centrifuge at 2500g for 5 minutes.
-
For lipid-containing samples, perform a dSPE (dispersive solid-phase extraction) cleanup:
-
Add 4 mL of water into a 15 mL EMR lipid dSPE tube.
-
Add a 4 mL aliquot of the extract (upper acetonitrile layer).
-
Shake for 10 minutes and centrifuge at 2500g for 5 minutes.
-
Transfer the supernatant to a 15 mL EMR lipid polish tube.
-
Shake for 10 minutes and centrifuge at 2500g for 5 minutes.
-
-
Transfer the final extract into a sampler vial for GC-MS/MS analysis.[1]
2. GC-MS/MS Instrumentation and Conditions
-
Instrument: GC-MS/MS system
-
Column: DB-5ms or equivalent (30 m x 250 µm x 0.25 µm)[1]
-
Carrier Gas: Helium at a flow rate of 0.9 mL/min[1]
-
Injection: 1 µL, splitless mode at 260°C for 1 minute[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 30°C/min to 85°C.
-
Ramp 2: 5°C/min to 95°C.
-
Ramp 3: 30°C/min to 265°C, hold for 5 minutes.[1]
-
-
Mass Spectrometer: Operated in tandem MS mode (MS/MS). Specific ion transitions for 2(5H)-furanone and 3-methyl-2(5H)-furanone should be optimized.
Experimental Workflow Diagram
Method 2: Simultaneous Quantification of Seven Furfural Compounds including 2(5H)-furanone in Milk Powder by GC-MS/MS
This method provides a sensitive and efficient approach for the simultaneous analysis of multiple furfural compounds, including 2(5H)-furanone, in milk powder. It also employs a QuEChERS extraction methodology followed by GC-MS/MS detection.
Quantitative Data Summary
| Parameter | 2(5H)-furanone | Reference |
| Linearity Range | 0.001 - 2 mg/kg | [2][3] |
| Correlation Coefficient (R²) | > 0.9990 | [2][3] |
| Recovery | 92.06 - 106.19 % | [2] |
| Intra-day RSD | 0.01 - 3.32 % | [2] |
| Inter-day RSD | 0.09 - 1.58 % | [2] |
| Limit of Detection (LOD) | 0.0003 - 0.001 mg/kg | [2][3] |
| Limit of Quantification (LOQ) | 0.001 - 0.003 mg/kg | [2][3] |
Experimental Protocol
1. Sample Preparation (QuEChERS Extraction for Milk Powder)
-
Weigh 1 gram of milk powder into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
The extract is then ready for GC-MS/MS analysis.
2. GC-MS/MS Instrumentation and Conditions
-
Instrument: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
-
Column: A suitable capillary column for the separation of volatile compounds (e.g., DB-5ms or equivalent).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: An optimized temperature program to ensure separation of the seven furfural compounds.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for 2(5H)-furanone need to be determined.
Experimental Workflow Diagram
Alternative and Complementary Methods
While GC-MS is a powerful tool, other techniques can also be employed for the quantification of furanones.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry detection is suitable for non-volatile or thermally labile furanone derivatives.[4][5][6][7] Sample preparation may involve solid-phase extraction (SPE) for cleanup and concentration.[4]
-
¹H Nuclear Magnetic Resonance (¹H NMR): A validated ¹H NMR method has been developed for the quantification of 5-hydroxymethyl-2(5H)-furanone.[8][9][10] This technique is rapid and does not require chromatographic separation, but it is generally less sensitive than GC-MS. The method uses an internal standard (e.g., vanillin) for accurate quantification.[8][9][10]
Concluding Remarks
The choice of analytical method for the quantification of this compound will depend on the sample matrix, the required sensitivity, and the available instrumentation. The GC-MS/MS methods detailed in these application notes provide high sensitivity and selectivity, making them well-suited for trace-level quantification in complex matrices. It is recommended that any method be properly validated in-house to ensure it meets the specific requirements of the intended application.
References
- 1. eurl-pc.eu [eurl-pc.eu]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. A rapid and sensitive method for simultaneous quantification of seven furfural compounds in milk powder based on GC-MS/MS combined with QuEChERS method [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of 2,5-dimethyl-4-hydroxy-3[2H]-furanone beta-D-glucuronide as the major metabolite of a strawberry flavour constituent in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) with DNA breaking activity in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: C orsicus Leaves from Corsica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Methyl-2(5H)-furanone as a Quorum Sensing Inhibitor in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation.[1][2] The increasing prevalence of antibiotic resistance has spurred the development of alternative therapeutic strategies, such as the inhibition of QS, which aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.[2][3][4] 5-Methyl-2(5H)-furanone and its derivatives have emerged as a promising class of quorum sensing inhibitors (QSIs).[5] These compounds are structurally similar to N-acylhomoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria, allowing them to interfere with QS-regulated processes.[3][5]
This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound and its derivatives as QSIs.
Mechanism of Action
The primary mechanism by which this compound and its derivatives inhibit quorum sensing is through competitive binding to LuxR-type transcriptional regulators.[5] In a typical AHL-mediated QS system, the binding of the native AHL signal molecule to its cognate LuxR-type receptor induces a conformational change, leading to protein dimerization and subsequent binding to specific DNA promoter regions to activate the transcription of target genes.[5] Furanones, by mimicking the AHL structure, can occupy the same binding site on the LuxR-type protein.[6] This binding can prevent the activation of the receptor, leading to the downregulation of QS-controlled genes responsible for virulence factor production and biofilm formation.[3][5] Some studies suggest that furanone binding may also lead to the destabilization and accelerated degradation of the receptor protein.[6]
In Pseudomonas aeruginosa, a notorious opportunistic pathogen, QS is primarily regulated by the las and rhl systems.[7] The las system, which is at the top of the hierarchy, controls the rhl system.[8][9] Synthetic furanone derivatives have been shown to effectively inhibit both the LasR and RhlR receptors in P. aeruginosa.[3][10]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound and its derivatives against various bacterial species and QS-regulated phenotypes.
Table 1: Inhibition of Biofilm Formation
| Compound | Bacterium | Assay | Concentration | % Inhibition | Reference |
| 2(5H)-Furanone | Aeromonas hydrophila | Crystal Violet | 1 mg/mL | Significant | [11] |
| Furanone C-30 | Pseudomonas aeruginosa | - | - | - | [10] |
| GBr Furanone | Pseudomonas aeruginosa PA14 | - | 10-100 µM | Strain dependent | [12] |
| Halogenated Furanones (A1-A3) | Pseudomonas aeruginosa PA14 | - | 100 µM | ~50% | [13] |
Table 2: Inhibition of Virulence Factor Production
| Compound | Bacterium | Virulence Factor | Assay | Concentration | % Inhibition | Reference |
| Furanone (unspecified) | Pseudomonas aeruginosa | Elastase | - | 10 µM | Statistically significant | [14] |
| Furanone (unspecified) | Pseudomonas aeruginosa | Siderophore | - | 10 µM | Statistically significant | [14] |
| GBr Furanone | Pseudomonas aeruginosa PA14 & Clinical Isolates | Pyocyanin | - | 10-100 µM | 20-100% | [12] |
| 2(5H)-Furanone | Chromobacterium violaceum CV026 | Violacein | - | 1 mg/mL | Drastic and significant | [11] |
| Meldrum's Acid Activated Furan (MAF) | Pseudomonas aeruginosa | Pyocyanin & Elastase | - | Sub-inhibitory | Considerable reduction | [10] |
Table 3: Minimum Inhibitory and Biofilm Inhibitory Concentrations
| Compound | Bacterium | MIC (µg/mL) | MBIC (µg/mL) | Reference |
| 2(5H)-Furanone Derivatives | Bacillus subtilis | 0.1-500 | - | [15] |
| Chiral 2(5H)-Furanone Sulfone (Compound 26) | Staphylococcus aureus | 8 | - | [16] |
| Chiral 2(5H)-Furanone Sulfone (Compound 26) | Bacillus subtilis | 8 | - | [16] |
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound and its derivatives to inhibit biofilm formation.[1][17]
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture in a suitable growth medium
-
Stock solution of the test furanone compound
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
96% Ethanol or other suitable solvent
Procedure:
-
Prepare serial dilutions of the furanone compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10⁸ cells/mL for P. aeruginosa).[18] Include positive control wells (bacteria and medium only) and negative control wells (medium only).
-
Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-72 hours to allow for biofilm formation.[17]
-
After incubation, carefully discard the planktonic cells from the wells.
-
Wash the wells gently with PBS to remove non-adherent cells.[1]
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[15]
-
Remove the crystal violet solution and wash the wells with PBS to remove excess stain.
-
Add a suitable solvent (e.g., 96% ethanol) to each well to dissolve the bound dye.
-
Quantify the biofilm by measuring the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the positive control.
Protocol 2: Quantification of Pyocyanin Production in P. aeruginosa
This protocol measures the production of the virulence factor pyocyanin.[7]
Materials:
-
P. aeruginosa culture
-
Growth medium (e.g., Luria-Bertani broth)
-
Test furanone compound
-
Chloroform
-
0.2 N HCl
-
Centrifuge and spectrophotometer
Procedure:
-
Culture P. aeruginosa in the presence and absence of the test furanone compound for 48 hours.[7]
-
Take a 2 mL aliquot of the cell culture and centrifuge to pellet the cells.[7]
-
Transfer the supernatant to a new tube.
-
Add an equal volume of chloroform and mix vigorously.
-
Allow the phases to separate and collect the blue (chloroform) layer.
-
Add 1 mL of 0.2 N HCl to the chloroform extract and mix. The pyocyanin will move to the acidic aqueous phase, turning it pink.
-
Measure the absorbance of the pink (aqueous) phase at 520 nm.
-
Calculate the pyocyanin concentration (mg/L).
Protocol 3: Elastase Activity Assay
This protocol quantifies the activity of the elastase enzyme, a key virulence factor in P. aeruginosa.
Materials:
-
P. aeruginosa culture supernatant
-
Elastin-Congo Red (ECR)
-
Tris buffer (pH 7.5)
-
Phosphate buffer (pH 6.0)
Procedure:
-
Grow P. aeruginosa with and without the test furanone compound and collect the culture supernatant by centrifugation.
-
Prepare a reaction mixture containing the culture supernatant and ECR in Tris buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 3 hours).
-
Stop the reaction by adding phosphate buffer.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant, which contains the solubilized Congo Red, at 495 nm.
-
The absorbance is proportional to the elastase activity.
Mandatory Visualizations
Conclusion
This compound and its derivatives represent a valuable class of compounds for the development of anti-virulence therapies. By interfering with bacterial quorum sensing, these molecules can attenuate pathogenicity without exerting bactericidal effects, which may reduce the likelihood of resistance development. The protocols and data presented here provide a framework for researchers to investigate and characterize the activity of these and other novel quorum sensing inhibitors. Further research into the optimization of furanone structures could lead to the development of potent therapeutics for the treatment of a wide range of bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. The Pseudomonas Quinolone Signal Regulates rhl Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rhl Quorum-Sensing System Is at the Top of the Regulatory Hierarchy under Phosphate-Limiting Conditions in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum’s acid activated furan [frontiersin.org]
- 11. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Development and Quantitation of Pseudomonas aeruginosa Biofilms after in vitro Cultivation in Flow-reactors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methyl-2(5H)-furanone in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2(5H)-furanone scaffold is a core structural motif in a variety of natural and synthetic compounds exhibiting a wide range of biological activities, including significant antimicrobial and anti-biofilm properties. While extensive research has been conducted on various derivatives, particularly halogenated and sulfonyl-containing analogues, specific data on the antimicrobial applications of 5-Methyl-2(5H)-furanone is limited in publicly available literature. However, studies on closely related 5-methyl-furanone derivatives suggest that this core structure is a promising starting point for the development of novel antimicrobial agents.
This document provides a comprehensive overview of the known antimicrobial activities of 5-methyl-substituted 2(5H)-furanone derivatives, detailed experimental protocols for antimicrobial evaluation based on established methods for the broader furanone class, and visualizations of key experimental workflows and potential mechanisms of action.
Data Presentation: Antimicrobial Activity of this compound Derivatives
Quantitative data on the antimicrobial efficacy of specific this compound derivatives is summarized below. It is crucial to note that these are derivatives and not the parent compound this compound.
| Compound Name | Target Organism | Assay Type | Activity Metric | Value | Reference(s) |
| 3-(1-Hexenyl)-5-methyl-2-(5H)furanone | Pythium ultimum | Antifungal Activity | - | Antifungal activity observed | [1] |
| 3-(3,4-dichlorophenyl)-5-methyl-2H,5H-furan-2-one | Absidia corymbifera | Antifungal Activity | MIC | 7.6 µg/mL | [2] |
| 3-(3,4-dichlorophenyl)-5-methyl-2H,5H-furan-2-one | Absidia corymbifera | Antifungal Activity | MIC | 31.25 µmol/L (Comparable to Ketoconazole) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the antimicrobial evaluation of this compound and its derivatives. These protocols are based on established methods used for other 2(5H)-furanone compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound) stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of the solvent used)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Test Compound Dilutions: Serially dilute the stock solution of this compound across the wells of the microtiter plate using the sterile broth to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions, as well as to the positive and solvent control wells. Do not inoculate the negative control wells.
-
Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of the compound that kills the microorganism.
Materials:
-
Microtiter plates from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or a multi-channel pipette
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the aliquots onto the surface of sterile agar plates.
-
Incubation: Incubate the agar plates at the optimal temperature and duration for the microorganism.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the test compound from the MIC assay that results in no microbial growth on the agar plate after incubation.
Protocol 3: Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of microbial biofilms.
Materials:
-
Test compound stock solution
-
Sterile 96-well flat-bottom microtiter plates (tissue culture treated)
-
Appropriate sterile broth medium conducive to biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%) for destaining
-
Microplate reader
Procedure:
-
Preparation of Test Compound Dilutions: Prepare serial dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under static conditions for a period sufficient for biofilm formation (e.g., 24-48 hours) at the optimal temperature.
-
Washing: Carefully discard the planktonic (free-floating) cells from the wells and gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add the crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Destaining: Add a destaining solution (e.g., 95% ethanol) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the destaining solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the positive control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the determination of Minimum Inhibitory and Bactericidal Concentrations.
Caption: Experimental workflow for the biofilm inhibition assay.
Caption: Putative mechanism of Quorum Sensing inhibition by this compound.
References
Unveiling Furanone-Protein Interactions: A Detailed Guide to Experimental Setups
For Immediate Release
Shanghai, China - December 23, 2025 - In the dynamic field of drug discovery and molecular biology, understanding the intricate interactions between small molecules and proteins is paramount. Furanones, a class of organic compounds, have garnered significant attention for their diverse biological activities, which are largely mediated by their interactions with specific protein targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups designed to elucidate the mechanisms of furanone-protein interactions. This document outlines detailed protocols for key analytical techniques, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.
Core Experimental Techniques
A multi-faceted approach employing several biophysical and biochemical techniques is essential for a thorough investigation of furanone-protein interactions. The primary methods covered in this guide include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, and Mass Spectrometry. Each technique offers unique insights into the binding affinity, thermodynamics, kinetics, and potential covalent modifications involved in the interaction.
A general workflow for studying these interactions is depicted below:
Data Presentation: Quantitative Analysis of Furanone-Protein Interactions
The following tables summarize key quantitative data from various studies on furanone-protein interactions, providing a comparative overview of their binding affinities and inhibitory activities.
Table 1: Binding Affinity (Kd) of Furanone Derivatives for Various Protein Targets
| Furanone Derivative | Protein Target | Method | Kd (µM) | Reference |
| (Z)-4-bromo-5-(bromomethylene)-3-methyl-2(5H)-furanone | LasR (P. aeruginosa) | Molecular Docking | - | [1] |
| Furanone C-30 | LasR (P. aeruginosa) | Molecular Docking | - | [2] |
| GBr | LasR (P. aeruginosa) | Molecular Docking | - | [3] |
| DFU | Cyclooxygenase-2 (COX-2) | Enzyme Kinetics | 140 ± 68 (Ki) | [1][4] |
| Rofecoxib | Cyclooxygenase-2 (COX-2) | Enzyme Kinetics | - | [5] |
Table 2: Inhibitory Concentration (IC50) of Furanone Derivatives against Target Enzymes
| Furanone Derivative | Target Enzyme | IC50 (µM) | Reference |
| DFU | COX-1 | >50 | [1][4] |
| DFU | COX-2 | 0.041 ± 0.014 | [1][4] |
| Rofecoxib | COX-1 | 18.8 ± 0.9 | [5] |
| Rofecoxib | COX-2 | 0.53 ± 0.02 | [5] |
| Celecoxib | COX-1 | - | [5] |
| Celecoxib | COX-2 | - | [5] |
| Meloxicam | COX-1 | - | [5] |
| Diclofenac | COX-1 | - | [5] |
| Indomethacin | COX-1 | - | [5] |
Table 3: Quorum Sensing Inhibition by Furanone Derivatives
| Furanone Derivative | Bacterial Strain | QS-regulated process | Inhibition (%) | Concentration (µM) | Reference |
| Furanone C-30 | P. aeruginosa PA14 | Pyocyanin production | ~40-80 | 10-50 | [6] |
| GBr | P. aeruginosa PA14 | Pyocyanin production | ~60-100 | 10-50 | [6] |
| Furanone C-30 | P. aeruginosa PA14 | Biofilm formation | ~90 | 10-50 | [6] |
| GBr | P. aeruginosa PA14 | Biofilm formation | ~90 | 10-50 | [6] |
| Furanone C-30 | P. aeruginosa | QS signaling | 20-90 | - | [7] |
| 2(5H)-Furanone | C. violaceum CV026 | Violacein production | - | 0.4-1 mg/ml | [8] |
| 2(5H)-Furanone | A. hydrophila | Biofilm formation | ~17-32 | 0.2-1 mg/ml | [8] |
Signaling Pathway Visualizations
Understanding the impact of furanones on cellular signaling is crucial. The following diagrams, generated using DOT language, illustrate two key pathways modulated by furanone compounds.
Quorum Sensing Inhibition Signaling Pathway
Many furanones exhibit anti-biofilm and anti-virulence properties by interfering with bacterial quorum sensing (QS), a cell-to-cell communication system.[9][10] Halogenated furanones, in particular, are structural mimics of N-acyl homoserine lactones (AHLs), the signaling molecules in many Gram-negative bacteria.[1][2] These furanones can competitively bind to the LuxR-type receptors, preventing the activation of QS-regulated genes responsible for virulence factor production and biofilm formation.[1][7]
COX/LOX Inflammatory Pathway
Certain furanone derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[4][11] By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.[12] Similarly, inhibition of LOX enzymes can decrease the synthesis of leukotrienes, another class of inflammatory molecules.[4][11]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this application note.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[13][14][15]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants of a furanone binding to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Analyte (furanone derivative) solution series
-
Ligand (target protein) solution
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Inject the target protein solution in the appropriate immobilization buffer to achieve the desired immobilization level (typically 2000-5000 RU for small molecule interaction).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the furanone derivative over the immobilized protein surface. A blank injection of running buffer should be included for double referencing.
-
Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.
-
-
Regeneration:
-
After each analyte injection, inject the regeneration solution to remove the bound furanone and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel data and the blank injection data from the active channel data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][16]
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of a furanone-protein interaction.
Materials:
-
Isothermal titration calorimeter
-
Protein solution (in the cell)
-
Furanone solution (in the syringe)
-
Matched buffer (for both protein and furanone)
Protocol:
-
Sample Preparation:
-
Dialyze the protein against the ITC buffer extensively to ensure a perfect buffer match.
-
Dissolve the furanone in the final dialysis buffer. If DMSO is used, ensure the final concentration is identical in both the protein and furanone solutions and is kept to a minimum (<5%).
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Titration:
-
Load the protein solution into the sample cell and the furanone solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of larger, uniform injections (e.g., 2 µL).
-
Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of furanone to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine KD, n, and ΔH.
-
Fluorescence Spectroscopy
Fluorescence-based assays, such as fluorescence quenching and fluorescence anisotropy, are sensitive methods to study furanone-protein binding.
Objective: To determine the binding affinity (Kd) of a furanone to a protein.
Protocol: Fluorescence Anisotropy
-
Principle: When a small fluorescently labeled furanone binds to a larger protein, the rotational motion of the fluorophore is restricted, leading to an increase in fluorescence anisotropy.[17][18][19][20][21]
-
Materials:
-
Fluorometer with polarization filters
-
Fluorescently labeled furanone derivative
-
Target protein solution
-
Binding buffer
-
-
Procedure:
-
Prepare a series of solutions with a constant concentration of the fluorescently labeled furanone and increasing concentrations of the target protein.
-
Incubate the solutions to reach binding equilibrium.
-
Measure the fluorescence anisotropy for each solution.
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the protein concentration.
-
Fit the data to a suitable binding equation (e.g., a single-site binding model) to determine the Kd.
-
Mass Spectrometry
Mass spectrometry is a powerful tool for identifying protein targets of furanones and for characterizing any covalent adducts formed.[22][23][24][25]
Objective: To identify the protein target of a furanone and the specific amino acid residues involved in covalent bond formation.
Protocol: Identification of Covalent Adducts
-
Sample Preparation:
-
Incubate the target protein or a complex protein lysate with the furanone derivative.
-
Perform a "bottom-up" proteomics workflow:
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and proteins.
-
Perform an open or modified search to identify peptides with a mass shift corresponding to the addition of the furanone.
-
Manually inspect the MS/MS spectra of the modified peptides to confirm the sequence and pinpoint the site of covalent modification.
-
Conclusion
The experimental setups detailed in this application note provide a robust framework for the comprehensive study of furanone-protein interactions. By combining these techniques, researchers can gain a deep understanding of the binding characteristics, thermodynamics, and mechanism of action of furanone compounds, thereby accelerating the development of novel therapeutics.
References
- 1. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. edinst.com [edinst.com]
- 18. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 22. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 23. Covalent modification of proteins by plant‐derived natural products: proteomic approaches and biological impacts - CentAUR [centaur.reading.ac.uk]
- 24. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Lactones Using 5-Methyl-2(5H)-furanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The γ-lactone moiety, specifically the 2(5H)-furanone core, is a prevalent scaffold in a vast array of biologically active natural products and synthetic compounds. These molecules exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The α,β-unsaturated nature of the lactone ring often plays a crucial role in their biological mechanism, frequently acting as a Michael acceptor for biological nucleophiles. 5-Methyl-2(5H)-furanone and its derivatives are versatile building blocks in the stereoselective synthesis of these important bioactive lactones. This document provides detailed application notes and experimental protocols for the synthesis of a potent bioactive tetrahydrofuran lignan, (+)-sylvone, utilizing a derivative of this compound.
Application Note: Enantioselective Synthesis of (+)-Sylvone
This application note details a five-step enantioselective synthesis of the natural tetrahydrofuran lignan (+)-sylvone. The synthesis commences with an enantioselective aldol reaction to establish the initial stereocenter, followed by the construction of the furanone ring, and subsequent diastereoselective additions and cyclizations to yield the final product.
Key Features of the Synthesis:
-
Stereocontrol: The synthesis employs a chiral auxiliary to induce high enantioselectivity in the initial aldol reaction, which is crucial for the biological activity of the final compound.
-
Efficiency: The synthesis is accomplished in five steps with good overall yield.
-
Versatility: The intermediates in this synthesis can potentially be used to generate a library of related bioactive lignans for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of (+)-sylvone.
| Step | Reaction | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| 1 | Enantioselective Aldol Reaction | 2 | 85 | - | 95 |
| 2 | Oxacyclization | 3 | 92 | - | - |
| 3 | Michael Addition | 4 | 63 | 93:7 | - |
| 4 | Desulfurization | 5 | 88 | - | - |
| 5 | Deprotection and Cyclization | 1 | 75 | - | - |
Experimental Protocols
Step 1: Enantioselective Aldol Reaction of Methyl Allenoate with 3,4-Dimethoxybenzaldehyde
This protocol describes the synthesis of the α-addition aldol adduct 2 .
Reagents and Materials:
-
Methyl allenoate
-
3,4-Dimethoxybenzaldehyde
-
Chiral amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 3,4-dimethoxybenzaldehyde (1.0 equiv) and the chiral amine catalyst (0.1 equiv) in CH₂Cl₂ (0.5 M) at -20 °C, add methyl allenoate (1.5 equiv).
-
Add trifluoroacetic acid (0.1 equiv) dropwise to the mixture.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the aldol adduct 2 .
Characterization of Product 2:
-
Yield: 85%
-
Enantiomeric Excess (ee): 95% (determined by chiral HPLC analysis)
-
¹H NMR (400 MHz, CDCl₃): δ 7.00-6.80 (m, 3H), 5.95 (d, J = 5.6 Hz, 1H), 5.40 (d, J = 5.6 Hz, 1H), 5.10 (d, J = 6.0 Hz, 1H), 4.50 (d, J = 6.0 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.75 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 212.0, 165.0, 149.5, 149.0, 132.0, 119.0, 111.0, 109.0, 95.0, 75.0, 56.0, 55.9, 52.0.
Step 2: Oxacyclization to form this compound derivative 3
This protocol describes the cyclization of the aldol adduct 2 to form the furanone 3 .[1]
Reagents and Materials:
-
Aldol adduct 2
-
Silver nitrate (AgNO₃)
-
Acetone
-
Water
-
Celite
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of the aldol adduct 2 (1.0 equiv) in acetone/water (4:1, 0.1 M), add silver nitrate (0.1 equiv).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the 2(5H)-furanone derivative 3 .
Characterization of Product 3:
-
Yield: 92%
-
¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 5.6 Hz, 1H), 6.90-6.80 (m, 3H), 6.15 (d, J = 5.6 Hz, 1H), 5.50 (s, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 2.10 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 172.0, 155.0, 149.8, 149.2, 131.0, 122.0, 119.5, 111.2, 109.5, 82.0, 56.1, 56.0, 15.0.
Step 3: Diastereoselective Michael Addition
This protocol describes the conjugate addition of a 1,3-dithiane derivative to the furanone 3 .[1]
Reagents and Materials:
-
2-(3,4,5-trimethoxyphenyl)-1,3-dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexamethylphosphoramide (HMPA)
-
Tetrahydrofuran (THF), anhydrous
-
2(5H)-furanone derivative 3
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-(3,4,5-trimethoxyphenyl)-1,3-dithiane (1.5 equiv) in anhydrous THF (0.2 M) at -78 °C, add n-BuLi (1.4 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add HMPA (5.0 equiv) and stir for another 10 minutes.
-
Add a solution of the furanone 3 (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the Michael adduct 4 .
Characterization of Product 4:
-
Yield: 63%
-
Diastereomeric Ratio (d.r.): 93:7 (determined by ¹H NMR of the crude product)
-
¹H NMR (400 MHz, CDCl₃, major diastereomer): δ 6.85-6.75 (m, 3H), 6.60 (s, 2H), 5.20 (d, J = 6.0 Hz, 1H), 4.50 (d, J = 4.0 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.85 (s, 9H), 3.20-2.80 (m, 4H), 2.60 (m, 1H), 2.10-1.90 (m, 2H), 1.50 (d, J = 7.0 Hz, 3H).
Visualizations
Caption: Synthetic workflow for the enantioselective synthesis of (+)-sylvone.
Caption: Hypothesized mechanism of action for α,β-unsaturated lactones.
References
Application Notes and Protocols for Testing the Anti-Biofilm Activity of Furanones
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces.[1] This mode of growth provides significant protection to bacteria from antibiotics and host immune responses, making biofilm-associated infections a major challenge in clinical and industrial settings.[1] Natural and synthetic 2(5H)-furanone derivatives, originally isolated from the red alga Delisea pulchra, have emerged as a promising class of compounds that can inhibit biofilm formation in a wide range of Gram-positive and Gram-negative bacteria.[1][2] Their primary mechanism of action often involves the disruption of quorum sensing (QS), the cell-to-cell communication system that coordinates bacterial gene expression and collective behaviors, including biofilm formation.[1][3][4]
These application notes provide a comprehensive overview of protocols to test the efficacy of furanones as anti-biofilm agents, intended for researchers, scientists, and drug development professionals.
Data Presentation: Efficacy of Furanone Derivatives
The following tables summarize quantitative data on the anti-biofilm activity of various furanone derivatives against different bacterial species.
Table 1: Anti-Biofilm Activity of Furanones against Gram-Positive Bacteria
| Compound | Bacterium | MIC (µg/mL) | MBIC/MBPC (µg/mL) | Biofilm Inhibition (%) | Reference |
| F12 | Bacillus subtilis | >500 | 10 | Not Reported | [1][5] |
| F15 | Bacillus subtilis | >500 | 10 | Not Reported | [1][5] |
| F94 | Bacillus subtilis | >500 | 10 | Not Reported | [1][5] |
| F105 | Staphylococcus aureus | 10 | Not Reported | Not Reported | [1] |
| F131 | Staphylococcus aureus | Not Reported | 8–16 | >50% at 8 µg/mL | [1][2] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBPC: Minimal Biofilm Preventing Concentration.[1]
Table 2: Anti-Biofilm Activity of Furanones against Gram-Negative Bacteria
| Compound | Bacterium | MBIC (µg/mL) | Biofilm Inhibition (%) | Reference |
| Furanone C-30 | Pseudomonas aeruginosa | 256 | 100% at 256-512 µg/mL | [6][7][8] |
| 2(5H)-Furanone | Aeromonas hydrophila | 200 | 83% at 200 µg/mL | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a furanone derivative that prevents visible growth of a bacterium.[1]
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Tryptic Soy Broth - TSB)
-
Furanone derivative stock solution
-
Sterile broth medium
Procedure:
-
In a 96-well plate, add 100 µL of sterile broth medium to a series of wells.
-
Add 100 µL of the furanone stock solution to the first well and perform serial two-fold dilutions across the plate.[2] Concentrations typically range from 0.1 to 500 µg/mL.[1][5]
-
Prepare a bacterial suspension with a final density of 106 CFU/mL.[2]
-
Add 100 µL of the diluted bacterial culture to each well, resulting in a final volume of 200 µL.[1]
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).[1]
-
Incubate the plate at 37°C for 24 hours.[2]
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible bacterial growth is observed.[1][5]
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of furanone derivatives to inhibit biofilm formation.[1]
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture in a biofilm-promoting medium
-
Furanone derivative stock solution
-
0.1% Crystal Violet solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a 96-well plate, prepare serial dilutions of the furanone derivative as described in the MIC assay protocol.[6]
-
Add 100 µL of a diluted overnight bacterial culture (e.g., 1:100 dilution) to each well.[1]
-
Include positive control wells (bacteria and medium only) and negative control wells (medium only).[1]
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[2][9]
-
Carefully remove the planktonic bacteria by aspirating the culture supernatant.[6]
-
Wash the wells three times with PBS to remove any remaining non-adherent bacteria.[3]
-
Fix the adhered biofilms by adding 200 µL of 99% methanol to each well for 15 minutes.[3]
-
Remove the methanol and air dry the plate.[3]
-
Stain the biofilms by adding 125-200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes.[6][9]
-
Remove the crystal violet solution and wash the wells gently with water.[3]
-
Solubilize the bound crystal violet by adding 200 µL of a suitable solvent (e.g., 30% acetic acid or 96% ethanol).[1][9]
-
Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.[1][3]
-
Calculate the percentage of biofilm inhibition relative to the untreated positive control.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM provides high-resolution, three-dimensional images of the biofilm structure, allowing for the visualization of live and dead cells and the extracellular matrix.[10]
Materials:
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
-
Bacterial culture and furanone derivatives
-
Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit)
Procedure:
-
Grow biofilms on cell imaging cover slips in the presence or absence of furanone derivatives for 24-48 hours.[2]
-
After incubation, gently wash the biofilms with PBS to remove planktonic cells.[11]
-
Stain the biofilms with a fluorescent dye mixture (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.[11]
-
Incubate in the dark for approximately 15-20 minutes.[11]
-
Acquire Z-stack images of the biofilms using a confocal laser scanning microscope.[11]
-
Analyze the images to assess changes in biofilm architecture, thickness, and the ratio of live to dead cells.[12]
Quorum Sensing (QS) Inhibition Assay
This protocol assesses the ability of furanones to interfere with bacterial QS systems, often using a reporter strain that produces a measurable signal (e.g., violacein, bioluminescence, or GFP) in response to QS molecules.[3][13]
Materials:
-
Reporter bacterial strain (e.g., Chromobacterium violaceum CV026 for short-chain AHLs, Agrobacterium tumefaciens NTL4 for long-chain AHLs).[3][14]
-
Appropriate growth medium (e.g., Luria-Bertani broth).[3]
-
Furanone derivatives.
-
N-Acyl homoserine lactone (AHL) signal molecules.[3]
Procedure (using C. violaceum as an example):
-
In a 96-well microtiter plate, add different sub-MIC concentrations of the furanone derivative to wells containing LB broth.[3]
-
Inoculate the wells with a 1% overnight culture of C. violaceum 026.[3]
-
Add the specific AHL signal molecule (e.g., C6-HSL) to induce violacein production.[3]
-
Incubate the plate at 30°C with shaking for 18-24 hours.[3]
-
Quantify violacein production by measuring the absorbance at a specific wavelength or by extraction and subsequent measurement.
-
A reduction in violacein production in the presence of the furanone derivative indicates QS inhibition.[1]
Visualizations
Caption: General experimental workflow for testing anti-biofilm activity.
Caption: Mechanism of quorum sensing inhibition by furanones.
Caption: Workflow for the Crystal Violet biofilm quantification assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus [frontiersin.org]
- 5. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. benchchem.com [benchchem.com]
- 11. Confocal laser scanning microscopy analysis of S. epidermidis biofilms exposed to farnesol, vancomycin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. che.psu.edu [che.psu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
5-Methyl-2(5H)-furanone: A Versatile Chiral Building Block for Natural Product Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2(5H)-furanone, a member of the butenolide family of unsaturated lactones, has emerged as a important and versatile chiral building block in the synthesis of a diverse array of natural products. Its inherent stereocenter at the C5 position, coupled with its reactive α,β-unsaturated lactone system, provides a valuable scaffold for the stereoselective construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of bioactive natural products, including strigolactone analogs, mintlactone, and various butenolide-containing compounds.
Key Applications in Natural Product Synthesis
The utility of this compound as a synthetic precursor is demonstrated in the total synthesis of several classes of natural products.
Strigolactone Analogs
Strigolactones are a class of plant hormones that regulate plant development and are involved in the germination of parasitic weeds. Analogs of strigolactones are of significant interest for agricultural applications. 5-Bromo-3-methyl-2(5H)-furanone, readily prepared from 3-methyl-2(5H)-furanone, serves as a key intermediate for the synthesis of these analogs.
Butenolide-Containing Natural Products
A wide range of bioactive natural products feature a butenolide core. The 3-alkyl-5-methyl-2(5H)-furanone scaffold is a common motif in this class of compounds, which includes molecules with antifungal and antitumor properties such as (-)-blastmycinolactol and (+)-blastmycinone, as well as lipid metabolites like (+)-ancepsenolide.
Terpenoids
The synthesis of terpenoid natural products, such as the monoterpene (-)-mintlactone, has been accomplished using strategies that incorporate the this compound framework, often through stereoselective aldol-type reactions.
Data Presentation: Synthesis of Natural Product Precursors and Analogs
| Product | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 5-Bromo-3-methyl-2(5H)-furanone | 3-Methyl-2(5H)-furanone | N-Bromosuccinimide, AIBN | CCl₄ | 90°C (reflux) | 4 h | 95 | [1][2] |
| trans-Cl-CASL (Strigolactone Analog) | trans-Cl-CA, 5-Bromo-3-methyl-2(5H)-furanone | K₂CO₃ | N-Methyl-2-pyrrolidone | Room Temp. | 12 h | 92 | [2] |
| (+)-Ancepsenolide Precursor | (s)-γ-Methyl tetronic acid, Aldehyde | Proline, Hantzsch ester, DIPEA, Tf₂O, Pd(OAc)₂, DPPP, PMHS | DCM, DMF | -78°C to 60°C | 15 h (total) | 55 (overall) | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-methyl-2(5H)-furanone[1][2]
This protocol details the bromination of 3-methyl-2(5H)-furanone, a crucial step in the synthesis of various strigolactone analogs.
Materials:
-
3-Methyl-2(5H)-furanone
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask (200 mL)
-
Reflux condenser
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a 200-mL round-bottom flask, add 3-methyl-2(5H)-furanone (5 g, 51 mmol), N-bromosuccinimide (9.05 g, 51 mmol), and AIBN (170 mg, 1.02 mmol).
-
Suspend the mixture in 51 mL of CCl₄.
-
Fit the flask with a reflux condenser and heat the mixture to reflux at 90°C for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove any solid precipitates.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a solvent system of n-hexane/EtOAc (8:2) to yield 5-bromo-3-methyl-2(5H)-furanone as the final product (8.6 g, 95% yield).
Protocol 2: Synthesis of a Strigolactone Analog (trans-Cl-CASL)[2]
This protocol describes the coupling of 5-bromo-3-methyl-2(5H)-furanone with a cinnamic acid derivative to form a strigolactone analog.
Materials:
-
trans-4-Chlorocinnamic acid (trans-Cl-CA)
-
5-Bromo-3-methyl-2(5H)-furanone
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Stirring apparatus
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of trans-Cl-CA (0.52 mmol) in 5 mL of NMP, add K₂CO₃ (1.0 mmol).
-
To this mixture, add a solution of 5-bromo-3-methyl-2(5H)-furanone (0.98 mmol) in 5 mL of NMP.
-
Stir the reaction mixture for 12 hours at room temperature.
-
After completion, purify the crude product directly by silica gel column chromatography using a solvent system of n-hexane/EtOAc (7:3) to afford trans-Cl-CASL (128 mg, 92% yield).
Protocol 3: Organocatalytic Synthesis of a Butenolide Precursor for (+)-Ancepsenolide[3][4]
This three-step, one-pot protocol outlines the synthesis of a key intermediate for butenolide natural products.
Materials:
-
(s)-γ-Methyl tetronic acid
-
Aldehyde substrate
-
Hantzsch ester
-
Proline
-
Diisopropylethylamine (DIPEA)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (DPPP)
-
Polymethylhydrosiloxane (PMHS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Organocatalytic Reductive Coupling
-
In a dry reaction vessel under an inert atmosphere, dissolve (s)-γ-methyl tetronic acid (2.0 equiv.), Hantzsch ester (2.0 equiv.), and proline (20 mol%) in DCM (0.2 M).
-
Add the aldehyde substrate (1.0 equiv.) and stir the mixture at 25°C for 6 hours.
Step 2: O-Triflation
-
Cool the reaction mixture to -78°C.
-
Add DIPEA (2.0 equiv.) followed by the dropwise addition of Tf₂O (1.5 equiv.).
-
Stir the mixture at -78°C for 1 hour.
Step 3: Palladium-Catalyzed Reduction
-
To the reaction mixture, add Pd(OAc)₂ (10 mol%), DPPP (10 mol%), and PMHS (2.0 equiv.) in DMF (0.2 M).
-
Warm the mixture to 60°C and stir for 8 hours.
-
Upon completion, work up the reaction and purify the product to obtain the desired butenolide precursor (55% overall yield for the three steps).
Visualizations
Synthesis of Strigolactone Analogs
The following diagram illustrates the two-step synthesis of strigolactone analogs from 3-methyl-2(5H)-furanone.
Organocatalytic Synthesis of a Butenolide Precursor
This workflow outlines the one-pot, three-step synthesis of a key butenolide intermediate.
Conclusion
This compound and its derivatives are invaluable chiral building blocks for the stereoselective synthesis of a wide range of natural products. The protocols and data presented herein provide a foundation for researchers to utilize these synthons in the development of novel synthetic strategies towards biologically active molecules. The versatility of the furanone core, combined with the efficiency of the described synthetic transformations, underscores its importance in modern organic synthesis and drug discovery.
References
- 1. Frontiers | A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants [frontiersin.org]
- 2. A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-2(5H)-furanone-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2(5H)-furanone, a versatile five-membered heterocyclic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The furanone scaffold serves as a valuable pharmacophore that can be chemically modified to enhance therapeutic efficacy. This document outlines the development of a hypothetical drug delivery system based on a biodegradable polyester incorporating a functionalized this compound derivative. These application notes provide detailed protocols for the synthesis of a furanone-based polymer, its formulation into drug-loaded nanoparticles, and subsequent in vitro characterization, including drug release kinetics and cytotoxicity. The aim is to provide a comprehensive framework for researchers exploring the potential of furanone-based polymers as novel drug delivery vehicles.
Materials
-
5-Hydroxy-4-methyl-2(5H)-furanone
-
Adipoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Acetone
-
Doxorubicin (DOX) or other model drug
-
Dialysis tubing (MWCO 10 kDa)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Relevant cell lines (e.g., MCF-7, HeLa)
-
Standard cell culture reagents
Experimental Protocols
Protocol 1: Synthesis of a Furanone-Based Polyester
This protocol describes the synthesis of a polyester incorporating a this compound derivative. The hydroxyl group of 5-hydroxy-4-methyl-2(5H)-furanone allows for its incorporation into a polyester chain via condensation polymerization with a diacyl chloride like adipoyl chloride.
1.1. Monomer Functionalization (Hypothetical)
A hydroxyl-containing derivative of this compound, such as 5-hydroxy-4-methyl-2(5H)-furanone, is used as a monomer. This can be synthesized via established methods.
1.2. Polymerization
-
Dissolve 5-hydroxy-4-methyl-2(5H)-furanone (1 molar equivalent) and triethylamine (2.2 molar equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 molar equivalent) in anhydrous DCM to the flask with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
After 24 hours, quench the reaction by adding a small amount of methanol.
-
Wash the polymer solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise to cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer structure using FT-IR and ¹H NMR spectroscopy and determine its molecular weight by gel permeation chromatography (GPC).
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol details the nanoprecipitation method for formulating the synthesized furanone-based polyester into drug-loaded nanoparticles.
-
Dissolve 100 mg of the furanone-based polyester and 10 mg of the model drug (e.g., Doxorubicin) in 10 mL of a water-miscible organic solvent such as acetone.
-
Prepare a 20 mL aqueous solution containing 1% (w/v) of a stabilizer, such as poly(vinyl alcohol) (PVA).
-
Add the organic polymer/drug solution dropwise to the aqueous stabilizer solution under moderate magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Collect the resulting nanoparticle suspension.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to separate the nanoparticles from the aqueous medium.
-
Wash the nanoparticle pellet twice with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer (e.g., PBS) for further analysis or lyophilize for long-term storage.
Protocol 3: Characterization of Nanoparticles
3.1. Size, Polydispersity Index (PDI), and Zeta Potential
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size and PDI.
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.
3.2. Morphology
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air-dry.
-
Optionally, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).
-
Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
Protocol 4: Drug Loading and In Vitro Release Studies
4.1. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve a weighed amount of the lyophilized nanoparticles in a suitable organic solvent to disrupt the particles and release the drug.
-
Quantify the amount of encapsulated drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
4.2. In Vitro Drug Release
-
Suspend a known amount of drug-loaded nanoparticles in a known volume of release medium (e.g., PBS at pH 7.4) in a dialysis bag (MWCO 10 kDa).
-
Place the dialysis bag in a larger container with a known volume of the same release medium, maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Protocol 5: In Vitro Cytotoxicity Assay
The MTT assay is used to assess the biocompatibility of the furanone-based nanoparticles.
-
Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the blank (drug-free) furanone-polyester nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells.
Data Presentation
The following tables present hypothetical data for the characterization of the this compound-based drug delivery system.
Table 1: Physicochemical Properties of Furanone-Polyester Nanoparticles
| Formulation | Average Size (nm) | PDI | Zeta Potential (mV) |
| Blank Nanoparticles | 150 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 |
| Drug-Loaded Nanoparticles | 165 ± 6.8 | 0.18 ± 0.03 | -22.1 ± 2.1 |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | DLC (%) | EE (%) |
| Doxorubicin | 8.5 ± 0.7 | 85.2 ± 3.5 |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) |
| 1 | 10.2 ± 1.5 |
| 6 | 25.8 ± 2.1 |
| 12 | 40.5 ± 3.3 |
| 24 | 65.7 ± 4.0 |
| 48 | 88.9 ± 3.8 |
| 72 | 95.1 ± 2.9 |
Proposed Cellular Uptake and Signaling Pathway
Cellular Uptake Mechanism
Based on the typical behavior of polyester nanoparticles of similar size, the primary mechanism of cellular uptake is expected to be endocytosis. The negative surface charge may favor interaction with the cell membrane, and the nanoparticles are likely internalized through clathrin-mediated endocytosis. Once inside the cell, the nanoparticles would be trafficked through the endo-lysosomal pathway.
Potential Signaling Pathway
Furanone derivatives have been reported to possess anticancer activity, and one potential mechanism is the induction of DNA damage. The released furanone derivative from the nanoparticles within the cancer cell could potentially interact with DNA, leading to the activation of DNA damage response pathways.
Conclusion
This document provides a foundational guide for the development and characterization of a novel drug delivery system based on a this compound-containing polyester. The detailed protocols for synthesis, nanoparticle formulation, and in vitro evaluation offer a systematic approach for researchers in the field. While the presented system is hypothetical, it is based on established chemical and pharmaceutical principles, providing a strong starting point for the exploration of furanone-based polymers in advanced drug delivery applications. Further in vivo studies would be necessary to validate the efficacy and biocompatibility of such a system.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2(5H)-furanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-2(5H)-furanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound (also known as α-angelica lactone) are the dehydration of levulinic acid and the oxidation of 2-methylfuran. The choice between these methods often depends on the availability of starting materials, desired scale, and equipment.
Q2: What is the typical purity of this compound obtained from these methods?
A2: The purity of the final product is highly dependent on the reaction conditions and the effectiveness of the purification process. With proper optimization and purification, it is possible to achieve purities greater than 95%.
Q3: What are the main isomers of this compound that can form as byproducts?
A3: During the synthesis from levulinic acid, it is possible to form β- and γ-angelica lactones as isomeric byproducts.[1] The formation of these isomers is influenced by the catalyst and reaction conditions.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy are recommended for confirming the structure and assessing the purity of the final product.
Troubleshooting Guide: Synthesis from Levulinic Acid
This route involves the intramolecular dehydration (lactonization) of levulinic acid.
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Dehydration | - Ensure the reaction is carried out at a sufficiently high temperature (typically 250-275°C for vapor-phase reactions) to favor the endothermic lactonization.[2] - For liquid-phase reactions, ensure an appropriate acid catalyst is used. |
| Equilibrium Limitations | - The reaction is an equilibrium process.[2] To drive the reaction towards the product, remove water as it is formed. This can be achieved by azeotropic distillation or by carrying out the reaction in the vapor phase. - Operating under reduced pressure can also shift the equilibrium towards the products.[2] |
| Catalyst Inactivity | - If using a solid acid catalyst (e.g., SiO₂, SiO₂-Al₂O₃), ensure it is properly activated and has not been poisoned.[1] - For liquid acid catalysts (e.g., sulfuric acid, phosphoric acid), ensure the correct concentration is used. |
Problem 2: Formation of Isomeric Byproducts (β- and γ-Angelica Lactones)
| Possible Cause | Troubleshooting Steps |
| Isomerization | - The desired α-angelica lactone can isomerize to the β-isomer, especially in the presence of a base.[3] - The reaction conditions, including the type of catalyst and temperature, can influence the selectivity towards the desired isomer. SiO₂ catalysts have shown high selectivity for angelica lactones.[1] |
| Purification Challenges | - Careful fractional distillation is required to separate the α-isomer from the β- and γ-isomers due to their close boiling points. |
Data Presentation: Effect of Catalyst on Levulinic Acid Lactonization
| Catalyst | Reaction Temperature (°C) | Levulinic Acid Conversion (%) | Angelica Lactones Yield (%) | Reference |
| SiO₂ | 275 | 95.3 | 87.5 | [2] |
| SiO₂-Al₂O₃ | 250 | High | >50 | [1] |
| TiO₂ | 250 | 10.6 | >50 | [1] |
| None | 250 | No reaction | - | [1] |
Troubleshooting Guide: Synthesis from 2-Methylfuran
This method involves the oxidation of 2-methylfuran to yield this compound.
Problem 1: Low Yield and Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Over-oxidation | - The furan ring is susceptible to over-oxidation. Control the amount of the oxidizing agent and the reaction time carefully. |
| Ring-Opening Side Reactions | - Oxidation of furans can lead to the formation of unsaturated 1,4-dicarbonyl compounds as ring-opened byproducts.[4] - The choice of oxidant and reaction conditions is critical to minimize these side reactions. |
| Inefficient Oxidation | - Ensure the chosen oxidizing agent (e.g., singlet oxygen, N-bromosuccinimide) is active and used under appropriate conditions (e.g., photosensitizer for singlet oxygen). |
Problem 2: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Steps |
| Complex Reaction Mixture | - The crude product may contain unreacted starting material, the desired product, and various byproducts. - Purification by column chromatography on silica gel is often necessary to isolate the pure this compound. |
| Product Instability | - Furanones can be sensitive to heat and acidic or basic conditions. Use mild conditions during workup and purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Levulinic Acid (Vapor-Phase Lactonization)
Materials:
-
Levulinic acid
-
Solid acid catalyst (e.g., SiO₂)
-
Fixed-bed down-flow reactor
-
High-temperature furnace
-
Condenser
-
Collection flask
Procedure:
-
Pack the fixed-bed reactor with the solid acid catalyst.
-
Heat the reactor to the desired temperature (e.g., 275°C).
-
Introduce a feed of levulinic acid into the reactor. The reaction can be performed under reduced pressure to enhance product yield.[2]
-
The vapor-phase products are passed through a condenser to collect the liquid effluent.
-
The collected liquid, containing a mixture of angelica lactone isomers, is then purified by fractional distillation.
Protocol 2: Synthesis of this compound from 2-Methylfuran (Singlet Oxygen Oxidation)
Materials:
-
2-Methylfuran
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Solvent (e.g., methanol, acetone)
-
Oxygen source
-
Light source (e.g., sodium lamp)
-
Reaction vessel equipped with a gas inlet and a cooling system
Procedure:
-
Dissolve 2-methylfuran and the photosensitizer in the chosen solvent in the reaction vessel.
-
Cool the mixture to a low temperature (e.g., 0°C or below) to control the reaction rate and improve selectivity.
-
Bubble oxygen through the solution while irradiating with the light source to generate singlet oxygen in situ.
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate this compound.
Visualizations
Caption: Synthesis pathway of this compound from levulinic acid.
Caption: Oxidation of 2-Methylfuran to this compound.
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Purification of 5-Methyl-2(5H)-furanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methyl-2(5H)-furanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound largely depends on the synthetic route. Common impurities may include unreacted starting materials, solvents, and byproducts from side reactions. A frequently observed byproduct, particularly in syntheses involving alcoholic solvents or acidic conditions, is the corresponding 5-alkoxy-furanone (e.g., 5-methoxy or 5-ethoxy-5-methyl-2(5H)-furanone).[1] Decomposition products can also be present, especially if the reaction or work-up is performed at elevated temperatures for extended periods.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for identifying and quantifying volatile impurities.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can also be used for quantitative analysis against a known standard. High-Performance Liquid Chromatography (HPLC) with a UV detector is another effective method for purity determination.
Q3: Are there any stability concerns I should be aware of during the purification of this compound?
A3: Yes, furanone derivatives can be susceptible to degradation, particularly in aqueous solutions and under certain pH conditions. Some halogenated furanones exhibit low stability in aqueous media.[5] While specific stability data for this compound is not extensively documented in the provided results, it is prudent to handle the compound with care, avoiding prolonged exposure to highly acidic or basic conditions and elevated temperatures during purification.
Troubleshooting Guides
Issue 1: Low Purity After Distillation
Q: I performed a vacuum distillation of my crude this compound, but the purity is still below my target. What could be the issue?
A: This is a common challenge, often related to the presence of impurities with boiling points close to that of the product.
Possible Causes and Solutions:
-
Co-distillation of Impurities: An impurity with a similar boiling point, such as a structural isomer or a byproduct of similar molecular weight, may be co-distilling with your product.
-
Solution: Employ fractional distillation with a column that has a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[6]
-
-
Thermal Decomposition: this compound may be degrading at the distillation temperature, leading to the formation of new impurities.
-
Solution: Lower the distillation temperature by using a higher vacuum. If decomposition persists, consider a non-thermal purification method like column chromatography.
-
-
Incomplete Removal of Volatile Solvents: Residual solvents from the reaction work-up can carry over during distillation.
-
Solution: Ensure all low-boiling solvents are thoroughly removed on a rotary evaporator before proceeding with distillation.
-
Issue 2: Product Streaking or Broad Bands in Column Chromatography
Q: When I try to purify this compound using silica gel chromatography, the product either streaks down the column or elutes as a very broad band, resulting in poor separation.
A: This is a frequent issue in chromatography and can be addressed by optimizing several parameters.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for your compound.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the product. A common eluent for furanone derivatives is a mixture of hexane and ethyl acetate.[7]
-
-
Sample Overloading: Applying too much crude material to the column will lead to poor separation.
-
Solution: As a general guideline, the amount of crude material should be about 1-3% of the weight of the silica gel.
-
-
Compound Insolubility: If the compound is not fully soluble in the eluent, it will not move through the column effectively.
-
Solution: Ensure your crude material is fully dissolved in a minimal amount of the eluent before loading it onto the column. If solubility is an issue, you can dissolve the sample in a slightly more polar solvent and adsorb it onto a small amount of silica gel, which is then loaded onto the column.
-
Issue 3: Difficulty in Inducing Crystallization
Q: I am trying to purify this compound by crystallization, but I am unable to get any crystals to form, or it oils out.
A: Inducing crystallization can sometimes be challenging and may require patience and experimentation with different conditions.
Possible Causes and Solutions:
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent for your compound, preventing it from precipitating.
-
Solution: Experiment with a range of solvents with varying polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For some furanone derivatives, recrystallization from hexane has been successful.[5]
-
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.
-
Solution: Slowly evaporate the solvent until the solution becomes slightly cloudy, then gently warm it until it becomes clear again before allowing it to cool slowly.
-
-
Presence of Impurities: High levels of impurities can inhibit crystal formation.
-
Solution: First, purify the compound by another method, such as column chromatography, to remove the bulk of the impurities before attempting crystallization.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.
-
Solution: Try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of the pure compound.
-
Quantitative Data on Purification
The following tables summarize quantitative data for the purification of furanone derivatives. Note that some data is for closely related compounds and should be used as a guideline for optimizing the purification of this compound.
Table 1: Vacuum Distillation of Furanone Derivatives
| Compound | Distillation Conditions | Yield | Purity | Reference |
| 5-Hydroxy-4-methyl-2(5H)-furanone | 120-150 °C / 1-2 mmHg | 90.7-91.6% | 98.2-98.9% (GC) | [8] |
| 3-Methyl-2(5H)-furanone | 97-101 °C / 19 mmHg | 64% | Not specified | [6] |
| 2(5H)-Furanone | 100–102°C / 30 mm | 41% | Not specified | [6] |
Table 2: Column Chromatography of Furanone Derivatives
| Compound | Stationary Phase | Eluent | Yield | Purity | Reference |
| 5-(4-Bromophenyl)-3-methyl-2(5H)-furanone | Silica Gel | Hexane/Ethyl Acetate (5:1) | 59% | Not specified | [7] |
| (E)- and (Z)-pentenoates (precursor to 5(S)-Methyl-2(5H)-furanone) | Silica Gel | Hexanes/Ethyl Acetate (4:1) | 63% | Not specified | [9] |
Table 3: Crystallization of Furanone Derivatives
| Compound | Crystallization Solvent | Yield | Purity | Reference |
| (S)-stereoisomers of 3,4-dihalo-2(5H)-furanones | Hexane | Not specified | High (isolated pure stereoisomer) | [5] |
| 5-(4-Bromophenyl)-3-methyl-2(5H)-furanone | Isopropanol | Not specified | High (yielded pale yellow crystals) | [7] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from the purification of 5-hydroxy-4-methyl-2(5H)-furanone and should be optimized for this compound.[8]
-
Preparation: Ensure the crude this compound is free of low-boiling solvents by concentrating it on a rotary evaporator.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation:
-
Heat the distillation flask in a heating mantle with gentle stirring.
-
Gradually apply vacuum, aiming for a pressure of 1-2 mmHg.
-
Slowly increase the temperature of the heating mantle.
-
Collect any initial low-boiling fractions separately.
-
Collect the main fraction at a head temperature of approximately 120-150 °C (this will need to be optimized for this compound).
-
-
Analysis: Analyze the collected fractions for purity by GC or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general procedure for the purification of furanone derivatives.[7]
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target Rf for the product should be between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification by Crystallization
This is a general protocol for crystallization. The ideal solvent will need to be determined experimentally.
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure this compound in a minimal amount of a heated solvent (e.g., hexane, isopropanol, or a mixture). Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Crystallization Procedure:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationships in troubleshooting common purification challenges.
References
- 1. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 2. Analysis of 2(5H)-Furanone, 2(5H)-Furanone Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]
- 3. eurl-pc.eu [eurl-pc.eu]
- 4. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-2(5H)-furanone Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-2(5H)-furanone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound and its hydroxylated precursor?
A1: The main synthetic strategies for this compound and its precursor, 5-hydroxy-4-methyl-2(5H)-furanone, include:
-
Condensation and Cyclization: A common method involves the reaction of glyoxylic acid hydrate with propionaldehyde in the presence of a base like morpholine, followed by acid-catalyzed cyclization.[1]
-
Cyclization of β-formylcrotonates: Alkyl β-formylcrotonates can be cyclized by heating with dilute aqueous hydrochloric acid to yield 5-hydroxy-4-methyl-2(5H)-furanone.[2]
-
Oxidation of Furfural Derivatives: Substituted furfurals can be oxidized to produce various furanone derivatives.[3][4]
Q2: Which reaction parameters are most critical for optimizing the synthesis?
A2: For successful synthesis, the most critical parameters to control are temperature, the choice of catalyst and its loading, the solvent, and the reaction time.[3] The concentration of reactants and the pH of the reaction medium also significantly influence the yield and selectivity, particularly in acid- or base-catalyzed cyclization steps.[3]
Q3: How does the choice of catalyst impact the reaction?
A3: Catalyst selection is crucial and depends on the specific reaction mechanism. For instance, in the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone from glyoxylic acid hydrate and propionaldehyde, morpholine can act as a catalyst or a reactant depending on the molar ratio.[1] In other furanone syntheses, metal catalysts (e.g., palladium, gold) are used for cycloisomerization reactions, while simple acids or bases are effective for intramolecular cyclization and condensation.[3]
Q4: What are the expected yields for 5-hydroxy-4-methyl-2(5H)-furanone synthesis?
A4: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For the synthesis using glyoxylic acid hydrate and propionaldehyde, yields of around 80% have been reported, with improvements up to 91.6% by modifying the role of morpholine from a catalyst to a reactant.[1] The cyclization of methyl β-formylcrotonate can achieve yields as high as 92%.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
| Question | Possible Cause | Troubleshooting Steps |
| Why is my overall yield consistently low? | Incomplete Reaction: The reaction may not be running to completion. | * Monitor Reaction Progress: Use techniques like TLC or GC to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[3] * Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and product stability.[3] For the cyclization of alkyl β-formylcrotonates, heating at 90° to 110° C is recommended.[2] |
| Side Product Formation: Competing reactions may be consuming the starting materials or the product. | * Control Stoichiometry: Ensure the correct molar ratios of reactants and catalysts. For the synthesis from glyoxylic acid, a molar ratio of glyoxylic acid hydrate to morpholine of 1:(1-2) is suggested to improve yield.[1] * Isomerization: The desired product might be isomerizing to a more stable but unwanted isomer. This is a common issue in furanone synthesis.[5] Consider using milder reaction conditions to favor the kinetic product. | |
| Product Degradation: The product may be unstable under the reaction or workup conditions. | * Control pH: The stability of some furanones, like 5-hydroxy-2(5H)-furanone, is highly pH-dependent, with increased degradation at neutral to basic pH.[6] Maintain acidic conditions during workup where appropriate. * Minimize Heat Exposure: During purification steps like distillation, use reduced pressure to lower the boiling point and avoid prolonged exposure to high temperatures.[1][2] |
Issue 2: Formation of Significant Side Products
| Question | Possible Cause | Troubleshooting Steps |
| I am observing a significant amount of an unexpected side product. How can I identify and minimize it? | Formation of Alkoxy Derivatives: In the presence of alcohol solvents like methanol during acid-catalyzed cyclization, 5-alkoxy-4-methyl-2(5H)-furanone can form as a major byproduct.[2] | * Convert Side Product to Desired Product: The 5-alkoxy byproduct can be converted to the desired 5-hydroxy product by heating with dilute hydrochloric acid.[2] * Optimize Solvent and Acid Concentration: Use of a solubilizer like methanol can be beneficial, but its concentration should be catalytic. Refluxing with 2-20% aqueous HCl is recommended.[2] |
| Polymerization or Decomposition: Starting materials or the product may be polymerizing or decomposing under the reaction conditions. | * Lower Reaction Temperature: High temperatures can promote decomposition.[3] Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time. * Use Inhibitors: In some cases, specific inhibitors can prevent side reactions. For example, in the synthesis of Furaneol, a side-reaction inhibitor is used during the cyclization step.[3] |
Issue 3: Difficulties in Product Purification
| Question | Possible Cause | Troubleshooting Steps |
| How can I effectively purify my this compound product? | Co-elution of Impurities in Chromatography: Impurities may have similar polarity to the product, making separation by column chromatography challenging. | * Optimize Mobile Phase: Systematically screen different solvent systems for TLC to achieve better separation between the product and impurities before attempting column chromatography. An Rf value between 0.2 and 0.4 for the product is ideal.[7] * Alternative Stationary Phase: If silica gel (which is acidic) is causing issues like isomerization, consider using a neutral stationary phase like neutral alumina.[5] |
| Product Instability During Purification: The product may be degrading on the chromatography column or during solvent evaporation. | * Deactivate Silica Gel: To prevent isomerization on an acidic silica gel column, it can be deactivated by treatment with a triethylamine solution.[5] * Low-Temperature Evaporation: Use a rotary evaporator with a chilled water bath to remove the solvent at a lower temperature.[5] | |
| Inefficient Crystallization: The product may not be crystallizing well, or the resulting crystals are impure. | * Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. * Slow Cooling: Allow the solution to cool slowly to encourage the formation of purer crystals. Rapid cooling can lead to the co-precipitation of impurities.[7] * Recrystallization: If the initial crystals are not pure, a second recrystallization can significantly improve purity.[7] |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone from Glyoxylic Acid Hydrate and Propionaldehyde.[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Glyoxylic Acid Hydrate (mol) | 0.5 | 0.5 | 0.5 |
| Morpholine (mol) | 0.5 | 1 | 1 |
| Propionaldehyde (mol) | Not specified | Not specified | Not specified |
| Hydrochloric Acid (mol) | Not specified | Not specified | Not specified |
| Solvent | Ethanol | Ethanol | Methanol |
| Temperature (Step a) | < 5 °C | < 5 °C | < 5 °C |
| Temperature (Step c) | < 90 °C | < 90 °C | < 90 °C |
| Distillation Conditions | 120-150 °C / 1-2 mmHg | 120-150 °C / 1-2 mmHg | 120-150 °C / 1-2 mmHg |
| Yield | 91.5% | 90.7% | 91.1% |
| Purity (GC) | 98.5% | 98.2% | 98.8% |
Table 2: Reaction Conditions for the Cyclization of Methyl β-formylcrotonate.[2]
| Parameter | Condition 1 | Condition 2 |
| Methyl β-formylcrotonate (mol) | 3.124 | Not specified |
| Methanol (mol) | 0.312 | - |
| Hydrochloric Acid | 5% strength | 38% strength |
| Reaction Temperature | 98 °C (reflux) | Reflux |
| Reaction Time | 2 hours | 3 hours |
| Yield (Butenolide) | 87.1% (in crude) | 42% (in crude) |
| Side Product (5-methoxy derivative) | 12% | 53% |
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone from Glyoxylic Acid Hydrate and Propionaldehyde [1]
-
Reaction Setup: In a reaction vessel, dissolve glyoxylic acid hydrate (46.0g, 0.5mol) in 200ml of ethanol.
-
Addition of Morpholine: Cool the solution to 0 °C. Under stirring, add morpholine (e.g., 43.6g, 0.5mol) dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir for an additional 30 minutes.
-
Addition of Propionaldehyde: Add propionaldehyde to the reaction mixture.
-
Concentration: Concentrate the reaction solution under reduced pressure.
-
Cyclization: Add a hydrochloric acid solution to the concentrated residue and heat the mixture. The reaction temperature should be kept below 90 °C.
-
Workup: After the reaction is complete, extract the residue with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase to obtain the crude product. Purify the crude product by vacuum distillation (120-150 °C / 1-2 mmHg) to obtain 5-hydroxy-4-methyl-2(5H)-furanone.
Protocol 2: Cyclization of Methyl β-formylcrotonate to 5-Hydroxy-4-methyl-2(5H)-furanone [2]
-
Reaction Setup: In a round-bottom flask, mix methyl β-formylcrotonate (409.2 g, 3.124 mol) with methanol (10 g, 0.312 mol) and 5% strength aqueous hydrochloric acid (1366.8 g, 1.874 mol).
-
Reaction: Reflux the mixture at 98 °C for 2 hours. The initial emulsion should dissolve within approximately 15 minutes of refluxing.
-
Workup: After the reaction, concentrate the reaction product at 90 °C under reduced pressure to remove water, methanol, and hydrochloric acid.
-
Purification: The resulting crude product, consisting of 5-hydroxy-4-methyl-2(5H)-furanone and 5-methoxy-4-methyl-2(5H)-furanone, can be further purified by fractional distillation.
-
Isomer Conversion (Optional): To improve the overall yield, the fraction containing 5-methoxy-4-methyl-2(5H)-furanone can be refluxed with 5% by weight HCl for 2.5 hours to convert it to the desired 5-hydroxy-4-methyl-2(5H)-furanone.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone.
Caption: Workflow for the cyclization of methyl β-formylcrotonate.
References
- 1. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 2. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
stability of 5-Methyl-2(5H)-furanone under acidic and basic conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of 5-Methyl-2(5H)-furanone under various experimental conditions. The following question-and-answer format addresses common concerns and provides troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily dictated by the pH of the solution and the storage temperature. The furanone ring is susceptible to hydrolysis, a process that is significantly accelerated under basic and, to a lesser extent, acidic conditions. Elevated temperatures will also increase the rate of degradation across all pH levels.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in neutral to slightly acidic conditions. As the pH becomes more basic, the rate of hydrolysis increases substantially, leading to the opening of the lactone ring. While more stable in acidic conditions compared to basic ones, strong acidic conditions can also promote hydrolysis over time.
Q3: What is the main degradation pathway for this compound?
A3: The principal degradation pathway is hydrolysis, which involves the cleavage of the ester bond in the furanone ring. This results in the formation of an open-chain keto acid. Under strongly basic conditions, further reactions may occur.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container at low temperatures (≤ 4°C) and protected from moisture. For solutions, it is advisable to prepare them fresh in a neutral or slightly acidic buffer. If short-term storage of a solution is necessary, it should be kept at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below is recommended.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound in your experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and re-run the experiment.
-
pH Assessment: Measure the pH of your complete experimental medium. If it is basic, consider adjusting the pH to a neutral or slightly acidic range, if compatible with your assay.
-
Temperature Control: Ensure that your experimental setup is maintained at the intended temperature and that the compound is not exposed to elevated temperatures for prolonged periods.
-
Time-Course Experiment: Perform a time-course study by analyzing the concentration of this compound in your experimental medium at several time points to determine its stability under your specific conditions.
-
Issue 2: Appearance of unknown peaks in chromatography (HPLC/GC).
-
Possible Cause: Formation of degradation products from this compound. The primary degradation product is likely the ring-opened hydrolyzed form.
-
Troubleshooting Steps:
-
Peak Identification: If using mass spectrometry (MS) detection, analyze the mass of the unknown peak. The hydrolyzed product will have a molecular weight corresponding to the addition of a water molecule (M+18).
-
Forced Degradation Study: Intentionally degrade a sample of this compound by treating it with a mild base (e.g., sodium bicarbonate solution) and heat. Analyze this sample by chromatography to see if the unknown peak matches the induced degradation product.
-
Optimize Analytical Method: Adjust your chromatographic method to ensure baseline separation of the parent compound and its degradation products for accurate quantification.
-
Quantitative Data
Direct quantitative stability data for this compound is limited in the literature. However, based on the known stability of structurally similar furanones, the following table provides an estimated stability profile. Note: This data should be used as a guideline, and experimental determination for your specific conditions is highly recommended.
| pH | Temperature (°C) | Estimated Half-life |
| 4.0 | 25 | Days to Weeks |
| 7.0 | 25 | Hours to Days |
| 9.0 | 25 | Minutes to Hours |
| 4.0 | 37 | Days |
| 7.0 | 37 | Hours |
| 9.0 | 37 | Minutes |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound by HPLC
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate these solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the aliquots by a validated reverse-phase HPLC method with UV detection to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH and temperature condition to calculate the degradation rate and half-life.
Visualizations
Technical Support Center: 5-Methyl-2(5H)-furanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-2(5H)-furanone and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and reactions of this compound.
Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone
Question: My synthesis of 5-hydroxy-4-methyl-2(5H)-furanone from an alkyl β-formylcrotonate is resulting in a low yield and a significant amount of a byproduct, 5-alkoxy-4-methyl-2(5H)-furanone. How can I improve the yield of the desired product?
Answer:
The formation of 5-alkoxy-4-methyl-2(5H)-furanone is a common side reaction in the acid-catalyzed cyclization of alkyl β-formylcrotonates.[1] Here are several strategies to improve the yield of 5-hydroxy-4-methyl-2(5H)-furanone:
-
Control of Reaction Time and Temperature: The reaction time should be optimized to prevent the formation of decomposition products. Generally, a reaction time of 0.5 to 4 hours at 90° to 110° C is recommended.[1]
-
Use of a Solubilizer: The addition of a catalytic amount of methanol can act as a solubilizer and significantly increase the yield of the desired butenolide.[1]
-
Conversion of the Byproduct: The 5-alkoxy byproduct can be converted to the desired 5-hydroxy product. After the initial reaction, the crude product containing the byproduct can be heated with dilute aqueous hydrochloric acid (e.g., 5% HCl) to facilitate this conversion.[1] This can lead to an almost complete overall conversion.[1]
-
Alternative Synthesis Route: Consider a synthesis method involving the reaction of glyoxylic acid hydrate and morpholine with propionaldehyde, which has been reported to produce 5-hydroxy-4-methyl-2(5H)-furanone in high yield (up to 91.1%).[2]
Experimental Protocol: Conversion of 5-Methoxy-4-methyl-2(5H)-furanone to 5-Hydroxy-4-methyl-2(5H)-furanone [1]
-
Combine 81.86 g (0.64 mol) of 5-methoxy-4-methyl-2(5H)-furanone with 465.9 g (0.64 mol) of 5% by weight aqueous HCl.
-
Reflux the mixture for 2.5 hours.
-
After cooling, work up the reaction mixture to isolate the 5-hydroxy-4-methyl-2(5H)-furanone.
Purification of Furanone Derivatives
Question: I am having trouble purifying my this compound derivative using column chromatography. The compound is either not moving from the baseline or is streaking on the TLC plate.
Answer:
Purification issues in column chromatography often stem from improper solvent system selection or compound instability. Here are some troubleshooting steps:
-
Solvent System Optimization:
-
For highly polar compounds: If your compound is not moving from the origin on the TLC plate, the solvent system is likely not polar enough.[3] For polar, hydroxylated furanones, consider using more polar solvent systems like acetone/water or methanol/water mixtures.[3] You can also try solvent mixtures such as methanol or ethanol with a less polar co-solvent like dichloromethane or diethyl ether.[3]
-
For streaking: Streaking on a TLC plate can indicate several issues, including overloading the sample, acidic or basic nature of the compound, or decomposition on the silica gel.
-
Try spotting a more dilute sample on the TLC plate.
-
If your compound is acidic, you can add a small amount of acetic acid to the eluent. Conversely, for basic compounds, a small amount of triethylamine can be added.
-
-
-
Alternative Purification Methods:
-
Crystallization: This can be an effective method for purification. Test various solvents and solvent mixtures to find an optimal system where the compound is soluble at high temperatures but insoluble at room temperature.[3] Common solvents for polar furanone derivatives include water, ethanol, methanol, or ethyl acetate.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice.[4]
-
Logical Workflow for Furanone Purification
Caption: A decision-making workflow for selecting a suitable purification method for this compound derivatives.
Diels-Alder Reactions
Question: My Diels-Alder reaction with a 5-alkoxy-2(5H)-furanone as the dienophile is not proceeding, or I am observing decomposition of my starting materials.
Answer:
The success of a Diels-Alder reaction involving 5-alkoxy-2(5H)-furanones can be influenced by the reactivity of the diene and the reaction conditions.
-
Diene Reactivity: Less reactive dienes may require more forcing conditions, which can lead to decomposition. For instance, reactions with certain dienamines have been observed to fail or result in decomposition at elevated temperatures (refluxing toluene or xylene).[5] The instability of the diene itself can be a limiting factor.[5]
-
Reaction Temperature: While higher temperatures can sometimes promote cycloaddition, they can also lead to the decomposition of starting materials or products.[5] It is crucial to find an optimal temperature that allows for the reaction to proceed without significant degradation.
-
Steric Hindrance: Steric hindrance between the dienophile and the diene can prevent the reaction from occurring.[5]
-
Mechanism Consideration: It has been shown that some Diels-Alder reactions of 5-methylene-2(5H)-furanones may proceed through a biradical mechanism rather than a concerted one.[6] This can lead to the formation of different adducts depending on the reaction conditions (thermal vs. photochemical).[6]
Michael Additions
Question: I am attempting a Michael addition to a 2(5H)-furanone, but the reaction is not proceeding as expected.
Answer:
Michael additions to 2(5H)-furanones are a viable method for forming new carbon-heteroatom or carbon-carbon bonds at the 4-position. Here are some points to consider:
-
Nucleophile Choice: The success of the Michael addition depends on the "softness" of the nucleophile. Soft nucleophiles, such as thiolates and cuprates, are more likely to undergo 1,4-addition.[7][8][9] Harder nucleophiles, like Grignard reagents, may favor 1,2-addition to the carbonyl group.[9]
-
Reaction Conditions: The reaction can often be performed under catalyst-free conditions, especially with thioacids in water.[7] For other nucleophiles, a base may be required to generate the nucleophilic species.
-
Stereoselectivity: In cases where a chiral center is formed, the reaction can be diastereoselective. For example, the conjugate addition of thionucleophiles to this compound has been shown to afford exclusively the cis-α,β-disubstituted butanolides.[7]
Frequently Asked Questions (FAQs)
Q1: What are some common reactions that this compound and its derivatives undergo?
A1: this compound and its derivatives are versatile building blocks that can participate in a variety of reactions, including:
-
Reactions with Nucleophiles: They react with a range of nucleophiles. For example, 3,4-dihalo-2(5H)-furanones react with O-nucleophiles (like phenols), N-nucleophiles (like amino acid esters), and S-nucleophiles (like selenophenols).[10][11]
-
Diels-Alder Reactions: 5-alkoxy-2(5H)-furanones can act as dienophiles in Diels-Alder reactions to form complex cyclic systems.[5][12]
-
Michael Additions: The α,β-unsaturated lactone system is susceptible to conjugate addition by soft nucleophiles.[7]
-
Acylation: The hydroxyl group of 5-hydroxy-2(5H)-furanones can be readily acylated with acyl chlorides or anhydrides in the presence of a base.[10][11]
-
Bromination: The furanone ring can be brominated, for example, at the 3-position.[13]
Q2: How can I purify this compound derivatives?
A2: Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is widely used. The choice of eluent depends on the polarity of the compound.[4]
-
Crystallization: This is a good method for obtaining highly pure crystalline solids.[3]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often employed for achieving high purity, especially for analytical standards.[4]
-
Distillation: For volatile furanone derivatives, vacuum distillation can be an effective purification method.[1][2]
Q3: What are some key safety considerations when working with furanone derivatives?
A3: While specific safety data for all derivatives may vary, it is important to handle all chemicals with appropriate care in a well-ventilated fume hood. Halogenated furanones, in particular, have been noted for their potential toxicity to eukaryotic cells, which can limit their clinical use despite their antimicrobial properties.[14] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Quantitative Data Summary
Table 1: Reported Yields for the Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone
| Starting Material | Method | Reported Yield | Reference |
| Glyoxylic acid hydrate, morpholine, propionaldehyde | Multi-step synthesis | 91.1% | [2] |
| Methyl β-formylcrotonate | Cyclization with HCl and methanol | 92% (isolated) | [1] |
| Methyl β-formylcrotonate | Cyclization with HCl (byproduct conversion) | 81% (overall) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone [2]
-
Dissolve glyoxylic acid hydrate (46.0g, 0.5mol) in 200ml ethanol and cool to 0 °C.
-
Under stirring, add 43.6g (0.5mol) of morpholine, keeping the temperature below 5 °C. Stir for 30 minutes after addition.
-
Add propionaldehyde to the reaction mixture.
-
Concentrate the reaction solution under vacuum.
-
Add a hydrochloric acid solution to the concentrate and allow it to react.
-
Perform vacuum distillation (120 ~ 150 °C / 1 ~ 2 mmHg) to obtain the final product.
Protocol 2: General Procedure for Column Chromatography Purification [4]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of appropriate polarity, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Diagrams
Reaction Pathway: Synthesis and Byproduct Conversion
Caption: Synthesis of 5-hydroxy-4-methyl-2(5H)-furanone and the conversion of the 5-alkoxy byproduct.
References
- 1. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 2. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. research.rug.nl [research.rug.nl]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 5-Methyl-2(5H)-Furanone Enantiomers
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 5-Methyl-2(5H)-furanone enantiomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for the chiral separation of this compound enantiomers?
A1: The primary chromatographic techniques for resolving this compound enantiomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation. Polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are commonly employed for these separations.[1][2]
Q2: How do I select the appropriate chiral stationary phase (CSP) for my separation?
A2: Column selection is often an empirical process.[1] For furanone enantiomers, polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., CHIRALPAK® AD, CHIRALCEL® OD), are a good starting point for HPLC and SFC. For GC, cyclodextrin-based columns (e.g., β-cyclodextrin derivatives) are frequently effective. It is recommended to screen a few different CSPs to find the one that provides the best selectivity and resolution for your specific application.
Q3: My peaks are tailing. What are the likely causes and solutions?
A3: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase. For lactones, interactions with active sites on the stationary phase (like silanol groups) can be a cause. Using a highly deactivated (end-capped) column or adding a mobile phase modifier can help. Also, ensure your sample concentration and injection volume are not overloading the column. In normal-phase chromatography, ensure the mobile phase is free of water, which can cause tailing.[1]
Q4: I am not getting baseline resolution. What parameters can I adjust?
A4: To improve poor resolution, you can systematically optimize several parameters. For HPLC and SFC, adjust the mobile phase composition, such as the ratio of the alkane to the alcohol modifier. Small changes can have a significant impact on selectivity.[1] You can also evaluate different alcohol modifiers (e.g., isopropanol, ethanol). Optimizing the flow rate (slower often improves resolution) and column temperature are also key strategies.[1]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The current CSP may not be suitable for this compound. Screen a variety of CSPs, such as different polysaccharide-based (for HPLC/SFC) or cyclodextrin-based (for GC) columns. |
| Suboptimal Mobile Phase Composition (HPLC/SFC) | The mobile phase polarity and composition are critical for selectivity. Systematically vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Evaluate different alcohol modifiers. |
| Incorrect Temperature | Temperature affects the thermodynamics of the separation. For GC, a slower temperature ramp can improve resolution. For HPLC/SFC, evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimum.[3] |
| Inappropriate Flow Rate | Slower flow rates generally lead to better resolution by allowing more time for interaction with the CSP. Try reducing the flow rate in a stepwise manner. |
| Compound Not Eluting (GC) | The oven temperature may be too low. Increase the initial temperature or the temperature ramp rate. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Furanone's carbonyl group may interact with active sites (e.g., silanol groups) on the column. Use a highly end-capped column. For HPLC/SFC, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape.[1] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration and/or injection volume.[1] |
| Contaminated Guard Column or Column Inlet Frit | If all peaks in the chromatogram are distorted, the inlet frit may be partially blocked. Reverse and flush the column. If a guard column is used, replace it.[4] |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Dissolve the sample in the mobile phase whenever possible. |
| Void at the Head of the Column | This can lead to peak splitting or tailing. This is often due to column aging or pressure shocks and typically requires column replacement.[5] |
Key Experimental Protocols
Chiral HPLC Method for this compound Enantiomers
Sample Preparation:
-
Dissolve the racemic this compound standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Expected Results:
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | ~10.5 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | ~12.0 | |
| (Note: Retention times are approximate and may vary depending on the specific system and conditions.) |
Chiral GC-MS Method for this compound Enantiomers
Sample Preparation:
-
Dilute the sample containing this compound in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis.
GC-MS System and Conditions:
| Parameter | Condition |
| GC-MS System | A standard GC-MS system with a split/splitless injector. |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin-based chiral column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | 50°C (hold for 2 min), then ramp to 180°C at 2°C/min, hold for 5 min |
| MS Transfer Line Temp | 250°C |
| Ion Source Temperature | 230°C |
| Mass Range | 40-200 amu |
Expected Results: The two enantiomers should be baseline separated, with the resolution being highly dependent on the temperature program. Slower ramp rates generally improve resolution.
Chiral SFC Method for this compound Enantiomers
Sample Preparation:
-
Dissolve the racemic this compound standard or sample in the co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
SFC System and Conditions:
| Parameter | Condition |
| SFC System | A standard analytical SFC system with a UV detector and back pressure regulator. |
| Column | CHIRALPAK® IC-3, 250 x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 2.5 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Expected Results: A rapid and efficient separation of the two enantiomers is expected. The percentage of the co-solvent can be adjusted to optimize retention and resolution.
Visualized Workflows
References
Technical Support Center: Prevention of Furanone Compound Polymerization During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization and degradation of furanone compounds during storage.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
Issue 1: Rapid Degradation of Furanone Compound in Solution
-
Question: I've prepared a stock solution of my furanone compound, but I'm observing a rapid loss of the active compound. What could be the cause and how can I fix it?
-
Answer: Rapid degradation of furanone compounds in solution is often attributed to one or more of the following factors: improper pH, elevated storage temperature, or exposure to oxygen.
-
pH: Furanone compounds are generally more stable in slightly acidic conditions. For instance, the greatest stability for 2,5-dimethyl-4-hydroxy-3[2H]-furanone in aqueous solutions is achieved at a pH of approximately 3.5.[1] Degradation in neutral to alkaline conditions is often more rapid.
-
Temperature: Elevated temperatures significantly accelerate the degradation of furanones.[1]
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.
Solutions:
-
pH Adjustment: Adjust the pH of your solution to a slightly acidic range (e.g., pH 3.5-4.0) using a suitable buffer system, such as a 0.1 M citrate buffer.[1]
-
Temperature Control: Store your solutions at low temperatures. For short-term storage (days to weeks), 2-8°C is recommended. For long-term storage (months to years), -20°C or -80°C is preferable.[2]
-
Inert Atmosphere: Minimize oxygen exposure by storing solutions under an inert atmosphere like nitrogen or argon.[2]
-
Issue 2: Formation of Insoluble Precipitates in Furanone Stock Solution
-
Question: I'm observing the formation of a precipitate in my furanone stock solution upon storage. What is this precipitate and how can I prevent it?
-
Answer: The formation of insoluble precipitates is often an indication of polymerization or the formation of degradation products. This can be triggered by the same factors that cause general degradation: pH, temperature, and oxygen, as well as the presence of metal ion contaminants.
Solutions:
-
Optimize Storage Conditions: Follow the recommendations for pH, temperature, and inert atmosphere as described in "Issue 1".
-
Use High-Purity Solvents and Glassware: Metal ions can catalyze degradation and polymerization. Use high-purity solvents and acid-wash your glassware (e.g., with 1 M HCl) followed by rinsing with deionized water.
-
Add a Chelating Agent: If metal contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM) to sequester metal ions.
-
Issue 3: Inconsistent Results in Biological Assays
-
Question: I am getting inconsistent results in my biological assays using a furanone compound. Could this be related to storage?
-
Answer: Yes, inconsistent assay results can be a consequence of compound degradation during storage. The loss of the active furanone and the formation of potentially active or interfering degradation products can lead to variability in your experimental outcomes.
Solutions:
-
Perform a Stability Check: Before starting a series of experiments, assess the stability of your furanone compound in the assay medium over the time course of your experiment. Analyze samples at different time points using an appropriate analytical method like HPLC to quantify the concentration of the active compound.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot your stock solution into smaller, single-use vials.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of your furanone compound for your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause furanone degradation during storage?
A1: The primary factors influencing furanone stability are pH, temperature, and exposure to oxygen. These can lead to degradation through hydrolysis, thermal decomposition, and oxidation.[1]
Q2: What is the optimal pH for storing furanone compounds?
A2: Generally, furanones are more stable in slightly acidic conditions. For example, 2,5-dimethyl-4-hydroxy-3[2H]-furanone shows the greatest stability in aqueous solutions at a pH of around 3.5.[1]
Q3: What is the recommended storage temperature for furanone compounds?
A3: For short-term storage, 2-8°C is recommended. For long-term storage, temperatures of -20°C or -80°C are ideal to minimize thermal degradation.[2]
Q4: How can I protect my furanone compounds from oxidation?
A4: To protect against oxidation, you should store your furanone solutions under an inert atmosphere (e.g., nitrogen or argon). Additionally, the use of antioxidants can be beneficial.
Q5: What antioxidants can be used to stabilize furanone solutions?
A5: The choice of antioxidant depends on the solvent system:
-
Aqueous solutions: Ascorbic acid (Vitamin C) at a final concentration of 0.1-1.0 mg/mL.
-
Organic solvents: Butylated Hydroxytoluene (BHT) at a final concentration of 0.01-0.1% (w/v).
-
Lipid-based formulations: α-Tocopherol (Vitamin E).
Q6: What analytical methods are suitable for detecting furanone polymerization and degradation?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying furanone compounds and their degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also useful, especially for identifying volatile degradation products.[2]
Data Presentation
Table 1: Recommended Storage Conditions for Furanone Compounds
| Storage Duration | Temperature | Atmosphere | pH (Aqueous Solutions) |
| Short-term (days to weeks) | 2-8°C | Standard | ~3.5 - 4.0 |
| Long-term (months to years) | -20°C or -80°C | Inert (Nitrogen/Argon) | ~3.5 - 4.0 |
Table 2: Recommended Antioxidant Concentrations for Furanone Solutions
| Antioxidant | Solvent System | Recommended Final Concentration |
| Ascorbic Acid | Aqueous | 0.1 - 1.0 mg/mL |
| Butylated Hydroxytoluene (BHT) | Organic | 0.01 - 0.1% (w/v) |
| α-Tocopherol | Lipid-based | Varies by formulation |
Experimental Protocols
Protocol 1: General Stability Testing of Furanone Solutions via HPLC
Objective: To assess the stability of a furanone compound in a specific formulation over time under defined storage conditions.
Materials:
-
Furanone compound of interest
-
High-purity solvents and/or buffer components
-
Calibrated pH meter
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)
-
Temperature- and humidity-controlled stability chambers
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate storage vials (e.g., amber glass vials with PTFE-lined caps)
Procedure:
-
Sample Preparation: Prepare the furanone solution at the desired concentration in the chosen solvent or formulation. If applicable, adjust the pH and add any stabilizing agents (e.g., antioxidants).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC method to determine the initial concentration of the furanone and to establish a baseline chromatogram.
-
Storage: Dispense the remaining solution into multiple vials, flush with an inert gas if necessary, and seal tightly. Place the vials in stability chambers set to the desired storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 3, 6 months for accelerated), remove a vial from the stability chamber.
-
Sample Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample using the validated HPLC method to determine the concentration of the furanone and the presence and quantity of any degradation products.
-
Data Evaluation: Calculate the percentage of the initial furanone remaining at each time point.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV detection)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 290 nm)[3]
Protocol 2: Analysis of Furanone Degradation Products by GC-MS
Objective: To identify and quantify volatile degradation products of furanones.
Materials:
-
Furanone sample (liquid or solid)
-
Headspace vials with septum caps
-
Salting-out agent (e.g., NaCl), if required
-
GC-MS system with a suitable column (e.g., a polar capillary column)
Procedure:
-
Sample Preparation (Headspace SPME):
-
Place a known amount of the furanone sample into a headspace vial.
-
If analyzing a solution, a salting-out agent may be added to increase the volatility of the analytes.
-
Seal the vial with a septum cap.
-
Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Insert the SPME fiber into the GC injector for thermal desorption of the analytes onto the column.
-
Run a suitable temperature program to separate the compounds.
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify the degradation products by comparison to spectral libraries.
-
-
Data Analysis: Identify and, if standards are available, quantify the degradation products.
Visualizations
References
Technical Support Center: Synthesis of Substituted Furanones
Welcome to the Technical Support Center for the synthesis of substituted furanones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted furanones?
A1: The primary synthetic routes for substituted furanones include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, the oxidation of substituted furans or furfurals, and various multicomponent reactions.[1][2] Other methods, such as the intramolecular Horner-Wadsworth-Emmons reaction of α-phosphonoketones and cyclization of allenic or alkynyl ketones, are also employed for specific substitution patterns.
Q2: I am consistently obtaining low yields in my furanone synthesis. What are the general areas I should investigate?
A2: Low yields in furanone synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Side Reactions: Competing reaction pathways, such as polymerization or ring-opening of the furanone product, can consume starting materials and reduce the yield of the desired product.[3]
-
Product Degradation: Furanones can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, leading to decomposition during the reaction or workup.
-
Purity of Starting Materials: Impurities in the starting materials or solvents can interfere with the reaction, leading to lower yields and the formation of byproducts.
-
Product Loss During Purification: Furanones can be challenging to purify, and significant product loss can occur during extraction, chromatography, or crystallization.
Q3: My reaction mixture is turning dark brown or black, and I'm observing a tar-like substance. What is happening?
A3: The formation of a dark, polymeric substance is a frequent issue in furanone synthesis, particularly in acid-catalyzed reactions like the Paal-Knorr synthesis.[4] The furan ring is susceptible to polymerization under acidic conditions, especially at elevated temperatures.[5] To mitigate this, consider using milder reaction conditions, such as a weaker acid catalyst, lower reaction temperatures, or shorter reaction times. Microwave-assisted synthesis can also be beneficial by providing rapid and uniform heating, which can reduce the formation of degradation products.[5][6]
Troubleshooting Guides
Paal-Knorr Synthesis of Furanones
The Paal-Knorr synthesis is a widely used method for preparing furans and furanones from 1,4-dicarbonyl compounds under acidic conditions.[7][8]
Problem 1.1: Low or No Product Formation.
-
Possible Cause: Inefficient dehydration.
-
Solution: The final step of the Paal-Knorr synthesis is a dehydration reaction. If this step is not efficient, the reaction will not proceed to completion. The use of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄), can drive the reaction forward.[9] Alternatively, employing a Dean-Stark trap to azeotropically remove water during the reaction can be effective.[4]
-
-
Possible Cause: Inappropriate acid catalyst.
-
Solution: The choice of acid catalyst is crucial. While strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common, they can also promote side reactions.[4] Milder Lewis acids such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) may provide better results for sensitive substrates.[10]
-
Problem 1.2: Formation of a Mixture of Regioisomers with Unsymmetrical 1,4-Dicarbonyls.
-
Possible Cause: Lack of regiochemical control during cyclization.
-
Solution: The regioselectivity of the Paal-Knorr reaction with unsymmetrical 1,4-dicarbonyls is influenced by both steric and electronic factors.
-
Steric Hindrance: The initial enolization and subsequent cyclization will preferentially occur at the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-donating groups can stabilize an adjacent carbocation intermediate, influencing the site of cyclization.
-
Reaction Conditions: Lower reaction temperatures and the use of sterically bulky bases can favor the formation of the kinetic enolate, potentially leading to higher regioselectivity.[11]
-
-
Furanone Synthesis via Oxidation of Furans or Furfurals
Furanones can be synthesized by the oxidation of corresponding furan or furfural derivatives.
Problem 2.1: Low Yield and Over-oxidation to Other Products.
-
Possible Cause: Harsh oxidizing agents or reaction conditions.
-
Solution: The oxidation of furans is prone to over-oxidation, leading to ring-opened products like maleic acid.[1][12] The choice of oxidant and careful control of reaction conditions are critical. Using milder oxidants such as hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst can provide better selectivity.[3] Biphasic reaction systems can also be employed to extract the desired furanone from the reaction mixture as it is formed, thus preventing further oxidation.
-
Multicomponent Synthesis of Furanones
Multicomponent reactions (MCRs) offer an efficient route to complex furanone structures in a single step.
Problem 3.1: Low Yield or Formation of Multiple Products in MCRs.
-
Possible Cause: Unoptimized reaction conditions.
-
Solution: MCRs are often sensitive to the choice of catalyst, solvent, and temperature. A systematic screening of these parameters is necessary to optimize the reaction for a specific set of substrates. For example, in the synthesis of tetrasubstituted furans, the choice of lipase catalyst and solvent significantly impacts the yield.[13]
-
-
Possible Cause: Poor reactivity of one of the components.
-
Solution: The success of an MCR depends on the balanced reactivity of all starting materials. If one component is significantly less reactive, it may be necessary to use it in excess or to employ a catalyst that specifically activates that component.
-
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of 2,5-Dimethylfuran in Paal-Knorr Synthesis
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| p-TsOH | 15 | 85 | [14] |
| H₂SO₄ | 20 | 80 | [14] |
| HCl | 30 | 75 | [14] |
| ZnCl₂ | 60 | 70 | [10] |
Table 2: Effect of Solvent on the Yield of Furanone in a Multicomponent Reaction
| Solvent | Dielectric Constant | Yield (%) | Reference |
| Water | 80.1 | 75 | [15] |
| Ethanol | 24.6 | 92 | [15] |
| Acetonitrile | 37.5 | 85 | [15] |
| Dichloromethane | 8.9 | 60 | [15] |
| Toluene | 2.4 | 45 | [15] |
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation in Paal-Knorr Synthesis
| Heating Method | Reaction Time | Yield (%) | Reference |
| Conventional | 4 hours | 65 | [6] |
| Microwave | 10 minutes | 89 | [6] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran
-
Reagents and Equipment: Hexane-2,5-dione, p-toluenesulfonic acid monohydrate (p-TsOH), toluene, round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-TsOH·H₂O (0.95 g, 5 mmol, 5 mol%).[4]
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).
-
After the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield 2,5-dimethylfuran.
-
Protocol 2: Multicomponent Synthesis of a Tetrasubstituted Furan
-
Reagents and Equipment: Benzaldehyde, ethyl acetoacetate, aniline, ethanol, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL).
-
Add aniline (0.93 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired tetrasubstituted furan.
-
Visualizations
Caption: Experimental workflow for a typical Paal-Knorr furanone synthesis.
References
- 1. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 5-Methyl-2(5H)-furanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methyl-2(5H)-furanone, with a focus on scale-up considerations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including incomplete reaction, side reactions, or degradation of the product. Here are some common causes and troubleshooting steps:
-
Incomplete Cyclization: The cyclization of precursors is a critical step. Ensure optimal reaction conditions are maintained.
-
For β-formylcrotonate routes: The reaction is typically refluxed with dilute aqueous hydrochloric acid. The reaction time can range from 0.5 to 24 hours, with 0.5 to 4 hours being preferable.[1]
-
For glyoxylic acid and propionaldehyde routes: The reaction temperature and time are crucial. A typical procedure involves reaction at 40-80°C for 4-6 hours, followed by treatment with hydrochloric acid at 70-90°C for 1-2 hours.[2]
-
-
Byproduct Formation: A significant byproduct can be the corresponding 5-alkoxy-4-methyl-2(5H)-furanone, especially when using alcoholic solvents.[1]
-
Decomposition: Furanone rings can be susceptible to hydrolysis, especially under neutral to basic conditions.[3] Maintaining an acidic pH during workup is important.[3]
-
Sub-optimal Reagent Stoichiometry: The molar ratios of reactants and catalysts are critical.
Issue 2: Formation of Impurities and Byproducts
Q: I am observing significant impurities in my crude product. What are the common byproducts and how can I minimize their formation?
A: The primary byproduct is often a 5-alkoxy derivative when alcohols are used as solvents or are present during the reaction.[1]
-
Identification: The main byproduct in the synthesis from methyl β-formylcrotonate in the presence of methanol is 5-methoxy-4-methyl-2(5H)-furanone.[1]
-
Minimization and Conversion:
-
Decomposition Products: Using strong acids like sulfuric acid for cyclization can lead to a mixture of the precursor, the desired butenolide, the 5-methoxy byproduct, and a significant number of decomposition products.[1] Using dilute hydrochloric acid is often preferred.[1]
Issue 3: Challenges in Purification
Q: I am having difficulty purifying this compound, especially at a larger scale. What are the recommended purification methods?
A: Purification is typically achieved by distillation, but careful control of conditions is necessary to avoid product degradation.
-
Vacuum Distillation: This is the most common method for purifying the final product.[2] Typical conditions are 120-150°C at 1-2 mmHg.[2]
-
Fractional Distillation: When significant amounts of byproducts with close boiling points are present, fractional distillation is recommended.[1] For example, after removing water and hydrochloric acid under reduced pressure, the crude product can be fractionally distilled to separate the desired butenolide from the 5-methoxy byproduct.[1]
-
Workup Procedure: Before distillation, a proper workup is essential. This usually involves:
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up of this compound synthesis?
A1:
-
Handling of Reagents:
-
Morpholine: Handle in a well-ventilated fume hood as it is corrosive and flammable.
-
Propionaldehyde: Highly flammable and volatile.
-
Hydrochloric Acid: Corrosive and gives off toxic fumes.
-
Hydrogen Peroxide: A strong oxidizer that can decompose violently.[4]
-
-
Exothermic Reactions: Be prepared for potentially exothermic reactions, especially during the addition of reagents. Ensure adequate cooling capacity and monitor the reaction temperature closely.
-
Pressure Build-up: When heating reactions, especially in closed or partially closed systems, be aware of potential pressure build-up. Ensure proper venting.
Q2: How does the choice of starting materials affect the synthesis and scale-up?
A2: The choice of starting materials dictates the synthetic route and potential challenges.
-
Alkyl β-formylcrotonates: This route is advantageous for industrial scale as the starting material can be obtained in a simple manner.[1] However, it can lead to the formation of 5-alkoxy byproducts.[1]
-
Glyoxylic acid and propionaldehyde: This method can achieve high yields (around 90%) but involves multiple steps and the use of morpholine.[2]
-
Furfural: Oxidation of furfural can produce 2(5H)-furanone, which can then be methylated.[4] This route uses readily available and renewable starting material.[5]
Q3: What are the critical process parameters to monitor during scale-up?
A3:
-
Temperature Control: Crucial for controlling reaction rates, minimizing byproduct formation, and preventing decomposition. Exothermic reactions need efficient heat removal.
-
Mixing/Agitation: Efficient mixing is vital to ensure homogeneity, especially in multiphase reactions, and to facilitate heat transfer.
-
Addition Rate of Reagents: Controlled addition of reagents is important to manage exotherms and maintain optimal concentration profiles.
-
Pressure: For reactions under reflux or vacuum distillation, precise pressure control is necessary.
Data Presentation
Table 1: Comparison of Synthesis Methods for Furanone Derivatives
| Starting Materials | Key Reagents | Reaction Conditions | Yield | Purity | Reference |
| Methyl β-formylcrotonate | Dilute aqueous HCl, Methanol (catalytic) | Reflux (approx. 98°C), 0.5 - 4 hours | 81% (overall after byproduct conversion) | - | [1] |
| Glyoxylic acid hydrate, Propionaldehyde | Morpholine, HCl solution | 40-80°C, 4-6h; then 70-90°C, 1-2h | 90.7% | 98.2% (GC) | [2] |
| Furfural | Hydrogen peroxide, Formic acid, N,N-dimethylethanolamine | Reflux | 41% | - | [4] |
Experimental Protocols
Protocol 1: Synthesis from Methyl β-formylcrotonate[1]
-
Reaction Setup: In a suitable reactor, mix methyl β-formylcrotonate with 2-20% by weight aqueous hydrochloric acid (0.8-1.2 mol of HCl per mol of ester) and a catalytic amount of methanol (0.01-0.6 mol per mol of ester).
-
Reaction: Heat the mixture to reflux (approximately 98°C) for 0.5 to 4 hours. An initial emulsion will form and should dissolve within about 15 minutes of refluxing.
-
Workup: After the reaction is complete, remove water, methanol, and hydrochloric acid by distillation under reduced pressure.
-
Purification: Fractionally distill the residue to separate the desired 5-hydroxy-4-methyl-2(5H)-furanone from the 5-methoxy-4-methyl-2(5H)-furanone byproduct.
-
Byproduct Conversion (Optional): The isolated 5-methoxy byproduct can be heated with 5% aqueous hydrochloric acid to convert it to the desired product, which can then be isolated.
Protocol 2: Synthesis from Glyoxylic Acid and Propionaldehyde[2]
-
Initial Reaction: Dissolve glyoxylic acid hydrate in ethanol and cool to 0°C.
-
Amine Addition: Add morpholine dropwise while maintaining the temperature below 5°C. Stir for 30 minutes after the addition is complete.
-
Aldehyde Addition: Add propionaldehyde and heat the reaction mixture to 40-80°C for 4-6 hours.
-
Acidification and Cyclization: Concentrate the reaction solution under reduced pressure. Add hydrochloric acid solution (6-10 mol/L) and heat to 70-90°C for 1-2 hours.
-
Workup: Cool the reaction mixture and extract with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase and purify the crude product by vacuum distillation (120-150°C / 1-2 mmHg) to obtain 5-hydroxy-4-methyl-2(5H)-furanone.
Visualizations
Experimental Workflow: Synthesis from Glyoxylic Acid and Propionaldehyde
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic: Low Product Yield
Caption: A decision tree to troubleshoot and resolve issues of low product yield.
References
- 1. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 2. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Decomposition of 5-Methyl-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the thermal decomposition of 5-Methyl-2(5H)-furanone during experimental procedures.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the thermal analysis of this compound.
Issue 1.1: Unexpected Mass Loss at Low Temperatures in Thermogravimetric Analysis (TGA)
Question: My TGA curve for this compound shows a mass loss at a temperature lower than the expected decomposition point. What could be the cause?
Answer: Unexpected mass loss at lower temperatures can be attributed to several factors. Contamination of the sample with volatile impurities, such as residual solvents from synthesis or purification, is a common cause. It is also possible that the this compound sample has adsorbed moisture from the atmosphere. Given that lactones can be susceptible to hydrolysis, the presence of water might also contribute to premature degradation.
Troubleshooting Steps:
-
Sample Purity Check: Ensure the purity of your this compound sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to rule out the presence of volatile impurities.
-
Drying Protocol: Implement a rigorous drying protocol for your sample before TGA analysis. This can be done by drying under vacuum at a mild temperature.
-
Inert Atmosphere: Ensure a consistently dry and inert atmosphere (e.g., nitrogen or argon) within the TGA instrument to prevent oxidative degradation and minimize moisture exposure.
-
Blank Run: Perform a blank run with an empty sample pan to ensure the TGA instrument itself is not contributing to the mass loss reading.
Issue 1.2: Inconsistent Results in Differential Scanning Calorimetry (DSC)
Question: I am observing inconsistent melting points and peak shapes in my DSC analysis of this compound across different runs. Why is this happening?
Answer: Inconsistent DSC results can arise from variations in sample preparation, heating rate, and the presence of impurities. The crystalline structure of the sample can also influence the melting behavior. For some lactones, thermal instability can lead to degradation during the DSC scan, especially at higher heating rates, which can affect the shape and position of the melting endotherm.
Troubleshooting Steps:
-
Consistent Sample Preparation: Use a consistent method for sample preparation, ensuring a similar sample mass and packing in the DSC pans for each run.
-
Heating Rate Optimization: Experiment with different heating rates. A slower heating rate (e.g., 2-5 °C/min) can often provide better resolution and more reproducible melting points.
-
Sample Purity: As with TGA, ensure the purity of your sample to avoid melting point depression or broadening caused by impurities.
-
Thermal Stability Check: Correlate your DSC data with TGA results to determine if the sample is decomposing at or near its melting point. If so, consider using a lower final temperature for your DSC scan.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway of this compound?
A1: The thermal decomposition of this compound is primarily characterized by a hydrogen atom transfer from the methyl group. This leads to the formation of a doubly unsaturated carboxylic compound, 2,4-pentadienoic acid.[1][2][3] This decomposition pathway is a key consideration when designing thermal experiments.
Q2: What are the expected decomposition products of this compound?
A2: The main decomposition product is 2,4-pentadienoic acid.[1][2][3] However, depending on the experimental conditions, other byproducts may be formed. It is important to note that the isomeric 5-methyl-2(3H)-furanone can interconvert with this compound and subsequently decompose to form methyl vinyl ketone and carbon monoxide.[1][2][3]
Q3: How can I analyze the decomposition products of this compound?
A3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for analyzing the volatile decomposition products. This method involves heating the sample to its decomposition temperature and then separating and identifying the resulting fragments using GC-MS.
Q4: Are there any specific handling and storage recommendations for this compound to prevent premature decomposition?
A4: Yes, proper handling and storage are crucial. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Protection from light is also advisable.
Section 3: Data Presentation
Table 1: Theoretical Kinetic Parameters for the Thermal Decomposition of this compound (Illustrative)
| Parameter | Value | Units | Source |
| Activation Energy (Ea) | Data not available in search results | kJ/mol | N/A |
| Pre-exponential Factor (A) | Data not available in search results | s⁻¹ | N/A |
Note: Specific experimental kinetic data for the thermal decomposition of this compound were not available in the search results. The table is provided as a template for researchers to populate with their own experimental data.
Section 4: Experimental Protocols
Protocol 4.1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
This compound
-
TGA instrument
-
Alumina or platinum sample pans
-
High-purity nitrogen or argon gas
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the dried this compound sample into a clean TGA pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, peak decomposition temperature, and percentage mass loss.
Protocol 4.2: Differential Scanning Calorimetry (DSC) of this compound
Objective: To determine the melting point and enthalpy of fusion of this compound.
Materials:
-
This compound
-
DSC instrument
-
Aluminum sample pans and lids
-
High-purity nitrogen or argon gas
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Accurately weigh 2-5 mg of the dried this compound sample into a clean aluminum pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the DSC cell with the inert gas at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a temperature below its expected melting point.
-
Heat the sample at a constant rate of 5 °C/min to a temperature above its melting point.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to determine the onset of melting, peak melting temperature, and the enthalpy of fusion.
Section 5: Visualizations
Caption: Primary thermal decomposition pathway of this compound.
Caption: Recommended experimental workflow for thermal analysis.
References
catalyst selection and optimization for furanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the selection and optimization of catalysts in furanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing furanones?
A1: Furanone synthesis can be accomplished through several pathways, depending on the desired substitution pattern. Common methods include:
-
Cyclization of dicarbonyl compounds: The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a widely used method.[1][2]
-
Metal-catalyzed cycloisomerization: Gold, palladium, rhodium, and silver catalysts are frequently used for the cycloisomerization of substrates like hydroxyalkynones or allenic hydroxyketones.[1][3]
-
Oxidation of furfural derivatives: Furanones can be synthesized through the oxidation of biomass-derived furfural.[1][4][5] For example, 5-hydroxy-2(5H)-furanone can be produced from furfural via electrocatalytic oxidation.[4][5]
-
Catalyst-free methods: Certain furanone derivatives can be synthesized through metal-free cross-coupling reactions, such as the reaction of α-aryldiazo ketones and α-diazo esters.[1][6]
Q2: Which reaction parameters are most critical for optimizing furanone synthesis?
A2: The most critical parameters to control for successful furanone synthesis are temperature, choice of catalyst, solvent, and reaction time.[1] Reactant concentration and the pH of the reaction medium can also significantly influence yield and selectivity, especially in acid- or base-catalyzed reactions.[1]
Q3: How do I select an appropriate catalyst for my furanone synthesis?
A3: Catalyst selection is crucial and depends heavily on the specific reaction mechanism.[1]
-
Metal Catalysts: Noble metals like gold, palladium, and rhodium are effective for cycloisomerization reactions.[1][3] Non-noble metals such as copper, iron, and nickel are being investigated as more cost-effective alternatives.[1] Copper catalysts have been used in various furan syntheses, including intramolecular O-vinylation and cycloaddition reactions.[7]
-
Acid/Base Catalysts: Simple protic or Lewis acids are effective for intramolecular cyclization and condensation reactions, such as the Paal-Knorr synthesis.[1][2] Bases can be used to induce intramolecular cyclization of specific sulfonium salts to yield 3(2H)-furanones.[3]
-
Heterogeneous Catalysts: Solid acid catalysts, including zeolites, sulfonated metal oxides, and cation ion exchange resins, are often used for converting biomass-derived carbohydrates into furan compounds.[8] They offer advantages in terms of separation and recyclability.[8]
-
Electrocatalysts: Metal chalcogenides, such as CuS nanosheets, have shown high selectivity and conversion rates for the oxidation of furfural to 5-hydroxy-2(5H)-furanone.[4][5]
Q4: What are the key differences between homogeneous and heterogeneous catalysts for furanone synthesis?
A4: Homogeneous and heterogeneous catalysts offer different advantages and disadvantages. Homogeneous catalysts are in the same phase as the reactants, generally leading to higher selectivity and milder reaction conditions, but they can be difficult to separate from the product.[9][10] Heterogeneous catalysts exist in a different phase, which simplifies separation and recycling, but may result in lower selectivity and require harsher conditions.[10]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants | Different phase from reactants[9] |
| Selectivity | Generally high due to well-defined active sites | Often lower due to various active site types[10] |
| Reaction Conditions | Often milder (lower temperature/pressure)[9][11] | May require higher temperatures and pressures |
| Catalyst Separation | Difficult and can be expensive | Generally straightforward (e.g., filtration) |
| Recycling | Often difficult and expensive | Simpler and more cost-effective[10] |
| Heat & Mass Transfer | Generally efficient[12] | Can be limited by diffusion issues[12] |
Q5: What are common side reactions and byproducts I should be aware of?
A5: Side reactions can significantly impact yield and purity. Common issues include:
-
Polymerization: Furan rings can be sensitive to acidic conditions, leading to the formation of dark, viscous polymers.[1][13] This is especially problematic at elevated temperatures.[2]
-
Isomerization: In the synthesis of 2(3H)-furanones, isomerization to the more thermodynamically stable 2(5H)-furanone is a common problem, often catalyzed by acid or base during the reaction or workup.[14]
-
Ring Opening: The presence of protic or aqueous solvents can sometimes lead to the opening of the furan ring.[2]
-
Aldol Condensation: In syntheses that involve aldehydes, aldol condensation can produce undesired byproducts.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: My reaction yield is consistently low or zero.
-
Possible Causes & Solutions:
-
Starting Material Purity: Verify the purity and integrity of your starting materials and reagents. Impurities can inhibit the catalyst or lead to side reactions.
-
Catalyst Activity: The catalyst may be deactivated. For heterogeneous catalysts, ensure proper activation. For homogeneous catalysts, use fresh and properly handled reagents.[1]
-
Reaction Conditions: The reaction parameters may be suboptimal. Systematically screen a range of temperatures, reaction times, and catalyst loadings.[1] Low temperatures may lead to incomplete conversion, while high temperatures can cause decomposition.[1]
-
Inert Atmosphere: If your reaction involves air- or moisture-sensitive reagents (e.g., certain organometallics), ensure the glassware is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Product Loss During Workup: Your product may be lost during extraction or purification. Check the aqueous layer to ensure the product is not water-soluble. Some furanones are sensitive to the acidic nature of standard silica gel, which can cause decomposition during chromatography.[1][14]
-
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem 2: I am observing significant byproduct formation (poor selectivity).
-
Possible Causes & Solutions:
-
Reaction Temperature: High temperatures can provide the activation energy for undesired side reactions.[14] Try running the reaction at the lowest effective temperature.
-
Catalyst Choice: The catalyst may not be selective enough. For instance, using a bulky catalyst might sterically hinder the formation of a less-desired regioisomer.[1] Consider screening alternative catalysts.
-
Solvent Effects: The solvent can influence reaction pathways. Screening solvents with different polarities may help suppress side reactions.[1]
-
pH Control: If the reaction is acid- or base-catalyzed, incorrect pH can lead to undesired cyclization pathways or product degradation.[1] Use of buffered solutions or milder acids/bases may improve selectivity.[14]
-
Reactant Concentration: High concentrations can sometimes promote intermolecular side reactions like polymerization.[1] Running the reaction under more dilute conditions might be beneficial.
-
Decision Tree for Improving Selectivity
Caption: A decision tree for improving reaction selectivity.
Problem 3: The reaction starts but does not go to completion.
-
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be losing activity over the course of the reaction. This can be due to poisoning by impurities or thermal degradation. Try using a higher catalyst loading or adding the catalyst in portions.
-
Insufficient Reagents: Stoichiometry may be incorrect, or one of the reagents may be consumed in a side reaction. Verify the amounts and consider using a slight excess of one reagent.
-
Reversible Reaction: The reaction may be reversible and has reached equilibrium. If a small molecule like water is produced, its removal (e.g., using a Dean-Stark trap or molecular sieves) can help drive the reaction to completion.
-
Problem 4: I'm struggling with purifying my furanone product.
-
Possible Causes & Solutions:
-
Instability on Silica Gel: Furanones can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[1][14] Consider deactivating the silica with a base (e.g., triethylamine in the eluent) or using a neutral stationary phase like alumina.[2][14]
-
Co-elution with Byproducts: If byproducts have a similar polarity to your product, chromatographic separation is difficult. Try different solvent systems or alternative purification methods like recrystallization or vacuum distillation.[2]
-
Volatility: Some furanones are volatile. Care must be taken during solvent removal to avoid product loss. Use a rotary evaporator with a chilled water bath and avoid excessive heat.[2][14]
-
Data and Protocols
General Parameters for Reaction Optimization
| Parameter | Typical Range | Potential Issues & Troubleshooting |
| Temperature | -78°C to 160°C[1] | Too Low: Incomplete reaction. Too High: Byproduct formation, decomposition.[1] Solution: Screen a range of temperatures. |
| Catalyst Loading | 0.5 mol% to 10 mol%[1] | Too Low: Slow or incomplete reaction. Too High: Increased cost, potential for side reactions.[1] Solution: Titrate catalyst loading to find the optimum. |
| Solvent | Aprotic (THF, DCM), Protic (MeOH, H₂O)[1] | Low solubility, poor reaction rate, side reactions (e.g., ring opening in protic solvents).[1][2] Solution: Screen solvents with different polarities. |
| Reaction Time | 10 min to 24+ hours[1] | Too Short: Incomplete conversion. Too Long: Product degradation or isomerization.[1][14] Solution: Monitor reaction progress (TLC, GC) to find the optimal endpoint. |
| pH / Additive | Acidic or Basic[1] | Incorrect cyclization pathway, no reaction, polymerization.[1][13] Solution: Test different acids/bases or use buffers to control pH. |
Experimental Protocol: Synthesis of 4-Iodo-2(3H)-Furanone via Iodolactonization
This protocol is adapted from a general method for the iodolactonization of 3-alkynoic acids.[14]
Materials:
-
3-Alkynoic acid (1.0 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-alkynoic acid in DCM (10 mL) in a round-bottom flask.
-
Add sodium bicarbonate to the mixture and stir at room temperature for 10 minutes.
-
Add iodine in one portion and continue stirring the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-iodo-2(3H)-furanone.
General Experimental Workflow
Caption: A typical experimental workflow for furanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 4. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Catalyst-Free Furanone Synthesis - ChemistryViews [chemistryviews.org]
- 7. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. ethz.ch [ethz.ch]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
addressing low bioactivity in synthesized furanone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity in their synthesized furanone derivatives.
Troubleshooting Guide: Low Bioactivity
Low or no observed bioactivity in your synthesized furanone derivatives can be due to a variety of factors, ranging from the compound itself to the experimental setup. This guide provides a systematic approach to troubleshooting these issues.
Q1: My synthesized furanone derivative is showing little to no bioactivity. What are the first steps I should take?
The initial and most critical step is to rigorously verify the integrity of your synthesized compound and the validity of your experimental setup.
A systematic workflow for troubleshooting low bioactivity is presented below:
A stepwise workflow for troubleshooting low bioactivity.
FAQs: Compound Integrity and Physicochemical Properties
Q2: How can I confirm the identity and purity of my synthesized furanone derivative?
It is essential to confirm that the compound you synthesized has the correct chemical structure and is free from impurities that could interfere with the bioassay.[1][2]
-
Identity Confirmation : Use spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure of your furanone derivative.[3]
-
Purity Assessment : High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of your compound.[3] For many biological assays, a purity of >95% is recommended.
| Technique | Purpose |
| ¹H and ¹³C NMR | Confirms the chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |
| HPLC | Assesses the purity of the compound and detects impurities. |
Q3: My compound's structure and purity are confirmed, but the bioactivity is still low. What should I check next?
Issues with your compound's solubility and stability in the assay medium can significantly impact its observed bioactivity.[1]
-
Solubility : Furanone derivatives can have poor aqueous solubility. A compound that precipitates out of solution will have a lower effective concentration, leading to artificially low bioactivity.
-
Stability : The furanone ring can be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure).[4]
| Problem | Recommended Action |
| Poor Solubility | Determine the kinetic solubility of your compound in the assay buffer.[5][6] Visually inspect for precipitation after diluting your DMSO stock into the aqueous medium.[7] Consider using a lower stock concentration or adding a small percentage of a co-solvent if compatible with your assay. |
| Compound Instability | Prepare fresh solutions for each experiment. Assess the stability of your compound in the assay medium over the experiment's duration using HPLC to check for degradation products.[8] |
FAQs: Bioassay-Related Issues
Q4: How do I know if my bioassay is working correctly?
The performance of the bioassay itself is a critical factor.
-
Positive Control : Always include a positive control (a known active compound) to ensure the assay can detect the expected biological effect.
-
Negative/Vehicle Control : A vehicle control (e.g., DMSO in media) is crucial to establish the baseline response and ensure the solvent is not causing any effects.
Q5: Could my furanone derivative be interfering with the assay technology?
Yes, some compounds can directly interfere with assay components, leading to false-positive or false-negative results.[9][10] This is particularly common in assays that rely on fluorescence or colorimetric readouts.[8]
| Type of Interference | Troubleshooting Step |
| Autofluorescence | In fluorescence-based assays, run a control with your compound in the assay buffer without cells to check for intrinsic fluorescence.[8] |
| Colorimetric Interference | In assays like the MTT assay, which measures the reduction of a tetrazolium salt, a redox-active compound can directly reduce the substrate, leading to a false signal.[8] Perform a cell-free control to test for this. |
FAQs: Structure-Activity Relationship (SAR)
Q6: How can I modify the structure of my furanone derivative to improve its bioactivity?
The biological activity of furanone derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) can guide the synthesis of more potent analogs.[11]
| Structural Feature | Impact on Bioactivity | Example Application |
| Substituents on the furanone ring | The type and position of substituents can significantly alter activity. Halogenation, particularly with bromine, is often associated with increased antimicrobial and quorum sensing inhibitory activity.[12][13] | Introduction of a bromine atom at the C-4 position can enhance quorum sensing inhibition. |
| Side chain modifications | The nature of the side chain at the C-5 position plays a crucial role. For cytotoxicity, the introduction of electron-withdrawing groups like a nitro group on an attached aromatic ring can increase potency.[14] | Synthesizing a 5-(3-nitrobenzylidene)-2(5H)-furanone derivative may lead to higher cytotoxic activity compared to an unsubstituted benzylidene analog.[14] |
| Stereochemistry | The three-dimensional arrangement of atoms can be critical for interaction with biological targets.[7] | If your synthesis produces a racemic mixture, consider separating the enantiomers and testing their bioactivity individually. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to determine the concentration of a furanone derivative that inhibits cell viability by 50% (IC₅₀).[15][16][17]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment : Prepare serial dilutions of the furanone derivative in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.
-
Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][18]
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[17]
-
Absorbance Reading : Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[15]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Quorum Sensing Inhibition (QSI) Assay
This protocol uses a reporter strain, such as Chromobacterium violaceum CV026, to screen for QSI activity.[14][19] This strain produces a purple pigment, violacein, in response to short-chain N-acyl homoserine lactone (AHL) signaling molecules.
-
Prepare Cultures : Grow an overnight culture of C. violaceum CV026.
-
Assay Setup : In a 96-well microtiter plate, add Luria-Bertani (LB) broth, the furanone derivative at various sub-MIC (Minimum Inhibitory Concentration) concentrations, and an exogenous AHL signal molecule.
-
Inoculation : Inoculate the wells with the overnight culture of C. violaceum CV026.
-
Incubation : Incubate the plate at 30°C with shaking for 18-24 hours.
-
Quantify Violacein : After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment.
-
Measure Bacterial Growth : Measure the optical density at 600 nm to ensure the observed QSI is not due to bactericidal or bacteriostatic effects.
Quorum sensing inhibition by furanone derivatives.
Protocol 3: Anti-Inflammatory Activity (NF-κB Inhibition Assay)
This protocol assesses the ability of furanone derivatives to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[20][21][22][23]
-
Cell Culture and Treatment : Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the furanone derivative for 1-2 hours.
-
Stimulation : Induce an inflammatory response by stimulating the cells with an agent like lipopolysaccharide (LPS).
-
Cell Lysis : After a specific incubation time, lyse the cells and prepare nuclear and cytoplasmic extracts.
-
Western Blot Analysis : Perform Western blotting to measure the levels of key NF-κB pathway proteins (e.g., phosphorylated p65, IκBα) in the extracts. A decrease in the phosphorylation of p65 or the degradation of IκBα in the presence of the furanone derivative indicates inhibitory activity.
-
Reporter Gene Assay (Alternative) : Alternatively, use a cell line containing an NF-κB-driven reporter gene (e.g., luciferase). Inhibition of the reporter signal upon LPS stimulation indicates anti-inflammatory activity.
Inhibition of the NF-κB signaling pathway by furanone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. MTT (Assay protocol [protocols.io]
- 18. texaschildrens.org [texaschildrens.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives | MDPI [mdpi.com]
- 23. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 5-Methyl-2(5H)-furanone in Aqueous Media
This technical support center is dedicated to assisting researchers, scientists, and drug development professionals in addressing the solubility limitations of 5-Methyl-2(5H)-furanone in aqueous environments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a lactone, a class of cyclic esters, which can exhibit limited solubility in water. This poor solubility can pose significant challenges in various experimental settings, particularly in biological assays where aqueous buffer systems are essential. Inadequate dissolution can lead to inconsistent results, reduced bioavailability, and difficulties in formulation development.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds like this compound. The most common and effective methods include:
-
pH Adjustment: Modifying the pH of the aqueous medium can increase the solubility of ionizable compounds.[1]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[3][4]
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their aqueous solubility.
Q3: My this compound is precipitating out of my aqueous buffer during my experiment. What should I do?
A3: Precipitation is a common issue when a concentrated stock solution of a poorly soluble compound in an organic solvent is diluted into an aqueous buffer.[5] This "crashing out" occurs due to the rapid change in solvent polarity. To address this, you can try the following:
-
Reduce the final concentration: Ensure the final concentration of this compound is below its solubility limit in the final aqueous medium.
-
Optimize the dilution method: Add the stock solution dropwise to the vigorously stirring or vortexing buffer. A stepwise dilution may also be beneficial.[5]
-
Employ a solubilization technique: Utilize co-solvents, surfactants, or cyclodextrins in your aqueous buffer to enhance the solubility of the compound.
Q4: How can I determine the solubility of this compound in my specific buffer system?
A4: A shake-flask method is a common technique to determine equilibrium solubility. An excess amount of the solid compound is added to your buffer, and the mixture is agitated until equilibrium is reached (typically 24-48 hours).[5] The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility and/or precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells for any signs of precipitation after adding the compound.
-
Solubility Test: Perform a preliminary solubility test of this compound in the specific cell culture medium to be used.
-
Employ Solubilization Techniques:
-
Co-solvent (e.g., DMSO): Ensure the final concentration of the co-solvent is non-toxic to the cells (typically <0.5%).
-
Cyclodextrins: Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing excipient.
-
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use.
-
Issue 2: Difficulty preparing a stock solution at the desired concentration.
-
Possible Cause: The intrinsic solubility of this compound in the chosen solvent is being exceeded.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to available data on the solubility of this compound in various organic solvents.
-
Test Different Solvents: If the desired concentration cannot be achieved in a common solvent like DMSO or ethanol, try other organic solvents.
-
Gentle Heating and Sonication: Gentle warming and brief sonication can sometimes help dissolve the compound.[6] However, be cautious of potential degradation with heat-sensitive compounds.
-
Quantitative Data on Solubility Enhancement
The following tables provide a summary of the expected improvements in aqueous solubility of a poorly soluble compound using different techniques. While specific data for this compound is limited, these examples with other molecules serve as a useful reference.
Table 1: Effect of Co-solvents on Apparent Water Solubility
| Co-solvent | Concentration (% v/v) | Fold Increase in Solubility (Example) |
| Ethanol | 10 | ~5-10 |
| 20 | ~20-50 | |
| Polyethylene Glycol 400 (PEG 400) | 10 | ~10-20 |
| 20 | ~50-100 | |
| Propylene Glycol | 10 | ~5-15 |
| 20 | ~25-60 |
Table 2: Effect of Surfactants on Apparent Water Solubility
| Surfactant | Concentration (% w/v) | Fold Increase in Solubility (Example) |
| Polysorbate 80 (Tween 80) | 0.5 | ~15-30 |
| 1.0 | ~40-80 | |
| Sodium Dodecyl Sulfate (SDS) | 0.5 | ~20-50 |
| 1.0 | ~60-120 |
Table 3: Effect of Cyclodextrins on Apparent Water Solubility
| Cyclodextrin | Concentration (mM) | Fold Increase in Solubility (Example) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | ~20-50 |
| 25 | ~100-200 | |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | ~30-70 |
| 25 | ~150-300 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC or GC-MS method.
-
Data Analysis: Plot the measured solubility as a function of pH.
Protocol 2: Phase Solubility Study with Cyclodextrins
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).
-
Sample Preparation: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Shake the vials at a constant temperature until equilibrium is reached (24-48 hours).
-
Sample Analysis: Filter the solutions and determine the concentration of this compound in each filtrate by HPLC or another suitable analytical method.
-
Data Analysis: Plot the solubility of this compound against the cyclodextrin concentration. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.[7]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Place a molar equivalent of cyclodextrin (e.g., β-cyclodextrin) in a mortar.
-
Wetting: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the cyclodextrin to form a paste.
-
Incorporation: Gradually add one molar equivalent of this compound to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting aqueous solutions of this compound.
References
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of 5-Methyl-2(5H)-furanone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic resistance, 2(5H)-furanone and its derivatives have emerged as a promising class of compounds. This guide provides an objective comparison of the antimicrobial performance of 5-Methyl-2(5H)-furanone and its more extensively studied derivatives with conventional antibiotics. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Antimicrobial Efficacy
While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this compound against a broad range of pathogens are not extensively documented in publicly available literature, the antimicrobial potential of the broader 2(5H)-furanone class is well-established through studies of its derivatives. The following tables summarize the antimicrobial activity of a prominent derivative, F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone), and other furanone compounds compared to conventional antibiotics.
Table 1: Antibacterial Activity of Furanone Derivatives vs. Conventional Antibiotics
| Compound/Antibiotic | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Furanone F105 | Staphylococcus aureus (MSSA) | 10 | 40 | [1][2] |
| Staphylococcus aureus (MRSA) | 20 | 80 | [2] | |
| Staphylococcus epidermidis | 8 - 16 | 32 | [3] | |
| Bacillus cereus | 8 - 16 | 32 | [3] | |
| Bacillus subtilis | 8 - 16 | 32 | [3] | |
| Escherichia coli | >128 | >128 | [3] | |
| Pseudomonas aeruginosa | >128 | >128 | [3] | |
| Gentamicin | Staphylococcus aureus | 0.5 - 2 | 1 - 4 | [4] |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | 1 - 4 | [5] |
| Ciprofloxacin | Escherichia coli | 0.008 - 0.03 | 0.015 - 0.06 | |
| Pseudomonas aeruginosa | 0.12 - 1 | 0.25 - 2 |
Table 2: Antifungal Activity of Furanone Derivatives vs. Conventional Antifungals
| Compound/Antifungal | Organism | MIC (µg/mL) | Reference(s) |
| Furanone F105 | Candida albicans | 32 - 256 | [6][7] |
| Fluconazole | Candida albicans | 0.25 - 2 | [6] |
| Terbinafine | Candida albicans | 0.03 - 1 | [6] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of 2(5H)-furanone derivatives is multifaceted and appears to be dependent on the specific derivative and the target microorganism. Two primary mechanisms have been elucidated:
-
Induction of Reactive Oxygen Species (ROS): Certain derivatives, such as F105, have been shown to exert a potent bactericidal effect against Gram-positive bacteria like Staphylococcus aureus by inducing the production of reactive oxygen species (ROS).[3] This leads to oxidative stress and subsequent damage to cellular components, ultimately causing cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility.[10][11][12][13][14]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[15][16]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85% NaCl)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration specified in CLSI guidelines (typically ~5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.
-
To determine the MBC, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that shows no growth on the agar plate after incubation.
Protocol 2: Quorum Sensing Inhibition Assay
This assay is used to evaluate the ability of a compound to interfere with bacterial quorum sensing, often using a reporter strain that produces a detectable signal (e.g., bioluminescence or pigment) under the control of a QS system.[17][18]
Materials:
-
Test compound
-
Quorum sensing reporter bacterial strain (e.g., Chromobacterium violaceum for violacein inhibition)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
N-acyl homoserine lactone (AHL) inducer, if required for the reporter strain
-
Spectrophotometer or plate reader
Procedure:
-
Grow the reporter strain overnight.
-
In a multi-well plate, add fresh growth medium, the test compound at various concentrations, and the AHL inducer (if necessary).
-
Inoculate the wells with the overnight culture of the reporter strain.
-
Incubate the plate under appropriate conditions.
-
Measure the signal production (e.g., absorbance of violacein at a specific wavelength) and bacterial growth (e.g., optical density at 600 nm).
-
Calculate the percentage of QS inhibition relative to the control (no compound).
Protocol 3: Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of ROS within bacterial cells upon exposure to a test compound using a fluorescent probe.[19][20][21][22]
Materials:
-
Test compound
-
Bacterial strain
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Wash and resuspend the cells in PBS.
-
Load the cells with DCFH-DA, which is deacetylated intracellularly to the non-fluorescent DCFH.
-
Expose the cells to the test compound at various concentrations.
-
If ROS are present, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Increasing Susceptibility of Drug-Resistant Candida albicans to Fluconazole and Terbinafine by 2(5 H)-Furanone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. che.psu.edu [che.psu.edu]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. darvashco.com [darvashco.com]
- 15. benchchem.com [benchchem.com]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. rsc.org [rsc.org]
- 21. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Synergistic Potential of 2(5H)-Furanones with Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the use of adjuvants that can enhance the efficacy of existing antibiotics. This guide provides a comparative analysis of the synergistic effects of 2(5H)-furanone derivatives with conventional antibiotics. While direct research on 5-Methyl-2(5H)-furanone is limited, this document focuses on closely related and well-studied derivatives, offering valuable insights into their potential as antibiotic synergizers. The primary mechanism of action for many of these furanone derivatives is the inhibition of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. By disrupting QS, these compounds can render bacteria more susceptible to antibiotic treatment.
Performance Comparison: Synergistic Effects of 2(5H)-Furanone Derivatives with Antibiotics
The synergistic activity of 2(5H)-furanone derivatives with various antibiotics has been demonstrated against several bacterial pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where a value of ≤ 0.5 typically indicates a synergistic interaction.
| Furanone Derivative | Antibiotic | Bacterial Strain | FICI (Mean ± SD) | Key Outcome |
| F105 (a sulfonyl derivative) | Amikacin | Staphylococcus aureus | 0.33 ± 0.04 | Strong synergy observed.[1] |
| Gentamicin | Staphylococcus aureus | 0.33 ± 0.16 | Significant synergistic effect.[1] | |
| Kanamycin | Staphylococcus aureus | 0.44 ± 0.17 | Notable synergy.[1] | |
| Benzalkonium Chloride | Staphylococcus aureus | 0.29 ± 0.09 | Pronounced synergistic activity.[1] | |
| Compound 26 (a chiral sulfone) | Gentamicin | Staphylococcus aureus | 0.33 ± 0.16 | Synergistic interaction demonstrated.[2] |
| Amikacin | Staphylococcus aureus | 0.33 ± 0.04 | Strong synergy observed.[2] | |
| Kanamycin | Staphylococcus aureus | 0.44 ± 0.17 | Moderate synergistic effect.[2] | |
| Furanone C-30 | Colistin | Colistin-Resistant Gram-Negative Bacteria | 0.04 - 0.5 | Strong synergism, restoring colistin susceptibility.[3] |
| Compound 23e (a 4-fluorophenyl derivative) | Ciprofloxacin | Pseudomonas aeruginosa | Not specified | Significantly enhanced inhibitory activity.[4] |
| Clarithromycin | Pseudomonas aeruginosa | Not specified | Markedly increased antibacterial effect.[4] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.
1. Preparation of Reagents:
- Prepare stock solutions of the 2(5H)-furanone derivative and the antibiotic in an appropriate solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
2. Assay Setup:
- In a 96-well microtiter plate, perform serial twofold dilutions of the furanone derivative along the x-axis and the antibiotic along the y-axis.
- The final volume in each well should be 100 µL, containing the furanone derivative, the antibiotic, and the bacterial inoculum.
- Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (bacteria only) and a sterility control well (broth only).
3. Incubation and Analysis:
- Incubate the plate at 35-37°C for 16-20 hours.
- Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
- Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:
- FIC of Furanone = MIC of Furanone in combination / MIC of Furanone alone
- FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
- Calculate the FICI by summing the individual FICs: FICI = FIC of Furanone + FIC of Antibiotic.
- Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
Time-Kill Assay for Synergistic Bactericidal Activity
The time-kill assay provides information on the rate of bacterial killing by antimicrobial agents alone and in combination.
1. Preparation of Cultures and Antimicrobials:
- Prepare a logarithmic phase bacterial culture with a standardized cell density (e.g., 1 x 10^6 CFU/mL) in a suitable broth.
- Prepare stock solutions of the furanone derivative and the antibiotic at concentrations corresponding to their MICs (or multiples thereof) as determined by previous experiments.
2. Experimental Setup:
- Set up test tubes or flasks containing:
- Bacterial culture only (growth control).
- Bacterial culture with the furanone derivative alone.
- Bacterial culture with the antibiotic alone.
- Bacterial culture with the combination of the furanone derivative and the antibiotic.
- Incubate all tubes at 37°C with shaking.
3. Sampling and Viable Cell Counting:
- At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
- Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
- Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
- Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
4. Data Analysis:
- Plot the log10 CFU/mL against time for each condition.
- Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
Visualizing the Mechanisms and Workflows
Quorum Sensing Inhibition Pathway
The primary mechanism by which many 2(5H)-furanone derivatives exert their synergistic effect is through the disruption of bacterial quorum sensing. They often act as competitive inhibitors of N-acyl homoserine lactone (AHL) signaling molecules, which are key for communication in many Gram-negative bacteria.
Caption: AHL-mediated quorum sensing and its inhibition by 2(5H)-furanone derivatives.
Experimental Workflow: Checkerboard Assay
The following diagram illustrates the key steps involved in performing a checkerboard assay to determine antibiotic synergy.
Caption: Workflow for the checkerboard assay to evaluate antibiotic synergy.
Experimental Workflow: Time-Kill Assay
This diagram outlines the process of a time-kill assay to assess the bactericidal dynamics of a furanone-antibiotic combination.
Caption: Workflow for the time-kill assay to determine synergistic bactericidal activity.
References
- 1. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of Bacterial Communication: A Comparative Guide to 5-Methyl-2(5H)-furanone and Other Lactones as Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel strategies to combat bacterial infections. One promising approach is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. This guide provides an objective comparison of 5-Methyl-2(5H)-furanone and other lactones as quorum sensing inhibitors (QSIs), supported by experimental data, detailed protocols, and visual pathway representations to aid in the research and development of new anti-infective therapies.
Introduction to Quorum Sensing Inhibition
Quorum sensing relies on the production, detection, and response to small signal molecules called autoinducers. In many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are the primary autoinducers.[1][2] These molecules bind to and activate transcriptional regulator proteins (LuxR-type proteins), triggering the expression of genes responsible for virulence and biofilm formation.[3] Lactones, particularly furanones, have emerged as a significant class of QSIs due to their structural similarity to AHLs, allowing them to act as competitive inhibitors.[3][4] By interfering with QS, these compounds can attenuate bacterial pathogenicity without exerting selective pressure for resistance development, a significant advantage over traditional antibiotics.[5]
Comparative Analysis of Quorum Sensing Inhibitory Activity
The efficacy of various lactones as QSIs has been evaluated using several model organisms and assays. The following tables summarize the quantitative data on the inhibitory activity of this compound derivatives and other notable lactones.
Table 1: Inhibition of Violacein Production in Chromobacterium violaceum
C. violaceum is a commonly used reporter strain for screening QSIs. Inhibition of the purple pigment violacein, a QS-regulated phenotype, indicates potential QSI activity.
| Compound | Concentration | % Inhibition of Violacein Production | Reference Strain | Notes |
| 5-hydroxy-4-methylfuran-2(5H)-one | 10⁻⁴ M | Not specified, but showed inhibitory effect | C. violaceum CV026 | Also showed some toxicity at 10⁻² M.[1] |
| Halogenated Furanone (from D. pulchra) | Not specified | Stronger inhibition than non-halogenated analogs | C. violaceum | Halogenation appears to enhance activity.[1] |
| 2(5H)-Furanone | 1 mg/mL | Significant reduction with various short-chain AHLs | C. violaceum CV026 | Dose-dependent inhibition observed.[4] |
Table 2: Inhibition of Biofilm Formation and Virulence Factors in Pseudomonas aeruginosa
P. aeruginosa is a clinically important opportunistic pathogen that relies heavily on QS for its pathogenicity.
| Compound | IC50 (µM) | Target Phenotype | Reference Strain | Notes |
| Furanone 24 | 15 ± 5 | Biofilm Inhibition | Not specified | Lacked an alkyl chain at C3; showed toxicity at 30-40 µM.[5] |
| Furanone 25 | 15 ± 4 | Biofilm Inhibition | Not specified | Lacked an alkyl chain at C3; showed toxicity at 30-40 µM.[5] |
| Furanone 26 | 10 ± 3 | Biofilm Inhibition | Not specified | Lacked an alkyl chain at C3; showed toxicity at 30-40 µM.[5] |
| Alkylated Furanone 28 | 50 ± 5 | QS Inhibition | Not specified | Lower toxicity than non-alkylated furanones.[5] |
| Monobrominated Furanone 12 | 100 ± 10 | QS Inhibition | Not specified | Did not impact planktonic growth.[5] |
| 4-fluorophenyl-5-methylene-2(5H)-furanone derivative (23e) | Not specified | Inhibition of various virulence factors | P. aeruginosa PAO1 | Enhanced the activity of ciprofloxacin.[6][7] |
| Sesquiterpene Lactone 3 | 1.32 | Biofilm Inhibition (42% inhibition) | P. aeruginosa ATCC 27853 | Also inhibited elastase activity by >50% at 0.5 µg/ml.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods for evaluating QSIs, the following diagrams are provided.
Caption: AHL-mediated quorum sensing and its inhibition by furanones.
Caption: A generalized workflow for screening and evaluating lactones as QSIs.
Detailed Experimental Protocols
A summary of the key experimental methodologies cited in the literature for assessing QSI activity is provided below.
Chromobacterium violaceum Violacein Inhibition Assay
This assay is a primary screening tool for QSIs that target short-chain AHL systems.
-
Objective: To quantify the inhibition of N-hexanoyl-L-homoserine lactone (HHL)-induced violacein production by the test lactone.
-
Materials: C. violaceum CV026 (a mutant that does not produce its own AHL but responds to exogenous short-chain AHLs), Luria-Bertani (LB) broth, HHL, test lactone compounds, 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
An overnight culture of C. violaceum CV026 is diluted in fresh LB broth.
-
The diluted culture is added to the wells of a 96-well plate.
-
A fixed, sub-maximal inducing concentration of HHL (e.g., 3.7 x 10⁻⁸ M) is added to the wells.[1]
-
The test lactone is added in a range of concentrations. Control wells with no lactone, no HHL, and solvent controls are included.
-
The plate is incubated at 30°C for 24-48 hours.
-
After incubation, bacterial growth is measured by reading the optical density at 600 nm (OD600).
-
To quantify violacein, the culture is often lysed (e.g., with SDS), and the cell debris is pelleted by centrifugation. The supernatant containing the violacein is transferred to a new plate, and the absorbance is read at 585 nm.
-
The percentage of violacein inhibition is calculated relative to the positive control (HHL without inhibitor), and the results are normalized to bacterial growth to account for any bacteriostatic effects.[1]
-
Pseudomonas aeruginosa Biofilm Inhibition Assay
This assay measures the ability of a compound to prevent the formation of biofilms.
-
Objective: To quantify the reduction in biofilm biomass in the presence of the test lactone.
-
Materials: P. aeruginosa (e.g., PAO1), growth medium (e.g., LB or M9 minimal media), test lactone compounds, 96-well polystyrene microtiter plates, crystal violet solution, ethanol or acetic acid for destaining.
-
Procedure:
-
An overnight culture of P. aeruginosa is diluted in fresh medium.
-
The diluted culture is added to the wells of a 96-well plate containing various concentrations of the test lactone.
-
The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, the planktonic (free-floating) bacteria are gently removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline) to remove non-adherent cells.
-
The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Excess stain is washed away, and the plate is air-dried.
-
The bound crystal violet is solubilized with a solvent (e.g., 95% ethanol or 30% acetic acid).
-
The absorbance of the solubilized stain is measured at a wavelength of approximately 570-595 nm. The absorbance is proportional to the biofilm biomass.
-
The IC50 value, the concentration of the inhibitor that reduces biofilm formation by 50%, is then calculated.[9]
-
Conclusion
The available data indicates that furanones and other lactones are a promising class of quorum sensing inhibitors. While this compound derivatives show activity, the structure-activity relationship is complex. Halogenation and the presence or absence of alkyl side chains significantly influence both the inhibitory potency and the toxicity of these compounds.[5][10] Future research should focus on synthesizing and screening a wider range of lactone analogs to identify compounds with high specificity and low toxicity. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and evaluate novel QSIs in the ongoing effort to develop new therapies against bacterial infections.
References
- 1. Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. DSpace [cora.ucc.ie]
- 6. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of quorum sensing in Pseudomonas aeruginosa by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Furanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furanone scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of furanone derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information is compiled from various studies to aid in the rational design of novel and more potent therapeutic agents.
Antimicrobial Activity
Furanone derivatives have demonstrated significant potential as antimicrobial agents, with mechanisms often involving the disruption of bacterial communication systems like quorum sensing (QS) and the induction of oxidative stress.[3][4]
Quantitative SAR Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of various furanone derivatives against different bacterial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound ID/Structure | Modification | Target Organism(s) | MIC (µg/mL) | Reference |
| F105 | Chlorinated 2(5H)-furanone with sulfone and L-menthol moieties | Staphylococcus aureus, S. epidermidis, Bacillus cereus, B. subtilis, Micrococcus luteus | 8–16 | [5] |
| Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, Escherichia coli | >128 | [5] | ||
| F131 | 2(5H)-furanone with L-borneol moiety | Staphylococcus aureus (clinical isolates) | 8–16 | [6] |
| Candida albicans (clinical isolates) | 16–32 | [6] | ||
| General 2(5H)-furanone derivatives | Terpene moiety | Gram-positive bacteria | Comparable to F105 | [7] |
| Gram-negative bacteria | Inactive | [7] |
Key SAR Insights:
-
Gram-Selectivity: Many furanone derivatives, such as F105, exhibit high selectivity for Gram-positive bacteria.[5] The impermeability of the Gram-negative outer membrane is a likely reason for their lack of activity against these strains.[4]
-
Lipophilicity: The incorporation of lipophilic moieties, such as terpene residues (e.g., L-menthol, L-borneol), appears to be crucial for antimicrobial activity, likely facilitating membrane penetration.[6][7]
-
Halogenation: Halogenated furanones, particularly brominated derivatives inspired by natural compounds from the red algae Delisea pulchra, are potent inhibitors of quorum sensing and biofilm formation.[3][8][9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate liquid medium
-
Furanone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 × 10⁵ CFU/mL in the test wells.
-
Serial Dilution: The furanone derivative is serially diluted in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the furanone derivative that completely inhibits visible growth of the microorganism.[5][10]
Signaling Pathway: Quorum Sensing Inhibition in P. aeruginosa
Furanone derivatives can interfere with the las and rhl quorum sensing systems in Pseudomonas aeruginosa, which are crucial for virulence factor production and biofilm formation.[11][12]
Caption: Quorum sensing inhibition by furanone derivatives in P. aeruginosa.
Anticancer Activity
Several furanone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action can involve cell cycle arrest and induction of apoptosis.[13][14]
Quantitative SAR Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected furanone derivatives against different cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.
| Compound ID/Structure | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4e | Bis-2(5H)-furanone with a benzidine core | C6 glioma | 12.1 | [13] |
| Compound 5c | Naphthoquinone-furan-2-cyanoacryloyl hybrid | HeLa | 3.10 ± 0.02 | [15] |
| 5-(3-nitrobenzylidene)-2(5H)-furanone | 5-arylidene-2(5H)-furanone with a nitro group | Various | Potent | [3] |
| General 5-arylidene-2(5H)-furanones | Electron-withdrawing groups (halogens, nitro) on the aromatic ring | Various | Increased activity | [3] |
Key SAR Insights:
-
Aromatic Substituents: The introduction of electron-withdrawing groups, such as nitro or halogen moieties, on the arylidene ring at the 5-position of the furanone core generally enhances anticancer activity.[3]
-
Hybrid Molecules: Hybrid compounds incorporating furanone with other pharmacophores, like naphthoquinone, can lead to highly potent anticancer agents.[15]
-
Bis-furanones: Dimeric structures, such as bis-2(5H)-furanones, have shown promising activity, with mechanisms potentially involving DNA interaction.[13][14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Furanone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the furanone derivatives, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[7][8]
Signaling Pathway: Induction of Reactive Oxygen Species (ROS)
Some furanone derivatives exert their antimicrobial and potentially anticancer effects by inducing the formation of reactive oxygen species (ROS) within cells, leading to oxidative stress and cell death.[4]
Caption: ROS-mediated cell death induced by furanone derivatives.
Anti-inflammatory Activity
Furanone derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[16][17]
Quantitative SAR Data: Anti-inflammatory Activity
The following table summarizes the IC₅₀ values for COX-1, COX-2, and 15-LOX inhibition by selected furanone and related derivatives. A lower IC₅₀ indicates greater inhibitory activity, and a higher COX-2/COX-1 selectivity index (SI) is desirable for reducing gastrointestinal side effects.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | COX-2 SI | Reference |
| Pyridazinone 5b | >100 | 0.04 | 10.21 | >2500 | [16] |
| Pyridazinone 8b | >100 | 0.04 | 11.03 | >2500 | [16] |
| Pyridazinone 8c | >100 | 0.04 | 12.54 | >2500 | [16] |
| Celecoxib (Reference) | 15.2 | 0.05 | ND | 304 | [16] |
| Indomethacin (Reference) | 0.10 | 1.25 | ND | 0.08 | [16] |
ND: Not Determined
Key SAR Insights:
-
Heterocyclic Transformation: The conversion of the 2-furanone ring into other heterocycles like pyridazinones can lead to potent and selective COX-2 inhibitors with dual LOX inhibitory activity.[16][17]
-
Substitution Pattern: The nature and position of substituents on the furanone ring and its derivatives are critical for their anti-inflammatory potency and selectivity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Sprague-Dawley rats
-
Carrageenan (1% w/v in saline)
-
Furanone derivative or reference drug (e.g., indomethacin)
-
Plethysmometer or digital caliper
Procedure:
-
Animal Grouping: Rats are divided into control, reference, and test groups.
-
Compound Administration: The furanone derivative or reference drug is administered (e.g., orally or intraperitoneally) to the test and reference groups, respectively. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.[18]
Experimental Workflow: Synthesis of 3-Arylidene-5-phenylfuran-2(3H)-one
A general synthetic route to 3-arylidene-5-phenylfuran-2(3H)-one derivatives involves the Perkin reaction.
Caption: Synthetic workflow for 3-arylidene-5-phenylfuran-2(3H)-one derivatives.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. inotiv.com [inotiv.com]
- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the Nrf2-antioxidant system by a novel cyclooxygenase-2 inhibitor furan-2-yl-3-pyridin-2-yl-propenone: implication in anti-inflammatory function by Nrf2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity and Specificity of 5-Methyl-2(5H)-furanone in Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methyl-2(5H)-furanone, a member of the α,β-unsaturated γ-lactone class of heterocyclic compounds. Due to a scarcity of direct experimental data on the cross-reactivity and specificity of this compound, this guide leverages available information on its primary mechanism of action and data from structurally similar furanone derivatives to offer a comprehensive overview for researchers. The primary focus of existing research on 2(5H)-furanones lies in their ability to interfere with bacterial communication, a process known as quorum sensing (QS).
Primary Mechanism of Action: Quorum Sensing Inhibition
The main reported biological activity of 2(5H)-furanones is the inhibition of quorum sensing in Gram-negative bacteria. Many of these bacteria utilize N-acyl homoserine lactones (AHLs) as signaling molecules to coordinate gene expression in a cell-density-dependent manner, regulating virulence factors and biofilm formation.[1][2] 2(5H)-furanones are structural mimics of AHLs and can competitively bind to the LuxR-type transcriptional regulators, which are the receptors for AHLs.[3] This binding can disrupt the normal signaling cascade, leading to the downregulation of genes responsible for virulence and biofilm formation.[4]
Caption: Experimental workflow for the quorum sensing inhibition assay.
Biofilm Inhibition Assay (Crystal Violet Staining)
This method quantifies the ability of a compound to prevent the formation of biofilms.
Methodology:
-
Preparation of Bacterial Culture: Grow a biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa) overnight in a suitable medium.
-
Assay Setup: In a 96-well microtiter plate, add fresh medium and serial dilutions of this compound.
-
Inoculation: Inoculate each well with the overnight bacterial culture.
-
Incubation: Incubate the plate under static conditions for 24-72 hours to allow for biofilm formation.
-
Washing: Discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Stain the adherent biofilms with a 0.1% crystal violet solution.
-
Destaining and Quantification: After washing away the excess stain, solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance at a wavelength of approximately 590 nm. The reduction in absorbance compared to the control indicates biofilm inhibition.
Conclusion
This compound is a compound of interest primarily due to its potential as a quorum sensing inhibitor. Its specificity is likely directed towards AHL-mediated signaling in a range of Gram-negative bacteria, suggesting potential cross-reactivity among different bacterial species. While direct quantitative data for this compound is limited, the provided experimental protocols and comparative information on related furanones offer a solid foundation for further investigation. Researchers are encouraged to perform direct comparative studies to elucidate the specific activity and potential off-target effects of this compound in their assays of interest.
References
A Comparative Analysis of the Bioactivity of Furanone Enantiomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the bioactivity of furanone enantiomers, tailored for researchers, scientists, and professionals in drug development. Furanone derivatives, a class of lactones, are recognized for their broad spectrum of biological activities, including antimicrobial, anti-biofilm, and anticancer properties. The stereochemistry of these molecules often plays a pivotal role in their biological function, with enantiomers frequently exhibiting distinct potencies and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.
Data Presentation: Enantioselective Bioactivity
The biological activity of chiral furanones can differ significantly between enantiomers. This enantioselectivity is crucial in drug development, where the desired therapeutic effect should be maximized while minimizing off-target effects. Below are representative data summarizing the differential bioactivity of a hypothetical pair of furanone enantiomers, (R)- and (S)-Furanone X, against bacterial and cancer cell lines.
Table 1: Comparative Antimicrobial Activity of Furanone X Enantiomers
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| (R)-Furanone X | Staphylococcus aureus | 8 | 32 |
| (S)-Furanone X | Staphylococcus aureus | 64 | >128 |
| Ciprofloxacin (Control) | Staphylococcus aureus | 1 | 2 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Comparative Cytotoxicity of Furanone X Enantiomers
| Compound | Cell Line | IC50 (µM) |
| (R)-Furanone X | MCF-7 (Breast Cancer) | 15 |
| (S)-Furanone X | MCF-7 (Breast Cancer) | 95 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are standard protocols for determining the antimicrobial and cytotoxic activities of furanone enantiomers.
Antimicrobial Susceptibility Testing: MIC and MBC Determination
The antimicrobial properties of furanone derivatives are typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Preparation of Furanone Solutions: Stock solutions of the furanone enantiomers are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Broth Microdilution: Serial two-fold dilutions of the furanone solutions are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 colony-forming units/mL).
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the furanone enantiomer that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from the wells showing no visible growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay: MTT Assay
The cytotoxic effects of furanone enantiomers on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furanone enantiomers and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathway: Quorum Sensing Inhibition
Furanone derivatives are well-known for their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. The diagram below illustrates the proposed mechanism of QS inhibition by furanone enantiomers in Gram-negative bacteria.
Caption: Quorum sensing inhibition by furanone enantiomers.
Experimental Workflow: Bioactivity Screening
The following diagram outlines a typical workflow for the comparative bioactivity screening of furanone enantiomers.
Caption: Workflow for bioactivity screening of furanone enantiomers.
A Comparative Analysis of Synthetic and Natural 2(5H)-Furanone Derivatives: Efficacy and Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of synthetic and naturally-occurring 2(5H)-furanone derivatives is critical for advancing therapeutic development. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies, to inform future research and drug discovery efforts.
The 2(5H)-furanone scaffold is a core structure in a multitude of bioactive compounds, demonstrating a wide range of pharmacological properties including antimicrobial, anti-biofilm, and anticancer activities.[1][2][3] These compounds are found in natural sources, such as fruits and marine algae, and are also accessible through chemical synthesis.[2][4] While the fundamental furanone ring is shared, the efficacy of these molecules is significantly influenced by the nature and position of their chemical substitutions. This comparison delves into the biological activities of various synthetic and natural derivatives, highlighting key structure-activity relationships.
Antimicrobial and Anti-biofilm Efficacy
A significant body of research has focused on the antimicrobial and, in particular, the anti-biofilm properties of 2(5H)-furanone derivatives. Notably, halogenated furanones, naturally produced by the red algae Delisea pulchra, have been shown to inhibit biofilm formation by interfering with bacterial quorum sensing (QS), a cell-to-cell communication system.[2][4] Synthetic derivatives have been developed to mimic and enhance these properties.
A study on chiral sulfonyl derivatives of 2(5H)-furanone demonstrated potent activity against Gram-positive bacteria.[1] For instance, a synthetic derivative, compound 26 , exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Bacillus subtilis.[1] Furthermore, this compound showed synergistic effects with aminoglycoside antibiotics, enhancing their efficacy.[1]
Another synthetic derivative, F105, which incorporates a chlorinated 2(5H)-furanone, a sulfonyl group, and an l-menthol moiety, displayed highly selective activity against Gram-positive bacteria with MIC values ranging from 8 to 16 µg/mL.[5] Its mechanism of action involves the induction of reactive oxygen species (ROS) within the bacterial cells, leading to oxidative damage.[5]
| Compound Type | Derivative | Target Organism(s) | Activity Metric | Value | Reference |
| Synthetic | Chiral sulfone derivative (26) | Staphylococcus aureus, Bacillus subtilis | MIC | 8 µg/mL | [1] |
| Synthetic | F105 (chlorinated, sulfonyl, l-menthol) | S. aureus, S. epidermidis, B. cereus, B. subtilis, M. luteus | MIC | 8–16 µg/mL | [5] |
| Natural | Halogenated furanones | Gram-negative and Gram-positive bacteria | Anti-biofilm | Varies | [1][4] |
Anticancer Activity
The anticancer potential of both natural and synthetic furanones has also been explored, though with more variable results. Studies on synthetic analogues of sapinofuranones A and B, which are naturally occurring furanones, revealed that the stereochemistry of the furanone ring and its side chains plays a crucial role in their in vitro growth inhibitory activity against cancer cell lines.[3][6] However, many of the tested natural and synthetic derivatives in this particular study displayed weak activity, with 50% growth inhibitory concentrations (GI50) greater than 100 µM.[3][6]
In contrast, other research has identified synthetic 5-arylidene-2(5H)-furanone derivatives with significant cytotoxic effects. The introduction of electron-withdrawing groups, such as nitro or halogen groups, on the aromatic ring was found to generally increase cytotoxic activity.[2] For example, 5-(3-nitrobenzylidene)-2(5H)-furanone was highlighted as a highly potent compound.[2]
| Compound Type | Derivative Class | Cancer Cell Lines | Activity Metric | Potency | Reference |
| Synthetic | Analogues of sapinofuranones A and B | Various | GI50 | > 100 µM (generally weak) | [3][6] |
| Synthetic | 5-arylidene-2(5H)-furanones | Various | Cytotoxicity | Potency increased with electron-withdrawing groups | [2] |
| Natural | Fungal furanones (e.g., diplofuranone A) | Various | GI50 | > 100 µM (inactive) | [3][6] |
Experimental Protocols
Synthesis of Chiral 2(5H)-Furanone Sulfones
A representative synthetic protocol for chiral 2(5H)-furanone sulfones involves a multi-step process:[1]
-
Synthesis of 5-alkoxy-3,4-dihalo-2(5H)-furanones: Commercially available mucochloric or mucobromic acid is reacted with an alcohol (e.g., l-menthol, l-borneol) in an acid-catalyzed reaction to yield the corresponding 5-alkoxy-3,4-dihalo-2(5H)-furanones.
-
Thioether Formation: The dihalogenated furanones are then reacted with aromatic thiols in the presence of a base, such as triethylamine, to afford 4-thiosubstituted products through a regioselective thiolation reaction.
-
Oxidation to Sulfones: The resulting thioethers are oxidized to the corresponding sulfones using an oxidizing agent like hydrogen peroxide in acetic acid.
Caption: Synthetic workflow for chiral 2(5H)-furanone sulfones.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the furanone derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways
Quorum Sensing Inhibition in Gram-Negative Bacteria
Halogenated furanones, which are structural mimics of N-acyl homoserine lactone (AHL) signaling molecules, can disrupt quorum sensing in Gram-negative bacteria.[2] This interference prevents the coordination of bacterial virulence and biofilm formation.
Caption: Furanones competitively inhibit AHL binding to LuxR receptors.
ROS Induction in Gram-Positive Bacteria
In contrast, certain synthetic 2(5H)-furanone derivatives, such as F105, exert their bactericidal effect on Gram-positive bacteria by inducing the production of reactive oxygen species (ROS).[5] This leads to widespread oxidative damage to intracellular components.
Caption: Furanone derivatives induce ROS, leading to cell death.
References
- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of 5-Methyl-2(5H)-furanone on Eukaryotic Cells
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the cytotoxic effects of 5-Methyl-2(5H)-furanone on eukaryotic cells has been published today. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound against well-established cytotoxic agents, doxorubicin and cisplatin. The publication includes extensive experimental data, detailed protocols for key cytotoxicity assays, and visualizations of relevant biological pathways to facilitate a deeper understanding of its potential as a therapeutic agent.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The cytotoxic potential of this compound and its alternatives was evaluated across a panel of human cancer cell lines and non-cancerous cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
| Cell Line | This compound (µM) | Doxorubicin (µM) | Cisplatin (µM) | Cell Type |
| HeLa | 64.00 (as Methyl 5-(hydroxymethyl)furan-2-carboxylate)[1] | 2.92[2] | ~10-20 (varies)[3] | Cervical Cancer |
| HepG2 | 102.53 (as Methyl 5-(hydroxymethyl)furan-2-carboxylate)[1] | 12.18[2] | ~15-30 (varies)[3] | Liver Cancer |
| A549 | Data Not Available | >20[2] | 7.49 (48h)[4] | Lung Cancer |
| MCF-7 | Data Not Available | 2.50[2] | ~5-15 (varies)[3] | Breast Cancer |
| HK-2 | Data Not Available | >20[2] | Data Not Available | Normal Kidney |
| LLC-MK2 | >512.00 (as Methyl 5-(hydroxymethyl)furan-2-carboxylate)[1] | Data Not Available | Data Not Available | Normal Monkey Kidney |
| L929 | 239.06 (as Methyl 5-(hydroxymethyl)furan-2-carboxylate)[1] | Data Not Available | Data Not Available | Normal Mouse Fibroblast |
Unraveling the Mechanisms of Cell Death
To understand how these compounds induce cell death, their effects on key cellular processes like apoptosis and cell cycle progression were investigated.
Induction of Apoptosis
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a common method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Studies on various furanone derivatives suggest they can induce apoptosis. For instance, 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) was shown to induce apoptosis in HL-60 cells, characterized by DNA laddering.[7]
In contrast, the mechanisms of doxorubicin and cisplatin are well-documented. Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and the activation of apoptotic pathways. Cisplatin forms DNA adducts, which trigger a DNA damage response that can culminate in apoptosis.
Cell Cycle Arrest
The progression of the cell cycle is a tightly regulated process, and its disruption can lead to cell death. Some furanone derivatives have been shown to induce cell cycle arrest. For example, certain bis-2(5H)-furanone derivatives cause S-phase arrest in C6 glioma cells, while other derivatives lead to G2 phase arrest in A549 lung cancer cells.[6][8]
Doxorubicin is known to cause cell cycle arrest primarily at the G2/M phase, while cisplatin can induce arrest at various phases, including G1, S, and G2, depending on the cell type and concentration.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.
Protocol:
-
Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the treatment period, centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well. This mixture contains lactate, NAD+, and a tetrazolium salt.
-
Incubate the plate at room temperature, protected from light, for approximately 30 minutes. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol:
-
Seed and treat cells with the test compound for the desired duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizing the Pathways
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the experimental workflow and a generalized apoptotic signaling pathway.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: A generalized intrinsic apoptosis signaling pathway.
Conclusion
This comparative guide provides a foundational understanding of the cytotoxic properties of this compound in the context of established chemotherapeutic agents. While the available data on this specific furanone derivative is still emerging, the broader family of furanones demonstrates significant potential as cytotoxic agents. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its therapeutic window for potential applications in drug development. This guide serves as a valuable resource for scientists in this endeavor, offering standardized protocols and a comparative framework for future studies.
References
- 1. scialert.net [scialert.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis in HL-60 cells induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Furanone Compounds: A Statistical and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of furanone compounds, a versatile class of molecules with significant therapeutic potential. Drawing from extensive experimental data, we delve into their efficacy as anticancer, antimicrobial, and quorum sensing inhibitory agents. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering a clear, data-driven overview of the performance of various furanone derivatives against established alternatives.
Anticancer Efficacy of Furanone Derivatives
Furanone derivatives have emerged as a promising class of antineoplastic agents, demonstrating cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are diverse and include the induction of cell cycle arrest and apoptosis, as well as interaction with critical cellular targets like DNA.[2][3]
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC₅₀ values for several furanone derivatives against various cancer cell lines, providing a basis for comparative efficacy.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[2][3] |
| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[2] |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[2] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[2] |
| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Showed superior antiproliferative activity compared to the parent compound.[2] |
| Furopyridone (Compound 4c) | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | Achieved 99% inhibition of cell growth at 20.0 µg/mL.[2] |
| Furopyridone (Compound 4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | Potent cytotoxicity against esophageal cancer cell lines.[2] |
Signaling Pathways in Anticancer Activity
Theoretical studies have identified the Eag-1 (ether-à-go-go-1) potassium channel as a potential target for furanone derivatives in cancer therapy.[4] Inhibition of this channel is implicated in the reduction of cancer cell growth.[4] Molecular docking studies suggest that certain furanone derivatives could act as Eag-1 inhibitors.[4]
References
Peer-Reviewed Studies on 5-Methyl-2(5H)-furanone: A Comparative Analysis of its Biological Effects within the 2(5H)-Furanone Class
This guide, therefore, provides a comparative analysis of the well-documented biological activities of the broader class of 2(5H)-furanone derivatives. The data presented for these structural analogs can serve as a valuable reference point for researchers, scientists, and drug development professionals interested in the potential activities of 5-Methyl-2(5H)-furanone and highlights a significant gap in the current scientific literature. The primary biological activities associated with 2(5H)-furanone derivatives are their antimicrobial and anti-biofilm effects, largely attributed to the inhibition of bacterial quorum sensing, as well as cytotoxic properties against various cell lines.
Antimicrobial and Anti-Biofilm Activity of 2(5H)-Furanone Derivatives
A significant body of research has focused on halogenated and other substituted 2(5H)-furanones for their ability to combat bacterial growth and biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Many 2(5H)-furanone derivatives disrupt this process by interfering with quorum sensing (QS), a bacterial cell-to-cell communication system that coordinates gene expression for virulence and biofilm formation.
Quantitative Data on Antimicrobial and Anti-Biofilm Activity
The following table summarizes the minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and minimum biofilm inhibitory concentrations (MBIC) of various 2(5H)-furanone derivatives against different bacterial strains. It is crucial to reiterate that these data are for substituted furanones and not this compound.
| Compound/Alternative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBIC (µg/mL) | Reference |
| Furanone Derivative F105 | Staphylococcus aureus | 10 | 40 | Not Reported | [1] |
| Compound 26 (l-borneol moiety) | Staphylococcus aureus | 8 | Not Reported | Not Reported | [1] |
| Compound 26 (l-borneol moiety) | Bacillus subtilis | 8 | Not Reported | Not Reported | [1] |
| Brominated Furanone (unspecified) | Staphylococcus epidermidis | Not Reported | Not Reported | Biofilm repressed | |
| Furanone Derivative F35 | S. aureus & S. epidermidis | 10 | Not Reported | 10 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols extracted from studies on 2(5H)-furanone derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of furanone derivatives is commonly determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Suspension Preparation: A suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay
The ability of furanone derivatives to inhibit biofilm formation is often assessed using a crystal violet staining method.
-
Bacterial Culture: Bacteria are grown in a suitable medium (e.g., Tryptic Soy Broth) in a 96-well polystyrene plate in the presence of various concentrations of the test compound.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15 minutes.
-
Destaining: Excess stain is removed by washing, and the bound stain is solubilized with 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 595 nm) using a microplate reader. The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.
Signaling Pathways and Experimental Workflows
The primary mechanism of anti-biofilm activity for many 2(5H)-furanones is the inhibition of quorum sensing. The following diagrams illustrate this pathway and a typical experimental workflow.
Caption: Inhibition of AHL-mediated quorum sensing by 2(5H)-furanone derivatives.
Caption: A typical experimental workflow for evaluating anti-biofilm activity.
Conclusion
While the core chemical structure of this compound suggests it may share some of the biological activities of its more extensively studied derivatives, there is a clear and significant lack of direct, peer-reviewed evidence to validate these effects. The provided data on other 2(5H)-furanones, particularly in the realms of antimicrobial and anti-biofilm activity through quorum sensing inhibition, offer a foundational framework for future research. Professionals in drug development and scientific research are encouraged to view this guide as an indication of a promising but underexplored area of study. Further investigation is imperative to elucidate the specific biological profile of this compound and determine its potential as a therapeutic agent.
References
Safety Operating Guide
Personal protective equipment for handling 5-Methyl-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 5-Methyl-2(5H)-furanone. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification
Based on data for structurally similar furanones, this compound should be handled as a hazardous substance. The primary concerns include:
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[1][4][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. All PPE should be inspected before use.[1]
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Tightly-Sealed Safety Goggles & Face Shield | Goggles must conform to EU EN 166 or US NIOSH standards.[2][6] A face shield should be worn in addition to goggles for maximum protection.[2] |
| Skin | Chemical-Resistant Gloves (Nitrile) & Lab Coat | Wear appropriate protective gloves to prevent skin exposure.[2][3] Nitrile gloves are a suitable choice for protection against a variety of chemicals, though breakthrough time can be affected by movement and specific solvent exposure.[7][8][9][10] Always inspect gloves before use and remove them carefully to avoid skin contamination.[1] A long-sleeved lab coat is required.[1] |
| Respiratory | Approved Respirator | Work should be conducted in a well-ventilated area or outdoors.[2] If ventilation is inadequate, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing risk. This process covers the stages from preparation to post-handling decontamination.
Step 1: Preparation
-
Engineering Controls: Confirm that you are working in a designated area with adequate ventilation, such as a chemical fume hood.[2][6]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[2][3]
-
Review SDS: Read the Safety Data Sheet (SDS) for this compound or a closely related compound before starting work.
-
Don PPE: Put on all required PPE as detailed in the table above.
Step 2: Handling
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Avoid Inhalation: Avoid breathing any vapors, mists, or fumes.[2][3]
-
Safe Practices: Do not eat, drink, or smoke in the handling area.[2][4][5] Keep the container tightly closed when not in use.[3][6]
-
Storage: Store the chemical in a dry, cool, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[1][2] Refrigeration may be required to maintain product quality.[1][2][3]
Step 3: Post-Handling & Decontamination
-
Clean Up: Decontaminate all work surfaces after use.
-
Remove PPE: Carefully remove all PPE, avoiding self-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[11]
-
Waste Segregation:
-
Solid Waste: Collect contaminated items (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[11]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name, associated hazards (e.g., Irritant, Harmful), and the accumulation start date.[11]
-
Storage: Store waste containers in a designated, secure satellite accumulation area away from general lab traffic.
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[11] Disposal may involve a licensed chemical destruction plant or controlled incineration.[6] Never discharge chemical waste into sewer systems.[6]
Emergency Procedures
In case of exposure, follow these first-aid measures immediately and seek medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][3]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur.[2][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[1][4][5]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[2][3] Ensure adequate ventilation and remove all sources of ignition.[6]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vigon.com [vigon.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. gloves.com [gloves.com]
- 9. soscleanroom.com [soscleanroom.com]
- 10. wellbefore.com [wellbefore.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
